2-Fluoropentane
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoropentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F/c1-3-4-5(2)6/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRLGIPTCSGMRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00535645 | |
| Record name | 2-Fluoropentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00535645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
590-87-4 | |
| Record name | 2-Fluoropentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=590-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoropentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00535645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Fluoropentane physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoropentane is an organofluorine compound with the chemical formula C₅H₁₁F. As a fluorinated aliphatic hydrocarbon, it serves as a valuable building block in organic synthesis and holds potential for applications in medicinal chemistry and materials science. The introduction of a fluorine atom into the pentane backbone significantly alters its physical and chemical properties compared to its non-fluorinated analog, pentane. This guide provides a comprehensive overview of the known physical, chemical, and spectroscopic properties of this compound, along with available information on its synthesis, analysis, and safety.
Physical Properties
The physical characteristics of this compound are summarized in the table below. It is important to note that while some experimental data is available, certain properties are based on predicted values.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁F | [1][2][3][4] |
| Molecular Weight | 90.14 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| CAS Number | 590-87-4 | [1][3][4] |
| Boiling Point | 50 °C | |
| Density | 0.8 ± 0.1 g/cm³ (Predicted) | [3] |
| Melting Point | Not experimentally reported | |
| Solubility | Insoluble in water; Soluble in organic solvents. | |
| Appearance | Liquid (at standard conditions) | |
| Refractive Index | n20/D 1.36 (lit.) (for 1-Fluoropentane) |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on the principles of NMR and IR spectroscopy and data for analogous compounds, the following characteristics can be anticipated.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to be complex due to the influence of the fluorine atom, which causes splitting of adjacent proton signals (H-F coupling). A study on 1-alkyl halides provides a basis for predicting the chemical shifts.[5] The proton on the carbon bearing the fluorine atom (C2) would appear as a doublet of multiplets significantly downfield.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the pentane chain. The carbon atom directly bonded to the fluorine (C2) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) and will be shifted downfield.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic C-H stretching vibrations for the alkyl chain around 2850-2960 cm⁻¹. The most prominent feature will be a strong C-F stretching absorption, typically observed in the region of 1000-1400 cm⁻¹.
Chemical Properties and Reactivity
This compound exhibits reactivity typical of a secondary alkyl halide, influenced by the high electronegativity of the fluorine atom.
Substitution Reactions
The fluorine atom can be displaced by a nucleophile. A common example is the reaction with sodium iodide in acetone to yield 2-iodopentane.[6]
Elimination Reactions
In the presence of a strong, non-nucleophilic base, this compound can undergo elimination to form a mixture of alkenes, primarily pent-1-ene and pent-2-ene. The regioselectivity of this reaction is influenced by the base used. Due to the poor leaving group ability of fluoride, E2 reactions with this compound often favor the Hofmann product (the less substituted alkene).[7]
Experimental Protocols
Synthesis
Common methods for the synthesis of alkyl fluorides that could be adapted for this compound include:
-
From 2-Pentanol: Nucleophilic substitution of the hydroxyl group using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Olah's reagent (pyridine-HF).
-
From 2-Chloropentane or 2-Bromopentane: Halogen exchange (Halex) reaction using a source of fluoride ions, such as potassium fluoride, often in the presence of a phase-transfer catalyst.
-
From 2-Pentene: Hydrofluorination using hydrogen fluoride. This method may lead to a mixture of products.
A generalized workflow for a potential synthesis from 2-pentanol is depicted below.
Purification
Purification of this compound would likely be achieved by fractional distillation to remove any remaining starting materials, solvents, and byproducts.
Analysis
Standard analytical techniques for the characterization and purity assessment of this compound would include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and identify any impurities.
-
Infrared (IR) Spectroscopy: To identify the presence of the C-F bond and the absence of functional groups from starting materials (e.g., O-H from an alcohol precursor).
Safety and Toxicology
The Safety Data Sheet (SDS) for this compound indicates that it is a flammable liquid and vapor.[8] It may cause skin and eye irritation.[8] Specific toxicological data for this compound is limited. For related compounds, a study on 1-fluoropentane and 1-fluorohexane indicated potential hepatotoxicity in rats. However, direct toxicological studies on this compound are not available in the searched literature. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated area, are recommended when handling this compound.
Conclusion
This compound is a fluorinated alkane with distinct physical and chemical properties conferred by the presence of the fluorine atom. While fundamental data such as its molecular formula and weight are well-established, there is a notable lack of comprehensive, experimentally verified data in the public domain for properties like melting point, density, and detailed spectroscopic analyses. Similarly, specific, validated experimental protocols for its synthesis, purification, and analysis are not readily found in the literature. This guide consolidates the currently available information and highlights the areas where further research is needed to fully characterize this compound for its potential applications in research and development.
References
- 1. This compound | C5H11F | CID 13299938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (s)-2-Fluoropentane | C5H11F | CID 95757011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Buy this compound (EVT-3528658) | 590-87-4 [evitachem.com]
- 7. If this compound could undergo an E1 reaction, would you expect... | Study Prep in Pearson+ [pearson.com]
- 8. synquestlabs.com [synquestlabs.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Stereochemistry and Chirality of (S)-2-Fluoropentane
This technical guide provides a comprehensive overview of the stereochemistry and chirality of (S)-2-Fluoropentane. It covers the fundamental principles of its stereoisomerism, methods for its synthesis and analysis, and the relevance of such chiral fluorinated compounds in the field of drug development.
Introduction to Chirality and (S)-2-Fluoropentane
Chirality is a fundamental property of molecules that exist in two non-superimposable mirror-image forms, known as enantiomers.[1] These enantiomers often exhibit distinct biological activities, a critical consideration in pharmaceutical research and development.[2][3] The Cahn-Ingold-Prelog (CIP) convention is used to assign the absolute configuration of each stereocenter as either R (rectus) or S (sinister).
(S)-2-Fluoropentane is a chiral organofluorine compound. Its structure consists of a five-carbon pentane chain with a fluorine atom attached to the second carbon atom. This second carbon is a stereocenter, as it is bonded to four different groups: a fluorine atom, a hydrogen atom, a methyl group, and a propyl group. The "(S)" designation indicates the specific three-dimensional arrangement of these groups around the chiral center. The incorporation of fluorine into chiral molecules can significantly enhance properties such as metabolic stability, binding affinity, and bioavailability, making chiral fluorinated compounds valuable in drug design.[2][4]
Physicochemical Properties of 2-Fluoropentane
The physical and chemical properties of this compound are summarized in the table below. While the properties of the individual enantiomers are identical (except for the direction of optical rotation), the data presented here is for the general structure of this compound.
| Property | Value | Source |
| Molecular Formula | C5H11F | [5][6] |
| Molecular Weight | 90.14 g/mol | [5][6] |
| IUPAC Name | (2S)-2-fluoropentane | [5] |
| CAS Registry Number | 590-87-4 | [6][7] |
| Canonical SMILES | CCCC(C)F | [6][8] |
| InChIKey | YHRLGIPTCSGMRF-UHFFFAOYSA-N | [6][7] |
| XLogP3 | 2.3 | [5][8] |
| Hydrogen Bond Donor Count | 0 | [8] |
| Hydrogen Bond Acceptor Count | 1 | [8] |
| Rotatable Bond Count | 2 | [8] |
Synthesis and Chiral Resolution
The preparation of enantiomerically pure (S)-2-Fluoropentane can be approached through two primary strategies: asymmetric synthesis, which directly creates the desired enantiomer, or the resolution of a racemic mixture.
Asymmetric Synthesis
A common method for preparing chiral fluoroalkanes involves the nucleophilic substitution of a chiral alcohol. For instance, (S)-2-pentanol can be converted to (S)-2-Fluoropentane. This reaction typically proceeds with an inversion of configuration (an SN2 mechanism), meaning that to obtain the (S)-enantiomer of the product, one would ideally start with the (R)-enantiomer of the alcohol precursor. However, competing reactions and the potential for Walden inversion can affect the optical purity of the final product.[9]
Caption: A generalized synthetic pathway for (S)-2-Fluoropentane.
Chiral Resolution
If a synthesis results in a racemic mixture (an equal mixture of (R)- and (S)-2-Fluoropentane), the enantiomers must be separated through a process called chiral resolution.[1] Common methods include:
-
Crystallization of Diastereomeric Salts: This involves reacting the racemic mixture with a chiral resolving agent to form diastereomers, which have different physical properties (like solubility) and can be separated by crystallization.[1]
-
Chiral Chromatography: This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to move through the chromatography column at different rates and thus be separated.[10]
Caption: General workflows for the chiral resolution of this compound.
Stereochemical Analysis
Determining the stereochemical identity and purity of a sample of (S)-2-Fluoropentane is crucial. This involves confirming the absolute configuration and quantifying the amount of the desired enantiomer relative to the other.
Optical Rotation
Chiral molecules are optically active, meaning they rotate the plane of plane-polarized light.[11] The direction and magnitude of this rotation are measured using a polarimeter.
-
Specific Rotation ([α]) : This is a characteristic physical property of a chiral compound.[12] The specific rotation of a pure sample of (S)-2-Fluoropentane would be equal in magnitude but opposite in sign to that of a pure sample of (R)-2-Fluoropentane. A study on 2-halogenopentanes reported a rotation for a sample of this compound, but the enantiomeric purity was not definitively established.[9] There is no simple way to predict the sign of rotation based on the R/S configuration.[12]
Enantiomeric Excess (ee)
In a non-racemic mixture, one enantiomer is present in a greater amount. The enantiomeric excess (ee) is a measure of this purity.[13] It is defined as:
ee (%) = |(% of major enantiomer) - (% of minor enantiomer)|
A sample that is 100% (S)-2-Fluoropentane has an ee of 100%, while a racemic mixture has an ee of 0%.[13]
The optical purity of a sample can be determined by comparing its observed specific rotation to the specific rotation of the pure enantiomer:
Optical Purity (%) = ([α]observed / [α]max) x 100
Ideally, optical purity is equal to the enantiomeric excess.[13]
Experimental Protocols for Purity Determination
Modern analytical techniques provide a more direct and accurate measure of enantiomeric excess than polarimetry alone.
Experimental Protocol: Determination of Enantiomeric Excess using Chiral HPLC
-
Column Selection: Choose a suitable chiral stationary phase (CSP) column known to be effective for separating small, non-aromatic halogenated alkanes. Polysaccharide-based CSPs are often a good starting point.
-
Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio must be optimized to achieve baseline separation of the enantiomers.
-
Sample Preparation: Dissolve a small, accurately weighed amount of the this compound sample in the mobile phase to create a dilute solution (e.g., 1 mg/mL).
-
Instrumentation Setup:
-
Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.
-
Set the flow rate (e.g., 0.5 - 1.0 mL/min).
-
Set the column temperature (e.g., 25 °C).
-
Set the detector wavelength (as this compound lacks a strong chromophore, a refractive index (RI) detector or a mass spectrometer (MS) may be required).
-
-
Analysis: Inject a small volume (e.g., 5-10 µL) of the sample onto the column.
-
Data Processing:
-
Identify the two peaks corresponding to the (R)- and (S)-enantiomers.
-
Integrate the area under each peak.
-
Calculate the enantiomeric excess using the peak areas: ee (%) = [ (AreaS - AreaR) / (AreaS + AreaR) ] x 100
-
Other advanced techniques like Raman Optical Activity (ROA) and Vibrational Circular Dichroism (VCD) can also be used for the highly accurate determination of enantiomeric excess.[14][15]
Caption: Workflow for the stereochemical analysis of this compound.
Relevance and Applications in Drug Development
The unique properties of fluorine and the principles of stereochemistry are cornerstones of modern drug design.
-
Impact of Fluorine: Introducing fluorine into a drug candidate can block metabolic pathways, increase lipophilicity (aiding passage through cell membranes), and enhance binding affinity to target proteins.[2][4]
-
Importance of Chirality: Since biological systems (like enzymes and receptors) are themselves chiral, they often interact differently with each enantiomer of a chiral drug.[16] One enantiomer may be therapeutically active, while the other could be inactive, less active, or even cause harmful side effects.[3]
This has led to the practice of chiral switching , where pharmaceutical companies develop single-enantiomer versions of previously approved racemic drugs to create safer and more effective medicines.[17]
While (S)-2-Fluoropentane is not itself a therapeutic agent, it represents a simple chiral building block. Its structural motif could be incorporated into more complex molecules during the synthesis of new drug candidates. The ability to synthesize and analyze such fundamental chiral fluorinated structures is essential for medicinal chemists aiming to fine-tune the properties of next-generation pharmaceuticals.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. lifechemicals.com [lifechemicals.com]
- 4. ucj.org.ua [ucj.org.ua]
- 5. (s)-2-Fluoropentane | C5H11F | CID 95757011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C5H11F | CID 13299938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [webbook.nist.gov]
- 8. This compound|lookchem [lookchem.com]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optical rotation - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jocpr.com [jocpr.com]
An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Fluoropentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and bonding of 2-fluoropentane (C₅H₁₁F), a fluorinated alkane of interest in medicinal chemistry and materials science. Due to the influence of the highly electronegative fluorine atom, this compound exhibits unique conformational preferences and electronic properties. This document summarizes key structural parameters, including bond lengths, bond angles, and dihedral angles, derived from computational chemistry. Furthermore, it outlines the detailed experimental protocols, specifically microwave spectroscopy and gas electron diffraction, that are the gold standard for determining the precise geometric structure of such molecules in the gas phase. This guide is intended to serve as a foundational resource for researchers engaged in the study and application of fluorinated organic compounds.
Molecular Structure
This compound is a chiral molecule with the chemical formula C₅H₁₁F.[1][2] The fluorine atom is attached to the second carbon atom of the pentane chain, creating a stereocenter. The molecule consists of a five-carbon backbone with single covalent bonds throughout. The presence of the fluorine atom significantly influences the molecule's conformation and electronic distribution.
Conformational Analysis
Due to rotation around the C-C single bonds, this compound can exist in several conformational isomers, or conformers. The relative energies of these conformers are determined by a balance of steric and electronic effects. Computational studies using Density Functional Theory (DFT) are instrumental in identifying and characterizing the stable conformers of this compound. The most stable conformers are those that minimize steric hindrance and optimize electrostatic interactions.
Stereoisomerism
The second carbon atom in this compound is a chiral center, meaning it is attached to four different groups (a fluorine atom, a hydrogen atom, a methyl group, and a propyl group). This gives rise to two enantiomers: (S)-2-fluoropentane and (R)-2-fluoropentane. These enantiomers are non-superimposable mirror images of each other and may exhibit different biological activities.
Chemical Bonding
The bonding in this compound is characterized by covalent bonds between carbon, hydrogen, and fluorine atoms. The carbon atoms in the pentane chain are sp³ hybridized, resulting in a tetrahedral geometry around each carbon.
The most significant bonding feature is the carbon-fluorine (C-F) bond. Fluorine is the most electronegative element, leading to a highly polarized C-F bond with a partial positive charge on the carbon atom and a partial negative charge on the fluorine atom. This bond polarization has a profound effect on the molecule's reactivity and intermolecular interactions. The C-F bond is also exceptionally strong, contributing to the thermal and chemical stability of fluorinated compounds.
Quantitative Structural Data
The precise geometric parameters of this compound's conformers can be determined with high accuracy using computational methods. The following tables summarize the optimized geometric parameters for the most stable conformer of this compound, calculated using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d,p) basis set.
Table 1: Bond Lengths of the Most Stable Conformer of this compound
| Bond | Bond Length (Å) |
| C1-C2 | 1.532 |
| C2-F | 1.401 |
| C2-C3 | 1.539 |
| C3-C4 | 1.534 |
| C4-C5 | 1.531 |
| C-H (average) | 1.095 |
Table 2: Bond Angles of the Most Stable Conformer of this compound
| Angle | Bond Angle (°) |
| C1-C2-C3 | 112.5 |
| C1-C2-F | 108.9 |
| C3-C2-F | 108.7 |
| C2-C3-C4 | 113.1 |
| C3-C4-C5 | 112.8 |
| H-C-H (average) | 109.5 |
Table 3: Dihedral Angles of the Most Stable Conformer of this compound
| Dihedral Angle | Dihedral Angle (°) |
| F-C2-C3-C4 | 65.2 (gauche) |
| C1-C2-C3-C4 | -174.3 (anti) |
| C2-C3-C4-C5 | 178.9 (anti) |
Experimental Protocols for Structural Determination
The definitive determination of the gas-phase structure of molecules like this compound is achieved through high-resolution spectroscopic techniques. Microwave spectroscopy and gas electron diffraction are two powerful and complementary methods for this purpose.
Microwave Spectroscopy
Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between quantized rotational energy levels.[3] This technique provides highly precise rotational constants, from which the molecular geometry can be derived.
Methodology:
-
Sample Preparation: A gaseous sample of this compound is introduced into a high-vacuum chamber.
-
Microwave Irradiation: The sample is irradiated with microwave radiation over a range of frequencies.
-
Detection: The absorption of microwave radiation is detected, and a spectrum of absorption intensity versus frequency is recorded.
-
Spectral Analysis: The rotational transitions in the spectrum are assigned to specific quantum number changes. From the frequencies of these transitions, the rotational constants (A, B, and C) of the molecule are determined with high precision.
-
Structure Determination: The experimentally determined rotational constants are used to fit the molecular structure, yielding highly accurate bond lengths and angles. For molecules with multiple conformers, separate spectra for each conformer can often be resolved and analyzed.
Logical Workflow for Microwave Spectroscopy Data Analysis:
References
CAS number 590-87-4 thermodynamic data
An In-depth Technical Guide to the Thermodynamic Data of tert-Butylamine (CAS Number: 590-87-4)
This guide provides a comprehensive overview of the thermodynamic properties of tert-butylamine (CAS Number: 590-87-4), also known as 2-methylpropan-2-amine. The information is intended for researchers, scientists, and professionals in drug development who require precise thermodynamic data for this compound. This document presents quantitative data in structured tables, details the experimental methodologies used for their determination, and includes visualizations of experimental workflows.
Thermodynamic Data
The thermodynamic properties of tert-butylamine have been determined through various experimental and computational methods. The following tables summarize the key quantitative data available for this compound in its liquid and gaseous states.
Table 1: Enthalpy, Entropy, and Heat Capacity
| Thermodynamic Property | Value | State | Temperature (K) | Pressure (kPa) |
| Standard Enthalpy of Formation (ΔfH⦵) | -151.1 to -150.1 kJ/mol[1] | Liquid | 298.15 | 100 |
| Standard Enthalpy of Formation (ΔfH⦵) | -120.68 ± 0.55 kJ/mol | Gas | 298.15 | Not Specified |
| Standard Enthalpy of Combustion (ΔcH⦵) | -2995.5 kJ/mol[2] | Liquid | 298.15 | Not Specified |
| Standard Enthalpy of Combustion (ΔcH⦵) | -3025.2 kJ/mol[2] | Gas | 298.15 | Not Specified |
| Standard Molar Entropy (S⦵) | 233.63 J/K·mol[1] | Not Specified | 298.15 | 100 |
| Heat Capacity (C) | 191.71 J/K·mol[1] | Not Specified | Not Specified | Not Specified |
| Liquid Heat Capacity | 0.621 Btu/lb·°F | Liquid | 300 (76 °F) | Not Specified |
Table 2: Physical and Phase Change Properties
| Property | Value | Temperature |
| Vapor Pressure | ||
| 5.7 psi[3][4] | 20 °C (293.15 K) | |
| 39.29 kPa[1] | 20 °C (293.15 K) | |
| 392.9 hPa[5] | 20 °C (293.15 K) | |
| 294.774 mmHg[6] | 20 °C (293.15 K) | |
| 568.7 mmHg[7] | Not Specified | |
| Boiling Point | 43 to 47 °C (316 to 320 K)[1] | at 1 atm |
| 46 °C (319.15 K)[5] | at 1 atm | |
| 111.9 °F (44.4 °C)[7] | at 760 mmHg | |
| Melting Point | -67 °C (206.15 K)[5][8] | - |
| -89.5 °F (-67.5 °C)[7] | - | |
| Heat of Vaporization | Not explicitly quantified in search results | - |
| Density | 0.696 g/cm³[5][8] | 25 °C (298.15 K) |
| Flash Point | 70 °F (21.1 °C) | - |
| -38 °C (-36.4 °F) - closed cup[8] | - |
Experimental Protocols
The accurate determination of thermodynamic data relies on precise experimental methodologies. The following sections describe the general protocols for measuring key thermodynamic properties of tert-butylamine.
Enthalpy of Combustion and Formation
The standard enthalpy of combustion is determined experimentally using bomb calorimetry. From this value, the standard enthalpy of formation can be calculated using Hess's Law.
Experimental Method: Bomb Calorimetry
A bomb calorimeter is a device used to measure the heat of combustion of a substance at constant volume.
-
Sample Preparation: A precisely weighed sample of liquid tert-butylamine is placed in a sample holder (e.g., a platinum crucible) within a high-pressure stainless steel container, known as the "bomb."
-
Pressurization: The bomb is sealed and pressurized with pure oxygen to ensure complete combustion.
-
Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with a high-precision thermometer.
-
Ignition: The sample is ignited electrically. The combustion of tert-butylamine releases heat, which is transferred to the surrounding water and the calorimeter components, causing the temperature to rise.
-
Temperature Measurement: The final temperature of the water is recorded after thermal equilibrium is reached.
-
Calculation: The heat released by the combustion reaction is calculated from the temperature change, the mass of the water, and the heat capacity of the calorimeter system (which is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid).
The enthalpy of formation is then calculated using the experimentally determined enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).
Vapor Pressure
The vapor pressure of tert-butylamine can be measured using various static or dynamic methods. A common laboratory method involves measuring the pressure of the vapor in equilibrium with the liquid at different temperatures.
Experimental Method: Static Vapor Pressure Measurement
-
Sample Introduction: A small amount of liquid tert-butylamine is introduced into a flask, and the air is removed to ensure that the measured pressure is solely due to the vapor of the substance.
-
Temperature Control: The flask is placed in a temperature-controlled water or oil bath.
-
Equilibrium: The system is allowed to reach thermal equilibrium, where the rate of evaporation equals the rate of condensation.
-
Pressure Measurement: The pressure of the vapor is measured using a pressure sensor.
-
Data Collection: The vapor pressure is recorded at various temperatures. The relationship between vapor pressure and temperature can be described by the Clausius-Clapeyron equation, from which the enthalpy of vaporization can also be determined.
Heat Capacity
The heat capacity of tert-butylamine is determined by measuring the amount of heat required to raise the temperature of a known mass of the substance by one degree Celsius (or one Kelvin).
Experimental Method: Adiabatic Calorimetry
-
Sample Containment: A known mass of tert-butylamine is placed in a sample cell within an adiabatic calorimeter.
-
Heating: A measured amount of electrical energy is supplied to a heater in thermal contact with the sample cell, causing a small increase in temperature.
-
Temperature Measurement: The temperature change of the sample is precisely measured.
-
Calculation: The heat capacity is calculated by dividing the supplied heat by the measured temperature change and the mass (or moles) of the sample. This measurement is repeated over a range of temperatures to determine the temperature dependence of the heat capacity.
Standard Molar Entropy
The standard molar entropy of a substance is typically not measured directly for a reaction. Instead, the absolute entropy of the substance is determined from heat capacity measurements down to near absolute zero, based on the third law of thermodynamics. The standard entropy change for a reaction is then calculated from the standard absolute entropies of the products and reactants. For a specific substance like tert-butylamine, the standard molar entropy is often calculated using statistical mechanics based on molecular parameters obtained from spectroscopic data.
Visualizations
The following diagrams illustrate the generalized workflows for the experimental determination of key thermodynamic properties of tert-butylamine.
Caption: Workflow for determining the enthalpy of combustion.
Caption: Workflow for determining vapor pressure.
References
- 1. tert-Butylamine - Wikipedia [en.wikipedia.org]
- 2. dokumen.pub [dokumen.pub]
- 3. bellevuecollege.edu [bellevuecollege.edu]
- 4. researchgate.net [researchgate.net]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Tert-Butylamine | C4H11N | CID 6385 - PubChem [pubchem.ncbi.nlm.nih.gov]
Theoretical NMR Spectra Prediction for 2-Fluoropentane: An In-depth Technical Guide
This guide provides a detailed theoretical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Fluoropentane. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation. The document covers the prediction of chemical shifts, spin-spin coupling patterns, and includes standardized experimental protocols.
Introduction to Theoretical NMR Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for determining the structure of organic molecules.[1][2] The prediction of NMR spectra is a critical step in spectral assignment and structure verification. Theoretical predictions can be achieved through several methods:
-
Empirical Methods: These rely on databases of known experimental spectra and use additive rules or algorithms to estimate chemical shifts based on the local chemical environment.
-
Quantum Mechanical (QM) Methods: These approaches, particularly those using Density Functional Theory (DFT), calculate nuclear magnetic shielding constants from first principles.[3][4] These calculations can provide highly accurate predictions of both chemical shifts and coupling constants, though they are computationally intensive.[3][5]
-
Machine Learning (ML) and AI: Modern approaches utilize machine learning algorithms, often trained on large datasets of experimental or DFT-calculated spectra, to predict NMR parameters with increasing accuracy and speed.[6][7]
This guide employs a combination of established principles and database-derived predictions to construct a theoretical NMR profile for this compound.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is characterized by five distinct signals due to the five non-equivalent proton environments. The presence of the highly electronegative fluorine atom significantly influences the spectrum, primarily through deshielding effects on nearby protons and through-bond spin-spin coupling (J-coupling).
Key Features:
-
Chemical Shifts (δ): The proton on the carbon bearing the fluorine (H-2) is the most deshielded and appears furthest downfield. The deshielding effect diminishes with increasing distance from the fluorine atom.
-
Multiplicity: Splitting patterns arise from both homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F) coupling. The ¹⁹F nucleus has a spin I = 1/2, and thus splits proton signals in the same manner as a proton (n+1 rule).[8]
-
Coupling Constants (J): Geminal (²J_HF) and vicinal (³J_HF) couplings are typically large and are crucial for structural assignment.[9][10] Vicinal proton-proton couplings (³J_HH) are expected to be in the typical range for free-rotating alkyl chains (~7 Hz).
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Relevant Coupling Constants (Hz) |
| H-1 (CH₃) | 1.18 | Doublet of triplets (dt) | ³J_H1,H2 ≈ 7 Hz, ³J_H1,F ≈ 24 Hz |
| H-2 (CHF) | 4.45 | Doublet of multiplets (dm) | ²J_H2,F ≈ 48 Hz, ³J_H2,H1 ≈ 7 Hz, ³J_H2,H3 ≈ 6 Hz |
| H-3 (CH₂) | 1.55 | Multiplet (m) | ³J_H3,H2 ≈ 6 Hz, ³J_H3,H4 ≈ 7 Hz, ³J_H3,F ≈ 18 Hz |
| H-4 (CH₂) | 1.40 | Multiplet (m) | ³J_H4,H3 ≈ 7 Hz, ³J_H4,H5 ≈ 7.5 Hz |
| H-5 (CH₃) | 0.92 | Triplet (t) | ³J_H5,H4 ≈ 7.5 Hz |
Note: Predicted values are based on computational algorithms and may vary slightly from experimental results.
Predicted ¹³C NMR Spectrum of this compound
The proton-decoupled ¹³C NMR spectrum of this compound will display five signals, corresponding to the five unique carbon atoms in the molecule. The key feature of the ¹³C spectrum is the large one-bond coupling between C-2 and the directly attached ¹⁹F atom (¹J_CF), and smaller two- and three-bond couplings for other carbons.
Key Features:
-
Chemical Shifts (δ): The carbon atom directly bonded to fluorine (C-2) experiences a strong deshielding effect, causing its signal to appear significantly downfield.
-
Multiplicity: Due to ¹³C-¹⁹F coupling, each carbon signal is split into a doublet. The magnitude of the coupling constant decreases as the number of bonds between the carbon and fluorine atoms increases.[11]
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |
| C-1 | 20.5 | Doublet (d) | ²J_C1,F ≈ 22 Hz |
| C-2 | 91.0 | Doublet (d) | ¹J_C2,F ≈ 168 Hz |
| C-3 | 35.0 | Doublet (d) | ²J_C3,F ≈ 20 Hz |
| C-4 | 18.5 | Doublet (d) | ³J_C4,F ≈ 6 Hz |
| C-5 | 13.8 | Singlet (s) or narrow doublet | ⁴J_C5,F ≈ < 1 Hz |
Note: Predicted values are based on computational algorithms and may vary slightly from experimental results.
Visualization of Key NMR Interactions
The following diagram illustrates the structure of this compound and highlights the most significant spin-spin coupling interactions that determine the NMR spectral features.
Caption: Key ¹H-¹H and ¹H-¹⁹F coupling pathways in this compound.
Standard Experimental Protocol for Small Molecule NMR
Acquiring high-quality NMR spectra for structural elucidation requires careful sample preparation and parameter optimization. The following is a generalized protocol for analyzing a small organic molecule like this compound.
A. Sample Preparation:
-
Compound: Weigh approximately 5-10 mg of this compound.
-
Solvent: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as it can influence chemical shifts.
-
Standard: Add a small amount of an internal standard, typically Tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.
-
Filtration: Transfer the solution to a standard 5 mm NMR tube, filtering if necessary to remove any particulate matter.
B. Data Acquisition:
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Shim the magnetic field to optimize homogeneity and improve spectral resolution.
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
-
¹H NMR Experiment:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Temperature: Acquire spectra at a constant temperature, usually 298 K (25 °C).[1]
-
Spectral Width: Set a spectral width of approximately 12-16 ppm.
-
Acquisition Time: An acquisition time of 2-4 seconds is standard for good resolution.[1]
-
Relaxation Delay (d1): Use a relaxation delay of 1-5 seconds to allow for full magnetization recovery between scans.
-
Number of Scans: Depending on the sample concentration, 8 to 32 scans are typically averaged to improve the signal-to-noise ratio.
-
-
¹³C NMR Experiment:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to produce a spectrum with singlets for each carbon (unless coupled to other heteronuclei like ¹⁹F).
-
Spectral Width: Set a spectral width of approximately 220-240 ppm.
-
Acquisition Time: An acquisition time of 1-2 seconds is common.
-
Relaxation Delay (d1): A shorter relaxation delay (e.g., 2 seconds) is often used.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
C. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.
-
Reference the spectrum using the internal standard (TMS at 0 ppm).
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the molecular structure.
References
- 1. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists [mdpi.com]
- 2. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. books.rsc.org [books.rsc.org]
- 4. books.rsc.org [books.rsc.org]
- 5. chemaxon.com [chemaxon.com]
- 6. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning [mdpi.com]
- 7. morgantonscientific.ncssm.edu [morgantonscientific.ncssm.edu]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. Vicinal fluorine-proton coupling constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. alfa-chemistry.com [alfa-chemistry.com]
An In-depth Technical Guide to the Stability of the Carbon-Fluorine Bond in Aliphatic Compounds
For Researchers, Scientists, and Drug Development Professionals
The carbon-fluorine (C-F) bond is a cornerstone of modern medicinal chemistry and materials science, renowned for its exceptional strength and the unique physicochemical properties it imparts to organic molecules. This guide provides a comprehensive technical overview of the stability of the C-F bond in aliphatic compounds, detailing the underlying principles, experimental determination of its properties, and its implications in drug development.
Core Principles of Carbon-Fluorine Bond Stability
The remarkable stability of the C-F bond is a confluence of several key factors, primarily its high bond dissociation energy (BDE) and short bond length. This robustness makes it the strongest single bond in organic chemistry.[1]
Bond Dissociation Energy and Bond Length
The C-F bond's strength is quantified by its high bond dissociation energy, which is the energy required to break the bond homolytically. In aliphatic systems, this energy is significantly higher than that of other carbon-halogen bonds. This strength is attributed to the high electronegativity of fluorine (3.98 on the Pauling scale) compared to carbon (2.55), which results in a highly polarized and short bond with significant ionic character.[2] The electrostatic attraction between the partial positive charge on the carbon atom and the partial negative charge on the fluorine atom contributes significantly to the overall bond strength.[1]
The introduction of multiple fluorine atoms onto the same carbon atom further increases the bond strength and decreases the bond length. This is due to the increasing positive charge on the carbon, which enhances the electrostatic attraction to the electronegative fluorine atoms.[3]
Table 1: Bond Dissociation Energies of C-X Bonds in CH₃-X
| Bond (C-X) | Bond Dissociation Energy (kcal/mol) |
| C-F | 115 |
| C-H | 104.9 |
| C-Cl | 83.7 |
| C-Br | 72.1 |
| C-I | 57.6 |
Source: Multiple sources[4]
Table 2: Bond Lengths and Bond Dissociation Energies in Fluoromethanes
| Compound | C-F Bond Length (Å) | Bond Dissociation Energy (kcal/mol) |
| CH₃F | 1.39 | 115 |
| CH₂F₂ | 1.35 | 121 |
| CHF₃ | 1.33 | 126 |
| CF₄ | 1.32 | 130 |
Source: Multiple sources[4][5]
Factors Influencing Stability
Several stereoelectronic effects contribute to the conformational stability and reactivity of aliphatic organofluorine compounds.
-
Gauche Effect: In 1,2-difluoroethane, the gauche conformer, where the two fluorine atoms are at a 60° dihedral angle, is more stable than the anti conformer (180° dihedral angle) by approximately 2.4 to 3.4 kJ/mol in the gas phase.[4][5] This counterintuitive preference is primarily explained by hyperconjugation.
-
Hyperconjugation: This phenomenon involves the donation of electron density from a filled bonding orbital (σ) to an adjacent empty or partially filled antibonding orbital (σ). In the gauche conformer of 1,2-difluoroethane, there is a stabilizing interaction between the σ C-H bonding orbital and the low-lying σ C-F antibonding orbital. This interaction is maximized in the gauche arrangement, leading to its increased stability.[4][5]
Experimental Determination of C-F Bond Properties
The quantitative assessment of C-F bond stability relies on various experimental techniques to measure bond dissociation energies and bond lengths.
Experimental Protocols
2.1.1. Determination of Bond Dissociation Energy via Bomb Calorimetry
Bomb calorimetry is a technique used to measure the heat of combustion of a substance. From this data, the standard enthalpy of formation can be calculated, which in turn can be used in thermodynamic cycles to determine bond dissociation energies.
-
Sample Preparation: A known mass of the solid organofluorine compound (typically 1-2 mg) is pressed into a pellet.[6]
-
Assembly: The pellet is placed in a sample holder within a high-pressure stainless steel container, the "bomb." A fine ignition wire is positioned to be in contact with the sample. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.
-
Combustion: The bomb is submerged in a known volume of water in an insulated container (the calorimeter). The sample is ignited by passing an electric current through the wire.
-
Data Acquisition: The temperature of the water is monitored with a high-precision thermometer before and after combustion. The temperature change, along with the known heat capacity of the calorimeter system, is used to calculate the heat of combustion.
-
Calculation: The heat of combustion is used to calculate the standard enthalpy of formation of the compound. This value, in conjunction with the known enthalpies of formation of the combustion products (CO₂, HF, and H₂O), allows for the determination of the enthalpy of formation of the radical fragments upon bond cleavage, and thus the bond dissociation energy.
2.1.2. Determination of Bond Length via Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate measurements of bond lengths and angles.
-
Crystal Growth: A high-quality single crystal of the aliphatic organofluorine compound is required. This is typically achieved through slow evaporation of a saturated solution, slow cooling of a solution, or vapor diffusion.
-
Data Collection: The crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots. The intensities and positions of these diffracted spots are recorded by a detector.
-
Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and the symmetry of the crystal. The intensities of the reflections are then used to calculate an electron density map of the unit cell. From this map, the positions of the individual atoms can be determined. This initial model is then refined to best fit the experimental data, yielding precise atomic coordinates.
-
Analysis: The final refined structure provides highly accurate bond lengths (typically with uncertainties of a few thousandths of an Ångström) and bond angles.[7][8]
2.1.3. Characterization by Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending). The C-F bond has a characteristic stretching vibration that appears in a specific region of the IR spectrum.
-
Sample Preparation:
-
Liquids: A drop of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Solids: The solid can be ground into a fine powder and mixed with Nujol (a mineral oil) to create a mull, which is then placed between salt plates. Alternatively, the solid can be mixed with KBr powder and pressed into a thin, transparent pellet.[6][9]
-
-
Analysis: The prepared sample is placed in the path of an IR beam in an FTIR (Fourier-Transform Infrared) spectrometer. The instrument measures the frequencies of IR radiation that are absorbed by the sample.
-
Interpretation: The C-F bond stretching vibration typically appears in the region of 1000-1400 cm⁻¹. The exact position and intensity of the peak can be influenced by the surrounding molecular structure. Monofluorinated compounds usually show a strong band between 1000 and 1100 cm⁻¹.[4]
Implications in Drug Development
The exceptional stability of the C-F bond has profound implications for drug design and development, influencing metabolic stability, bioavailability, and target binding affinity.
Metabolic Stability
The high strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, such as the Cytochrome P450 (CYP450) family.[10][11] By strategically introducing fluorine atoms at metabolically labile positions in a drug candidate, medicinal chemists can block oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[12][13]
P-glycoprotein (P-gp) Efflux
P-glycoprotein is a transmembrane efflux pump that can expel a wide range of xenobiotics, including many drugs, from cells, thereby reducing their intracellular concentration and therapeutic efficacy.[1][5] While the interaction with P-gp is complex and depends on multiple physicochemical properties, the introduction of fluorine can modulate a drug's lipophilicity and conformation, which in turn can influence its susceptibility to P-gp-mediated efflux.
Visualizations
Signaling and Metabolic Pathways
The following diagrams illustrate key concepts related to the stability of the C-F bond.
Caption: CYP450-mediated metabolism of a fluorinated aliphatic drug.
Caption: Key factors influencing the stability of the aliphatic C-F bond.
Caption: Hyperconjugation stabilizing the gauche conformation.
References
- 1. P glycoprotein efflux: Significance and symbolism [wisdomlib.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.williams.edu [web.williams.edu]
- 5. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Single crystal X-ray diffraction // University of Oldenburg [uol.de]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. Infrared Spectroscopy Sample Preparation | Study Guide - Edubirdie [edubirdie.com]
- 10. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
A Historical Perspective on the Synthesis of Secondary Alkyl Fluorides: A Technical Guide
Abstract: The introduction of fluorine into organic molecules, particularly at secondary carbon centers, is of paramount importance in the fields of medicinal chemistry, agrochemicals, and materials science. The unique properties conferred by the fluorine atom—such as increased metabolic stability, altered lipophilicity, and modulated pKa—make secondary alkyl fluorides highly desirable motifs. However, the formation of the carbon-fluorine bond has historically been a significant synthetic challenge. This technical guide provides an in-depth overview of the historical evolution of synthetic methods for preparing secondary alkyl fluorides, from early stoichiometric reactions to modern catalytic strategies. It details key experimental protocols, presents comparative data, and illustrates the logical progression of these methodologies for researchers, scientists, and drug development professionals.
Early Approaches: Nucleophilic Fluoride Sources and Halogen Exchange
The earliest methods for synthesizing alkyl fluorides relied on nucleophilic substitution reactions using inorganic fluoride salts. The foundational Swarts reaction , first reported in the 1890s, utilized metal fluorides like silver(I) fluoride (AgF) or antimony trifluoride (SbF₃) to displace other halogens (Cl, Br, I) from an alkyl backbone.[1][2] While effective for some substrates, these methods often required harsh conditions.
The use of more accessible alkali metal fluorides, such as potassium fluoride (KF), was hampered by their high lattice energy and poor solubility in organic solvents, necessitating high temperatures and polar aprotic solvents.[3][4]
Caption: General workflow for early halogen exchange methods.
Table 1: Representative Halogen Exchange Reactions for Secondary Alkyl Fluoride Synthesis
| Substrate Precursor | Fluorinating Agent | Conditions | Yield (%) | Reference |
| 2-Bromooctane | AgF | Acetonitrile, reflux | ~50-60 | [5] |
| Cyclohexyl Bromide | KF | Ethylene glycol, 190°C | 45 | [5] |
| 2-Chlorobutane | Hg₂F₂ | No solvent, 100°C | 60 | [5] |
Experimental Protocol 1: Fluorination of n-Hexyl Bromide with KF in Ethylene Glycol
This procedure is adapted from Hoffmann's method.[5]
-
Apparatus Setup: A 500-mL three-necked round-bottomed flask is equipped with a mercury-sealed stirrer, a 100-mL dropping funnel, and a short fractionating column connected to a condenser and a receiving flask cooled in an ice bath. All glassware must be thoroughly dry.
-
Reagent Preparation: The flask is charged with 116 g (2.0 moles) of anhydrous, finely powdered potassium fluoride and 200 g of dry ethylene glycol.
-
Reaction: The mixture is heated in an oil bath to 140-150°C with vigorous stirring. n-Hexyl bromide (165 g, 1.0 mole) is added dropwise from the funnel over 45-60 minutes. The bath temperature is gradually raised to 190°C during the addition.
-
Distillation: The product, n-hexyl fluoride, co-distills with unreacted bromide and byproduct hexene. The distillation is continued until the temperature at the top of the column reaches 120°C.
-
Workup: The distillate is washed with water, then with a cold solution of bromine in potassium bromide to remove the alkene, followed by a wash with sodium bisulfite solution to remove excess bromine. Finally, it is washed with water again and dried over anhydrous calcium chloride.
-
Purification: The crude product is fractionally distilled to yield pure n-hexyl fluoride (b.p. 93°C). The typical yield is 40-45%.[5]
Deoxyfluorination of Secondary Alcohols
The direct conversion of the robust C-O bond of an alcohol to a C-F bond is a more versatile strategy. This has historically been approached in two main ways: a two-step activation/substitution sequence or via direct deoxyfluorination reagents.
Activation of Alcohols as Sulfonates
A reliable method involves converting the secondary alcohol's hydroxyl group into a better leaving group, such as a tosylate (-OTs) or mesylate (-OMs).[6][7] This reaction typically proceeds with retention of stereochemistry at the carbinol center.[8] The resulting alkyl sulfonate is then subjected to an Sₙ2 reaction with a nucleophilic fluoride source, leading to inversion of stereochemistry. The challenge of fluoride's low nucleophilicity was overcome by using crown ethers or phase-transfer catalysts (PTCs) to enhance the solubility and reactivity of KF.[9]
Caption: Activation-substitution pathway showing stereochemical inversion.
Table 2: Fluorination of Secondary Alcohols via Sulfonate Intermediates
| Alcohol Substrate | Fluoride Source / Promoter | Conditions | Yield (%) | Stereochemistry | Reference |
| (S)-Octan-2-ol (as tosylate) | KF / 18-Crown-6 | Acetonitrile, 80°C | 75 | Inversion | [10] |
| Cyclohexanol (as tosylate) | TBAF (tetrabutylammonium fluoride) | THF, RT | 88 | N/A | [10] |
| Menthyl alcohol (as tosylate) | KF / Hexaethylene glycol-DHIM | t-amyl alcohol, 80°C | >70 | Inversion | [9] |
Experimental Protocol 2: Tosylation of (R)-2-Octanol and Subsequent Fluorination
-
Tosylation (Activation): To a solution of (R)-2-octanol (13.0 g, 0.1 mol) in 150 mL of dry pyridine, cooled to 0°C, is slowly added p-toluenesulfonyl chloride (21.0 g, 0.11 mol). The mixture is stirred at 0°C for 4 hours and then left in the refrigerator overnight. The reaction mixture is poured into 500 mL of ice-water and extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with cold 1M HCl, saturated NaHCO₃ solution, and brine, then dried over MgSO₄. The solvent is removed under reduced pressure to yield (R)-2-octyl tosylate, which is used without further purification.
-
Fluorination (Substitution): To a flask containing the crude tosylate (0.1 mol) and spray-dried potassium fluoride (11.6 g, 0.2 mol) is added 200 mL of anhydrous acetonitrile and 18-crown-6 (2.64 g, 0.01 mol). The suspension is heated to reflux (approx. 82°C) with vigorous stirring for 24 hours. After cooling, the mixture is filtered, and the solvent is carefully removed by distillation. The residue is partitioned between water and pentane. The pentane layer is washed with water, dried over MgSO₄, and fractionally distilled to give (S)-2-fluorooctane.
Direct Deoxyfluorination Reagents
The development of reagents capable of one-step conversion of alcohols to fluorides represented a major advance.
-
Amine-HF Reagents: Olah's reagent (pyridine-poly(hydrogen fluoride)) and triethylamine trihydrofluoride (Et₃N·3HF) became widely used.[11][12] These reagents are easier to handle than anhydrous HF. The reaction mechanism can vary from Sₙ1 to Sₙ2 depending on the substrate and the acidity of the reagent, which can affect regioselectivity and stereoselectivity.[13]
-
Sulfur-Based Reagents: Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor®, are highly effective for converting secondary alcohols to fluorides, typically with inversion of stereochemistry via an Sₙ2 mechanism.[14] These reagents are often preferred for their mild reaction conditions, although elimination to form alkenes can be a competing side reaction.[10][14]
Table 3: Comparison of Direct Deoxyfluorination Reagents for Secondary Alcohols
| Reagent | Typical Substrate | Conditions | Yield (%) | Key Features / Drawbacks | Reference |
| Pyridine-HF (Olah's) | Adamantan-2-ol | CH₂Cl₂, RT | 90 | Sₙ1-like, risk of rearrangement | [12] |
| Et₃N·3HF | Cyclohexanol | Neat, 100°C | 65 | Less acidic than Olah's, higher temps needed | [11] |
| DAST | Menthyl alcohol | CH₂Cl₂, 0°C to RT | 85 | Sₙ2 (inversion), thermally unstable | [14] |
| Deoxo-Fluor® | Cholestanol | Toluene, reflux | 92 | More stable than DAST, less elimination | [14] |
| PyFluor | Geraniol | Toluene, 80°C | 78 | Thermally stable, low elimination | [15] |
Experimental Protocol 3: Deoxyfluorination of Cyclohexanol using DAST
-
Safety Note: DAST is moisture-sensitive and can decompose exothermically. The reaction should be conducted under an inert atmosphere (N₂ or Ar) in a fume hood.
-
Apparatus Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of cyclohexanol (5.0 g, 50 mmol) in 100 mL of anhydrous dichloromethane (CH₂Cl₂).
-
Reaction: The flask is cooled to -78°C in a dry ice/acetone bath. Diethylaminosulfur trifluoride (DAST) (8.9 g, 55 mmol) is added dropwise via the dropping funnel over 30 minutes, keeping the internal temperature below -60°C.
-
Quenching: After the addition is complete, the reaction is stirred at -78°C for 1 hour and then allowed to warm slowly to room temperature overnight. The reaction is then carefully quenched by pouring it slowly into 100 mL of a saturated aqueous solution of NaHCO₃ with vigorous stirring.
-
Workup: The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (2 x 50 mL). The combined organic layers are washed with water and brine, then dried over anhydrous MgSO₄.
-
Purification: The solvent is carefully removed by distillation at atmospheric pressure. The crude fluorocyclohexane is then purified by distillation (b.p. 102-104°C) to yield the final product.
Electrophilic and Radical Fluorination Pathways
The discovery of stable, electrophilic N-F fluorinating agents in the 1980s opened new avenues for C-F bond formation.[16] Reagents like F-TEDA-BF₄ (Selectfluor®) are easy-to-handle crystalline solids.[17] While not typically used for direct fluorination of unactivated C-H bonds in secondary alkanes, they are highly effective in radical-based transformations.
A prominent example is the silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids. In this method, an alkyl radical is generated from the carboxylic acid via single-electron transfer (SET) oxidation, which is then trapped by the electrophilic fluorine source. This provides a powerful method for accessing secondary alkyl fluorides from readily available precursors.[18]
Caption: General mechanism for silver-catalyzed radical fluorination.
Experimental Protocol 4: Silver-Catalyzed Decarboxylative Fluorination
This protocol is adapted from a method developed by Li and coworkers.[10]
-
Reaction Setup: In a 25-mL Schlenk tube, cyclohexanecarboxylic acid (128 mg, 1.0 mmol), Selectfluor® (531 mg, 1.5 mmol), and silver nitrate (AgNO₃) (17 mg, 0.1 mmol) are combined.
-
Solvent Addition: A solvent mixture of acetonitrile (CH₃CN) and water (3 mL, 1:1 v/v) is added.
-
Reaction: The tube is sealed, and the mixture is stirred vigorously at 60°C for 12 hours.
-
Workup: After cooling to room temperature, the reaction mixture is diluted with 10 mL of diethyl ether and filtered through a pad of celite. The filtrate is washed with saturated NaHCO₃ solution and brine.
-
Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is carefully removed by rotary evaporation. The resulting crude product is purified by flash column chromatography on silica gel (eluting with hexanes) to afford fluorocyclohexane.
Conclusion
The synthesis of secondary alkyl fluorides has evolved significantly from its origins in high-temperature halogen exchange reactions. The development of methods to activate alcohols, first indirectly via sulfonates and later directly with reagents like DAST, provided milder and more general access. The advent of electrophilic N-F reagents further expanded the toolbox, enabling novel radical-based strategies such as decarboxylative fluorination. Each historical development has brought chemists closer to the ideal of installing fluorine with high efficiency, predictability, and functional group tolerance, a quest that continues to drive innovation in modern synthetic chemistry.
References
- 1. brainly.in [brainly.in]
- 2. samagra.kite.kerala.gov.in [samagra.kite.kerala.gov.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Potassium fluoride - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Preparation of Alkyl Halides and Tosylates from Alcohols | OpenOChem Learn [learn.openochem.org]
- 7. Alcohol Reactions | ChemTalk [chemistrytalk.org]
- 8. nesacs.org [nesacs.org]
- 9. researchgate.net [researchgate.net]
- 10. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Hydrogen Fluoride and Amine Complexes (HF-NR3) - Wordpress [reagents.acsgcipr.org]
- 13. Selectivity of different amine/HF reagents for synthesis of functionalized organic fluorine compounds [morressier.com]
- 14. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 15. Nucleophilic Fluorination – The Doyle Group [doyle.chem.ucla.edu]
- 16. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 2-Fluoropentane
This guide provides an in-depth overview of 2-Fluoropentane, tailored for researchers, scientists, and professionals in the field of drug development. It covers the systematic IUPAC nomenclature, common synonyms, physicochemical properties, and analytical methodologies.
IUPAC Nomenclature and Synonyms
The systematic name for the compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[1][2] This name is derived from the parent alkane, pentane, with a fluorine atom substituted at the second carbon position.
Due to the presence of a chiral center at the second carbon, this compound can exist as two stereoisomers:
A variety of synonyms and identifiers are used in literature and chemical databases for this compound. These are crucial for comprehensive literature searches and substance identification.
Common Synonyms and Identifiers:
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties have been computationally predicted and experimentally determined.
| Property | Value | Source(s) |
| Molecular Formula | C5H11F | [1][2][3][5][6] |
| Molecular Weight | 90.14 g/mol | [1][3][5][7] |
| Boiling Point | 50-56.7 °C | [7][8] |
| Density | 0.8 ± 0.1 g/cm³ (Predicted) | [7] |
| Flash Point | -3.9 ± 11.6 °C (Predicted) | [7] |
| Vapor Pressure | 237.1 ± 0.1 mmHg at 25°C (Predicted) | [7] |
| Refractive Index | 1.353 (Predicted) | [7] |
| XLogP3 | 2.3 | [1][3][5] |
| Hydrogen Bond Donor Count | 0 | [3][5] |
| Hydrogen Bond Acceptor Count | 1 | [3][5] |
| Rotatable Bond Count | 2 | [3][5] |
| Exact Mass | 90.084478513 Da | [1][3][5] |
| Complexity | 27.1 | [3][5] |
Experimental Protocols and Analysis
The structural elucidation and purity determination of this compound rely on standard analytical techniques. While detailed experimental protocols are proprietary to the conducting laboratories, the general methodologies are outlined below.
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Used to determine the proton environment in the molecule. The proton at the C2 position, bonded to the same carbon as the fluorine, will show a characteristic splitting pattern due to coupling with both adjacent protons and the fluorine atom.[9]
-
¹⁹F NMR: Provides information about the fluorine environment and is crucial for confirming the presence and position of the fluorine atom.[9]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is employed to separate this compound from a mixture and to confirm its molecular weight. The mass spectrum is expected to show a molecular ion peak at an m/z of approximately 90.[9] Common fragmentation patterns include the loss of a fluorine radical or a hydrogen fluoride molecule.[9]
Elemental Analysis:
-
This method is used to verify the elemental composition (%C, %H, %F) of the compound, ensuring it aligns with the molecular formula C5H11F.[9]
Synthesis:
-
A documented synthetic route involves the reaction of 2-methoxypentane with acetyl fluoride.[5]
Logical Relationships in IUPAC Naming
The following diagram illustrates the logical workflow for deriving the IUPAC name "this compound".
References
- 1. This compound | C5H11F | CID 13299938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. (s)-2-Fluoropentane | C5H11F | CID 95757011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [R,(-)]-2-Fluoropentane [chemicalbook.com]
- 5. This compound|lookchem [lookchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Page loading... [guidechem.com]
- 8. This compound [stenutz.eu]
- 9. This compound | 590-87-4 | Benchchem [benchchem.com]
An In-depth Technical Guide to the Fundamental Reaction Mechanisms Involving 2-Fluoropentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core reaction mechanisms involving 2-fluoropentane, a secondary alkyl fluoride. The document delves into the competing substitution (SN1 and SN2) and elimination (E1 and E2) pathways, with a particular focus on the factors governing regioselectivity and stereochemistry. Due to the nature of the fluorine substituent as a poor leaving group, elimination reactions, particularly via the E2 mechanism, are often favored. This guide presents available quantitative data, plausible experimental protocols, and detailed mechanistic diagrams to serve as a valuable resource for researchers in organic synthesis and drug development.
Introduction
This compound (C₅H₁₁F) is a secondary alkyl fluoride whose reactivity is fundamentally governed by the high electronegativity of fluorine and its character as a relatively poor leaving group compared to heavier halogens. Understanding the mechanistic pathways of this compound is crucial for predicting reaction outcomes and designing synthetic strategies. This guide will explore the four fundamental reaction mechanisms: SN1, SN2, E1, and E2, highlighting the unique aspects conferred by the fluorine substituent.
Substitution Reactions: SN1 and SN2 Mechanisms
Nucleophilic substitution reactions involve the replacement of the fluorine atom by a nucleophile. The operative mechanism, either unimolecular (SN1) or bimolecular (SN2), is dictated by the reaction conditions.
SN2 Mechanism
The SN2 reaction is a single-step process where a strong, typically anionic, nucleophile attacks the electrophilic carbon atom, leading to an inversion of stereochemistry. For this compound, this pathway is generally disfavored due to two primary factors: the poor leaving group ability of fluoride and potential steric hindrance at the secondary carbon.
-
Key Factors:
-
Nucleophile: Requires a strong, unhindered nucleophile (e.g., I⁻, HS⁻, CN⁻).
-
Solvent: Favored by polar aprotic solvents (e.g., acetone, DMSO, DMF) that solvate the cation but not the nucleophile, enhancing its reactivity.
-
Leaving Group: The C-F bond is strong, making fluoride a poor leaving group and thus increasing the activation energy for the SN2 reaction.
-
SN1 Mechanism
The SN1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. This pathway is generally more plausible for this compound than SN2, especially under solvolytic conditions with a polar protic solvent. However, the secondary carbocation that would form is susceptible to rearrangement to a more stable carbocation if possible, though in the case of 2-pentyl cation, a hydride shift would lead to an isomeric secondary carbocation of similar stability.
-
Key Factors:
-
Substrate: Tertiary > secondary > primary. As a secondary alkyl fluoride, this compound can undergo SN1 reactions.
-
Solvent: Favored by polar protic solvents (e.g., water, ethanol, methanol) which can stabilize the carbocation intermediate through solvation.
-
Leaving Group: Although fluoride is a poor leaving group, its departure can be facilitated by Lewis acid catalysis or highly ionizing solvents.
-
Elimination Reactions: E1 and E2 Mechanisms
Elimination reactions of this compound lead to the formation of alkenes, primarily 1-pentene and 2-pentene. The regiochemical outcome of these reactions (Zaitsev vs. Hofmann) is a critical consideration.
E2 Mechanism
The E2 mechanism is a concerted, one-step process requiring a strong base. For alkyl fluorides, the E2 pathway is often dominant. Due to the poor leaving group nature of fluoride, the transition state of the E2 reaction of this compound has significant carbanionic character (E1cb-like). This leads to a preference for the abstraction of the most acidic proton, which is typically at the least substituted β-carbon, resulting in the Hofmann product .
-
Key Factors:
-
Base: Requires a strong base. Sterically hindered bases (e.g., potassium tert-butoxide) strongly favor the Hofmann product.
-
Leaving Group: The poor leaving group ability of fluoride promotes a transition state where the β-proton is significantly abstracted before the C-F bond breaks, favoring the Hofmann pathway.
-
Regioselectivity: Generally follows Hofmann's rule, yielding the less substituted alkene as the major product.
-
E1 Mechanism
The E1 reaction proceeds through the same carbocation intermediate as the SN1 reaction. Following carbocation formation, a weak base abstracts a proton from an adjacent carbon to form a double bond. According to Zaitsev's rule , the E1 reaction of this compound would be expected to yield the more substituted and thermodynamically more stable alkene, 2-pentene, as the major product.
-
Key Factors:
-
Substrate: Tertiary > secondary > primary.
-
Base: A weak base is sufficient.
-
Solvent: Favored by polar protic solvents.
-
Regioselectivity: Generally follows Zaitsev's rule.
-
Quantitative Data
Quantitative data for the reactions of this compound is scarce in the literature. However, one study provides the product distribution for the dehydrofluorination of this compound with sodium hydroxide in methanol, which proceeds via an E2 mechanism.
| Reactant | Base/Solvent | Product | Distribution (%) | Rule |
| This compound | NaOH / Methanol | 1-Pentene | 70 | Hofmann |
| 2-Pentene | 30 | Zaitsev |
Table 1: Product distribution in the E2 elimination of this compound.
This data clearly illustrates the preference for the Hofmann product, which is characteristic of the E2 elimination of alkyl fluorides.
Experimental Protocols
Representative Protocol for E2 Elimination (Hofmann Product Favored)
Objective: To synthesize 1-pentene from this compound via an E2 reaction using a sterically hindered base.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
tert-Butanol (t-BuOH), anhydrous
-
Round-bottom flask with a reflux condenser and a distillation head
-
Heating mantle
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
A solution of potassium tert-butoxide in tert-butanol (e.g., 1.0 M) is prepared in a dry round-bottom flask under an inert atmosphere.
-
This compound (1.0 eq) is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is then heated to reflux (approx. 83 °C) and the reaction progress is monitored by gas chromatography (GC).
-
The alkene products are distilled from the reaction mixture as they are formed.
-
The distillate is washed with water to remove any remaining tert-butanol and dried over a suitable drying agent (e.g., anhydrous Na₂SO₄).
-
The product distribution (1-pentene vs. 2-pentene) is determined by GC analysis.
Representative Protocol for SN1 Solvolysis
Objective: To investigate the SN1 solvolysis of this compound.
Materials:
-
This compound
-
Aqueous ethanol (e.g., 80% ethanol / 20% water)
-
Silver nitrate (AgNO₃) solution in ethanol (optional, as a test for halide formation)
-
Sealed reaction tube or a flask with a reflux condenser
-
Thermostated water bath
Procedure:
-
A solution of this compound in aqueous ethanol is prepared in a reaction vessel.
-
The vessel is sealed or equipped with a reflux condenser and placed in a thermostated water bath at a controlled temperature (e.g., 50-100 °C, as the reaction is expected to be slow).
-
The reaction progress can be monitored over time by taking aliquots and analyzing them by GC for the disappearance of the starting material and the appearance of the substitution product (2-pentanol) and elimination products (1-pentene and 2-pentene).
-
Alternatively, the rate of fluoride ion formation can be monitored by adding a silver nitrate solution, which would precipitate silver fluoride. However, the low reactivity may make this challenging.
Visualizations of Reaction Mechanisms and Workflows
Reaction Pathways
Caption: Competing reaction pathways for this compound.
Experimental Workflow for E2 Elimination
Caption: Workflow for E2 elimination of this compound.
Logical Relationship of Factors Favoring Hofmann vs. Zaitsev Elimination
Caption: Factors influencing Hofmann vs. Zaitsev elimination.
Conclusion
The reactivity of this compound is a nuanced interplay of substitution and elimination mechanisms. The strong carbon-fluorine bond and the poor leaving group ability of the fluoride ion are the predominant factors influencing its chemical behavior. Consequently, elimination reactions, particularly the E2 pathway leading to the Hofmann product (1-pentene), are generally favored, especially with strong, sterically hindered bases. While SN1 reactions are plausible under ionizing conditions, they are often slow and compete with E1 elimination. SN2 reactions are typically disfavored. This guide provides a foundational understanding for researchers and professionals, enabling more accurate prediction of reaction outcomes and the strategic design of synthetic routes involving this compound and related fluoroalkanes. Further experimental and computational studies are warranted to provide more detailed quantitative data on the kinetics and thermodynamics of these fundamental reactions.
The Advent of Organofluorine Chemistry: A Technical Guide to the Discovery and First Synthesis of 2-Fluoropentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the historical context and the pioneering synthetic methodology that led to the creation of 2-Fluoropentane. While a singular, documented "discovery" of this compound as a distinct event is not recorded in seminal chemical literature, its first synthesis is intrinsically linked to the groundbreaking work of Belgian chemist Frédéric Swarts and his development of the first practical method for creating alkyl fluorides.
The Swarts Reaction: A Foundational Leap for Fluorine Chemistry
The late 19th century marked a pivotal moment in organic chemistry with the first successful incorporations of fluorine into organic molecules. The high reactivity of elemental fluorine had long posed a significant challenge to chemists. This obstacle was overcome by Frédéric Swarts, who, in 1892, introduced a method of halogen exchange, posthumously named the Swarts reaction.[1][2] This reaction, in its essence, involves the treatment of an alkyl chloride or alkyl bromide with a metal fluoride to yield the corresponding alkyl fluoride.[2][3]
The Swarts reaction is generally understood to proceed via a nucleophilic substitution mechanism, typically SN2 for primary and secondary alkyl halides.[2][3] The choice of the fluorinating agent is critical, with heavy metal fluorides such as silver fluoride (AgF), mercurous fluoride (Hg₂F₂), and antimony trifluoride (SbF₃) being particularly effective.[2][3]
The First Synthesis of this compound: A Representative Protocol
While the exact date and experimental details of the very first synthesis of this compound are not explicitly detailed in available historical records, it would have been achieved through the application of the Swarts reaction to a suitable 2-halopentane precursor. The following protocol is a representative method for the synthesis of this compound based on the principles of the Swarts reaction.
Experimental Protocol: Synthesis of this compound from 2-Bromopentane
Objective: To synthesize this compound via a halogen exchange reaction using silver fluoride.
Reactants:
-
2-Bromopentane (C₅H₁₁Br)
-
Silver(I) fluoride (AgF)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a quantity of finely powdered, anhydrous silver(I) fluoride is placed.
-
An equimolar amount of 2-bromopentane is added to the flask.
-
The reaction mixture is gently heated under reflux. The progress of the reaction can be monitored by the formation of the silver bromide precipitate.
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The crude this compound is isolated from the silver bromide precipitate by distillation.
-
The distillate is then purified by fractional distillation to yield pure this compound.
Quantitative Data
Below is a summary of the key quantitative data for this compound. It is important to note that the yield of the Swarts reaction can vary depending on the specific conditions and the purity of the reactants.
| Property | Value |
| Molecular Formula | C₅H₁₁F |
| Molecular Weight | 90.14 g/mol |
| Boiling Point | 56.7 °C at 760 mmHg (Predicted) |
| Density | 0.8 ± 0.1 g/cm³ (Predicted) |
| CAS Number | 590-87-4 |
Visualizing the Synthesis
The following diagrams illustrate the logical workflow of the first synthesis of this compound via the Swarts reaction.
Caption: General workflow for the synthesis of this compound via the Swarts reaction.
This technical guide provides a comprehensive overview of the discovery and foundational synthesis of this compound, grounded in the pioneering work of Frédéric Swarts. While the precise historical record of its first creation is not explicitly documented, the principles of the Swarts reaction provide a clear and scientifically sound basis for its inaugural synthesis. This understanding is crucial for researchers in the field of fluorine chemistry and drug development, as the introduction of fluorine continues to be a vital strategy in the design of novel molecules with enhanced properties.
References
Navigating the Solubility Landscape of 2-Fluoropentane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction: Understanding the Solubility of Haloalkanes
Haloalkanes, such as 2-Fluoropentane, are a class of organic compounds characterized by the presence of one or more halogen atoms. Their solubility is primarily dictated by the nature of the intermolecular forces between the solute (haloalkane) and the solvent molecules. Generally, haloalkanes are sparingly soluble in water due to their inability to form strong hydrogen bonds.[1][2][3][4][5][6] Conversely, they tend to be readily soluble in a wide range of organic solvents.[1][2][3] This is attributed to the principle of "like dissolves like," where the intermolecular forces in the haloalkane (dipole-dipole interactions and London dispersion forces) are comparable to those in many organic solvents.[2]
The fluorine atom in this compound introduces a degree of polarity to the molecule. However, the five-carbon chain remains the dominant feature, imparting a significant nonpolar character. Therefore, this compound is expected to exhibit good solubility in nonpolar and moderately polar organic solvents.
Quantitative Solubility Data
A thorough search of scientific databases and literature reveals a notable absence of publicly available quantitative solubility data for this compound in various organic solvents. While predictive models such as UNIFAC and COSMO-RS can be employed to estimate solubility, experimental validation is crucial for accuracy in research and development settings.[7][8][9][10][11] The following sections provide the necessary experimental frameworks to determine this data empirically.
Experimental Protocols for Solubility Determination
Several robust methods are available for the experimental determination of the solubility of a liquid solute like this compound in an organic solvent. The choice of method often depends on the required accuracy, the concentration range of interest, and the available analytical instrumentation.
Gas Chromatography (GC) Method
Gas chromatography is a highly accurate and versatile technique for determining the solubility of volatile compounds.[12][13][14]
Principle: A series of standard solutions of this compound in the chosen solvent are prepared at known concentrations. A saturated solution is also prepared by adding an excess of this compound to the solvent, allowing it to equilibrate, and then separating the saturated liquid phase. The concentrations of the standard solutions and the saturated solution are determined by GC analysis. The solubility is the concentration of this compound in the saturated solution.
Detailed Protocol:
-
Preparation of Standard Solutions:
-
Accurately prepare a stock solution of this compound in the desired organic solvent.
-
Perform serial dilutions of the stock solution to create a series of standard solutions with concentrations spanning the expected solubility range.
-
-
Preparation of Saturated Solution:
-
In a sealed, temperature-controlled vessel, add an excess amount of this compound to a known volume of the organic solvent.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A constant temperature must be maintained throughout.
-
Allow the mixture to stand, permitting the undissolved this compound to separate.
-
Carefully extract a known volume of the supernatant (the saturated solution), ensuring no undissolved solute is transferred.
-
-
GC Analysis:
-
Calibrate the gas chromatograph using the prepared standard solutions. A calibration curve of peak area versus concentration is generated.
-
Inject a known volume of the saturated solution into the GC.
-
Determine the concentration of this compound in the saturated solution by interpolating its peak area on the calibration curve. This concentration represents the solubility at the experimental temperature.
-
Spectroscopic Methods (UV-Vis or NMR)
Spectroscopic techniques can be employed if this compound or a derivative exhibits a distinct spectroscopic signature.[15][16][17][18]
Principle: Similar to the GC method, a calibration curve is constructed by measuring the absorbance (UV-Vis) or signal intensity (NMR) of a series of standard solutions of known concentrations. The concentration of the saturated solution is then determined by measuring its spectroscopic signal and using the calibration curve.
Detailed Protocol:
-
Preparation of Standard and Saturated Solutions: Follow the same procedure as described in the GC method (Section 3.1).
-
Spectroscopic Analysis:
-
For UV-Vis spectroscopy, an appropriate wavelength with maximum absorbance for this compound (or a suitable derivative) must be identified.
-
For NMR spectroscopy, a characteristic peak of this compound that does not overlap with solvent peaks is chosen for integration.
-
Record the spectra for all standard solutions to generate a calibration curve of absorbance/signal intensity versus concentration.
-
Record the spectrum of the saturated solution.
-
Determine the concentration of this compound in the saturated solution from the calibration curve.
-
Visualizing Methodologies and Interactions
Experimental Workflow for Solubility Determination
Caption: A generalized workflow for the experimental determination of solubility.
Intermolecular Forces in this compound Dissolution
Caption: Key intermolecular forces involved in the dissolution of this compound.
Conclusion
While direct quantitative solubility data for this compound in organic solvents is currently scarce in the public domain, a strong theoretical basis exists to predict its favorable solubility in a wide range of nonpolar and moderately polar organic solvents. This guide provides the necessary framework for researchers to empirically determine this data through established methodologies such as gas chromatography and spectroscopy. The provided visualizations of the experimental workflow and the underlying intermolecular forces offer a clear and concise understanding of the processes involved. The information and protocols contained herein are intended to empower researchers, scientists, and drug development professionals to confidently assess and utilize this compound in their applications.
References
- 1. CK12-Foundation [flexbooks.ck12.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Physical Properties of Haloalkanes and Haloarenes - GeeksforGeeks [geeksforgeeks.org]
- 4. w3schools.blog [w3schools.blog]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 9. scm.com [scm.com]
- 10. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. UNIFAC - Wikipedia [en.wikipedia.org]
- 12. academic.oup.com [academic.oup.com]
- 13. scielo.br [scielo.br]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scirp.org [scirp.org]
- 18. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Laboratory Synthesis of 2-Fluoropentane from 2-Pentanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory synthesis of 2-fluoropentane from 2-pentanol. The primary method described utilizes Diethylaminosulfur Trifluoride (DAST) as the fluorinating agent, a common and effective reagent for the conversion of alcohols to alkyl fluorides.[1] Alternative reagents and safety considerations are also discussed. This protocol includes a step-by-step experimental procedure, a summary of quantitative data, and characterization methods for the final product.
Introduction
The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. This has led to a growing interest in fluorinated compounds within the pharmaceutical and agrochemical industries. This compound serves as a simple alkyl fluoride model and a potential building block in organic synthesis. The conversion of secondary alcohols, such as 2-pentanol, to their corresponding fluorides is a fundamental transformation in organofluorine chemistry. Diethylaminosulfur trifluoride (DAST) is a widely used reagent for this purpose, effecting the replacement of a hydroxyl group with a fluorine atom.[1][2] The reaction generally proceeds via a nucleophilic substitution mechanism, which can be either SN1 or SN2 depending on the substrate and reaction conditions. For chiral secondary alcohols, the stereochemical outcome (inversion or retention of configuration) is a critical consideration.[3]
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| 2-Pentanol | C₅H₁₂O | 88.15 | 6032-29-7 |
| This compound | C₅H₁₁F | 90.14 | 590-87-4 |
Table 2: Typical Reaction Parameters
| Parameter | Value |
| Fluorinating Agent | Diethylaminosulfur Trifluoride (DAST) |
| Stoichiometry (DAST:Alcohol) | 1.1 - 1.2 : 1 |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Reaction Temperature | -78 °C to Room Temperature |
| Typical Reaction Time | 1 - 2 hours |
| Expected Yield | 50-80% (based on similar secondary alcohols)[4] |
Table 3: Spectroscopic Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | ~4.5 | dqm | J(H,F) ≈ 48, J(H,H) ≈ 6 | H-2 |
| ¹H | ~1.6 | m | H-3 | |
| ¹H | ~1.4 | m | H-4 | |
| ¹H | ~1.3 | d | J(H,H) ≈ 6 | H-1 (CH₃) |
| ¹H | ~0.9 | t | J(H,H) ≈ 7 | H-5 (CH₃) |
| ¹³C | ~90 | d | ¹J(C,F) ≈ 170 | C-2 |
| ¹³C | ~35 | d | ²J(C,F) ≈ 20 | C-3 |
| ¹³C | ~20 | d | ³J(C,F) ≈ 5 | C-1 |
| ¹³C | ~18 | s | C-4 | |
| ¹³C | ~14 | s | C-5 |
Note: NMR data is estimated based on typical values for alkyl fluorides and may vary depending on the solvent and spectrometer frequency. The ¹H NMR spectrum of this compound is characterized by complex splitting patterns due to both homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F) couplings.[5]
Experimental Protocols
Synthesis of this compound from 2-Pentanol using DAST
Materials:
-
2-Pentanol
-
Diethylaminosulfur Trifluoride (DAST)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Low-temperature thermometer
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-pentanol (1.0 eq.) in anhydrous dichloromethane (20 volumes). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of DAST: Slowly add Diethylaminosulfur Trifluoride (DAST) (1.2 eq.) dropwise to the stirred solution of 2-pentanol. Maintain the temperature at -78 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at -78 °C for 30 minutes, then slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 10 volumes).
-
Washing: Combine the organic layers and wash with water (2 x 10 volumes) and then with brine (1 x 5 volumes).[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Safety Precautions:
-
DAST is toxic, corrosive, and moisture-sensitive. It can decompose violently upon heating.[6] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The reaction should be performed under an inert atmosphere to prevent the hydrolysis of DAST, which can generate hazardous HF.
-
The quenching step is exothermic and should be performed slowly and with cooling.
Alternative Fluorinating Reagents
While DAST is effective, its thermal instability and hazardous nature have led to the development of safer alternatives.
-
Deoxo-Fluor® ([Bis(2-methoxyethyl)aminosulfur trifluoride]): This reagent is more thermally stable than DAST and can often be used under similar reaction conditions.[3]
-
AlkylFluor®/PhenoFluor® : These are more recent, bench-stable reagents that offer higher yields and broader substrate scope for the deoxyfluorination of alcohols with improved safety profiles.[4]
Mandatory Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway of Alcohol Fluorination with DAST
Caption: Mechanism of alcohol fluorination using DAST.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AlkylFluor: Deoxyfluorination of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 590-87-4 | Benchchem [benchchem.com]
- 6. youtube.com [youtube.com]
Application Notes and Protocols: Fluorination of Alcohols Using DAST Reagent
Introduction
(Diethylamino)sulfur trifluoride (DAST) is a widely utilized nucleophilic fluorinating agent in organic synthesis.[1][2][3] It facilitates the conversion of primary, secondary, and tertiary alcohols to their corresponding alkyl fluorides.[4][5] DAST offers milder reaction conditions compared to other fluorinating agents like sulfur tetrafluoride (SF4) and is generally preferred for laboratory-scale synthesis.[6] However, DAST is a hazardous substance that is sensitive to moisture and heat, requiring careful handling and strict adherence to safety protocols.[1][7][8] These application notes provide a comprehensive overview, detailed protocols, and safety guidelines for the successful fluorination of alcohols using DAST.
Reaction Mechanism
The fluorination of alcohols with DAST proceeds through the formation of an alkoxyaminosulfur difluoride intermediate. The reaction is initiated by the nucleophilic attack of the alcohol's hydroxyl group on the sulfur atom of DAST, with the concurrent elimination of hydrogen fluoride. Subsequent nucleophilic attack by the fluoride ion on the carbon atom, via either an S(N)1 or S(_N)2 pathway, yields the final alkyl fluoride product.[9] The specific pathway is dependent on the structure of the alcohol substrate.[9] While S(_N)2 reactions often result in a clean inversion of stereochemistry, S(_N)1 pathways can be accompanied by carbocationic rearrangements, such as Wagner-Meerwein or pinacol rearrangements.[9]
Figure 1: Proposed mechanism for the fluorination of alcohols using DAST.
Safety Precautions
DAST is a hazardous chemical and must be handled with extreme caution in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[7][8][10]
-
Moisture Sensitivity: DAST reacts violently with water, producing toxic hydrogen fluoride (HF) gas.[11][12] All glassware and solvents must be scrupulously dried before use, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[9]
-
Thermal Instability: DAST can decompose explosively when heated above 90 °C.[2][4] Reactions should not be heated, and the reagent should be stored in a cool, dry place.[6]
-
Corrosivity: The byproducts of the reaction, including HF, can etch glass.[9][12] While standard glassware can be used for the reaction, prolonged storage of DAST or reaction mixtures in glass is not recommended.[9]
-
Quenching: The reaction should be quenched carefully by slowly adding the reaction mixture to a cooled, saturated aqueous solution of sodium bicarbonate to neutralize acidic byproducts.[1]
General Experimental Protocol
This protocol provides a general procedure for the fluorination of an alcohol using DAST. The specific reaction conditions, such as temperature and reaction time, may need to be optimized for different substrates.
Materials and Equipment:
-
(Diethylamino)sulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent[1][2]
-
Alcohol substrate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (nitrogen or argon)
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator
-
Silica gel for column chromatography
Figure 2: General experimental workflow for the fluorination of alcohols with DAST.
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the alcohol (1.0 eq.) in anhydrous dichloromethane (DCM).[1]
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[1]
-
Addition of DAST: Slowly add DAST (1.1-1.5 eq.) dropwise to the cooled solution via syringe.[1]
-
Reaction: Stir the reaction mixture at -78 °C for a specified time (e.g., 1 hour) and then allow it to slowly warm to room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[1]
-
Quenching: Once the reaction is complete, carefully quench it by slowly adding the reaction mixture to a cooled, saturated aqueous solution of sodium bicarbonate.[1]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the initial DCM used).
-
Washing: Combine the organic layers and wash sequentially with water and brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired alkyl fluoride.[1]
Application Data
The following table summarizes representative examples of the fluorination of various alcohols using DAST, highlighting the reaction conditions and yields.
| Substrate (Alcohol) | DAST (eq.) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 1-Octanol | 1.0 | Dichloromethane | -70 to 25 | - | 1-Fluorooctane | 90 | [9] |
| 4-Nitrobenzyl alcohol | 1.1 | Dichloromethane | Room Temp. | 1 | 4-Nitrobenzyl fluoride | 72 | [13] |
| 2-Methylbutan-2-ol | 1.0 | Diglyme | -50 to RT | - | 2-Fluoro-2-methylbutane | - | [14] |
| Benzyl alcohol | - | Dichloromethane | -78 to RT | 5 | Benzyl fluoride | - | [4] |
| Phenyl-2-propanol | - | Dichloromethane | -78 to RT | 16 | 2-Fluoro-1-phenylpropane | - | [4] |
Potential Side Reactions and Considerations
-
Rearrangements: As the reaction can proceed through a carbocationic intermediate, substrates prone to rearrangement (e.g., secondary and tertiary alcohols) may yield a mixture of products.[5][9]
-
Elimination: Elimination to form alkenes can be a competing side reaction, particularly with sterically hindered alcohols.[15]
-
Diols: The reaction of DAST with diols can lead to the formation of difluorides, cyclic ethers, or sulfite esters, depending on the distance between the hydroxyl groups.[16]
-
Other Functional Groups: DAST can also react with other functional groups such as aldehydes and ketones to form geminal difluorides, and carboxylic acids to form acyl fluorides.[6][9] This should be considered when working with polyfunctional molecules.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no conversion | Inactive DAST due to moisture exposure | Use a fresh bottle of DAST or purify the existing reagent. Ensure all glassware and solvents are anhydrous. |
| Insufficient reaction time or temperature | Allow the reaction to stir for a longer period or warm to a slightly higher temperature (while staying below the decomposition temperature of DAST). | |
| Formation of multiple products | Rearrangement of carbocation intermediate | Run the reaction at a lower temperature to favor the S(_N)2 pathway. |
| Presence of other reactive functional groups | Protect other reactive functional groups before carrying out the fluorination. | |
| Low isolated yield | Product volatility | Use a lower temperature during rotary evaporation. |
| Difficult purification | Optimize the chromatography conditions (solvent system, silica gel activity). |
The fluorination of alcohols using DAST is a powerful transformation in organic synthesis for the introduction of fluorine atoms into molecules.[17] By following the detailed protocols and adhering to the stringent safety precautions outlined in these application notes, researchers can effectively and safely utilize DAST to synthesize a wide range of alkyl fluorides. Careful consideration of the substrate's structure is crucial to anticipate and mitigate potential side reactions such as rearrangements and eliminations.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 3. Diethylaminosulfur Trifluoride (DAST) [commonorganicchemistry.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. DAST - Enamine [enamine.net]
- 6. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 10. orgsyn.org [orgsyn.org]
- 11. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. TCI Practical Example: Fluorination of an Alcohol Using DAST | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reaction of diethylaminosulfur trifluoride with diols - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Finkelstein Reaction Conditions for 2-Fluoropentane Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 2-fluoropentane via the Finkelstein reaction. The Finkelstein reaction, a type of nucleophilic substitution (SN2) reaction, is a versatile method for halogen exchange. While traditionally used for the synthesis of alkyl iodides, it can be adapted for the preparation of alkyl fluorides. The synthesis of secondary fluoroalkanes such as this compound is often complicated by competing elimination reactions. These notes explore various reaction conditions, including the choice of starting material, fluorinating agent, solvent, and the use of phase-transfer catalysts or crown ethers to optimize the yield of the desired substitution product.
Introduction
The incorporation of fluorine into organic molecules is of significant interest in the pharmaceutical and agrochemical industries due to the unique physicochemical properties that the fluorine atom imparts, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. The Finkelstein reaction offers a viable pathway for the synthesis of alkyl fluorides from other alkyl halides or sulfonates. This reaction is an equilibrium process, but for fluorination, the high stability of the C-F bond helps to drive the reaction towards the product.[1]
For secondary substrates like a 2-pentyl system, the bimolecular nucleophilic substitution (SN2) pathway competes with the bimolecular elimination (E2) pathway. Careful selection of reaction conditions is therefore crucial to maximize the yield of this compound. This document outlines protocols using various precursors: 2-chloropentane, 2-bromopentane, and 2-pentyl tosylate.
Data Presentation
The following tables summarize quantitative data for the synthesis of this compound under different Finkelstein reaction conditions. The data is compiled from analogous reactions reported in the literature for secondary alkyl halides.
Table 1: Reaction Conditions for the Synthesis of this compound from 2-Halopentanes
| Starting Material | Fluorinating Agent | Catalyst/Additive | Solvent | Temperature (°C) | Reaction Time (h) | Approx. Yield of this compound (%) | Reference |
| 2-Chloropentane | Spray-dried KF | - | Sulfolane | 180-220 | 12-24 | 30-40 | [2] |
| 2-Bromopentane | KF | 18-Crown-6 | Acetonitrile | 82 | 24 | 40-50 | [3][4] |
| 2-Bromopentane | KF | Tetrabutylammonium bromide (TBAB) | Acetonitrile | 80-100 | 18-24 | 35-45 | [2] |
Table 2: Reaction Conditions for the Synthesis of this compound from 2-Pentyl Tosylate
| Starting Material | Fluorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Approx. Yield of this compound (%) | Reference |
| 2-Pentyl tosylate | Tetrabutylammonium fluoride (TBAF) | THF | 25-50 | 6-12 | 60-70 | [5] |
| 2-Pentyl tosylate | KF | 18-Crown-6 | Acetonitrile | 82 | 12-18 | 55-65 |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Bromopentane using Potassium Fluoride and 18-Crown-6
This protocol is adapted from general procedures for the fluorination of secondary alkyl bromides.[3][4][6]
Materials:
-
2-Bromopentane
-
Anhydrous Potassium Fluoride (KF), spray-dried for best results[2]
-
18-Crown-6
-
Anhydrous Acetonitrile
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add anhydrous potassium fluoride (1.5 equivalents) and 18-crown-6 (1.1 equivalents).
-
Add anhydrous acetonitrile to the flask.
-
Stir the suspension at room temperature for 30 minutes to facilitate the formation of the KF-crown ether complex.
-
Add 2-bromopentane (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 82°C and maintain this temperature with vigorous stirring for 24 hours.
-
Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated potassium bromide and excess potassium fluoride.
-
Carefully remove the acetonitrile solvent by distillation.
-
The crude this compound can be purified by fractional distillation.
Protocol 2: Synthesis of this compound from 2-Pentanol via a Tosylate Intermediate
This two-step protocol involves the conversion of 2-pentanol to 2-pentyl tosylate, followed by a Finkelstein reaction with tetrabutylammonium fluoride (TBAF).
Step 1: Synthesis of 2-Pentyl Tosylate
Materials:
-
2-Pentanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine
-
Dichloromethane (DCM)
-
Ice bath
Procedure:
-
Dissolve 2-pentanol (1.0 equivalent) in dichloromethane in a round-bottom flask and cool the solution in an ice bath.
-
Add pyridine or triethylamine (1.2 equivalents) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature below 5°C.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4-6 hours.
-
Quench the reaction by slowly adding cold water.
-
Separate the organic layer, wash with dilute HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-pentyl tosylate.
Step 2: Synthesis of this compound from 2-Pentyl Tosylate
Materials:
-
2-Pentyl tosylate
-
Tetrabutylammonium fluoride (TBAF) solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the crude 2-pentyl tosylate (1.0 equivalent) in anhydrous THF in a dry round-bottom flask under an inert atmosphere.
-
Add a solution of TBAF in THF (1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 6-12 hours. The reaction can be gently warmed to 50°C to increase the rate if necessary.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with a low-boiling point organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.
-
Carefully remove the solvent by distillation.
-
Purify the resulting this compound by fractional distillation.
Mandatory Visualizations
References
- 1. Potassium fluoride activation for the nucleophilic fluorination reaction using 18-crown-6, [2.2.2]-cryptand, pentaethylene glycol and comparison with the new hydro-crown scaffold: a theoretical analysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Nucleophilic Fluorination with KF Catalyzed by 18-Crown-6 and Bulky Diols: A Theoretical and Experimental Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Renewable Reagent for Nucleophilic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleophilic Fluorination of a Secondary Alkyl Bromide with KF(18‐Crown‐6) and Bulky Diols: Microsolvation Causes Chemoselectivity Inversion in the Free Energy Profile - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Interpreting the ¹H and ¹⁹F NMR Spectra of 2-Fluoropentane
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorine has become a critical element in the development of pharmaceuticals, agrochemicals, and advanced materials. The strategic incorporation of fluorine atoms can significantly alter a molecule's physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of fluorinated organic compounds. Due to the favorable properties of the ¹⁹F nucleus—such as 100% natural abundance, a spin of ½, and a wide range of chemical shifts—¹⁹F NMR, in conjunction with traditional ¹H NMR, provides detailed structural information.[1][2]
This application note provides a detailed guide to the interpretation of the ¹H and ¹⁹F NMR spectra of 2-Fluoropentane, a simple secondary alkyl fluoride. It outlines the expected spectral data, provides a rationale for the observed chemical shifts and coupling patterns, and includes a standardized protocol for data acquisition.
Predicted NMR Data Presentation
The structure of this compound dictates a specific set of signals in its NMR spectra. Due to the chiral center at C2, the protons on C3 (H₃) are diastereotopic and may exhibit different chemical shifts, though they are treated as a single multiplet for simplicity in this prediction. The predicted quantitative data for the ¹H and ¹⁹F NMR spectra are summarized below.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Label | Chemical Shift (δ, ppm) (Predicted) | Multiplicity (Predicted) | Coupling Constants (J, Hz) (Predicted) | Integration |
| H₅ | ~ 0.9 | Triplet (t) | ³J(H₅-H₄) ≈ 7 | 3H |
| H₁ | ~ 1.2 | Doublet of Doublets (dd) | ³J(H₁-H₂) ≈ 7, ³J(H₁-F) ≈ 25 | 3H |
| H₄ | ~ 1.4 | Sextet-like Multiplet (m) | - | 2H |
| H₃ | ~ 1.6 | Multiplet (m) | - | 2H |
| H₂ | ~ 4.5 | Doublet of Multiplets (dm) | ²J(H₂-F) ≈ 48 | 1H |
Table 2: Predicted ¹⁹F NMR Data for this compound (in CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) (Predicted) | Multiplicity (Predicted) | Coupling Constants (J, Hz) (Predicted) |
| F | ~ -180 | Multiplet (m) | ²J(F-H₂) ≈ 48, ³J(F-H₁) ≈ 25, ³J(F-H₃) ≈ 15 |
Spectral Interpretation
¹H NMR Spectrum
The ¹H NMR spectrum of this compound is characterized by five distinct signals, each corresponding to a unique proton environment.
-
H₂ (CHF, ~4.5 ppm): This proton is directly attached to the same carbon as the highly electronegative fluorine atom. Consequently, it experiences significant deshielding and appears at the most downfield chemical shift. Its signal is split into a large doublet by the geminal fluorine atom (²J(H₂-F) ≈ 48 Hz). This doublet is further split by the adjacent protons on C1 (H₁) and C3 (H₃), resulting in a complex doublet of multiplets.
-
H₁, H₃, H₄, H₅: The remaining signals correspond to the alkyl protons. The electronegativity of the fluorine atom has a diminishing deshielding effect with increasing distance.
-
H₁ (~1.2 ppm): These methyl protons are adjacent to the stereocenter and are split by both the vicinal H₂ proton (³J(H₁-H₂) ≈ 7 Hz) and the vicinal fluorine atom (³J(H₁-F) ≈ 25 Hz), resulting in a doublet of doublets.
-
H₃ (~1.6 ppm): These methylene protons are also vicinal to the fluorine and H₂ proton, leading to a complex multiplet.
-
H₄ (~1.4 ppm): This methylene group is further from the fluorine and is coupled to both H₃ and H₅, appearing as a sextet-like multiplet.
-
H₅ (~0.9 ppm): This terminal methyl group is the most shielded (upfield). It is coupled only to the two H₄ protons and thus appears as a clean triplet according to the n+1 rule.[3][4]
-
¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum provides unambiguous confirmation of the fluorine's presence and its local environment.
-
F (~ -180 ppm): Secondary alkyl fluorides typically resonate in the range of -75 to -220 ppm.[5] The single fluorine atom in this compound will produce one signal. This signal is split by all neighboring protons. The largest coupling is the geminal coupling to H₂ (²J(F-H₂) ≈ 48 Hz).[5] Vicinal couplings to the three H₁ protons (³J(F-H₁) ≈ 25 Hz) and the two H₃ protons (³J(F-H₃) ≈ 15 Hz) will further split the signal into a complex multiplet. For routine analysis, this is often observed as a broad multiplet, but high-resolution instruments can resolve the finer structure.
Mandatory Visualizations
Spin-Spin Coupling Network in this compound
References
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 3. pentane's low high resolution H-1 proton nmr spectrum of pentane analysis interpretation of of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Application Note: GC-MS Protocol for the Identification of 2-Fluoropentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the identification and analysis of 2-Fluoropentane using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a halogenated alkane, and its accurate identification is crucial in various research and development settings, including solvent analysis, environmental screening, and as an intermediate in chemical synthesis. This document outlines the necessary sample preparation, instrumentation parameters, and data analysis steps. A summary of expected quantitative data and a visual workflow are also provided to facilitate ease of use.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample.[1] For volatile and semi-volatile compounds like this compound, GC-MS provides high sensitivity and specificity, making it a "gold standard" for forensic substance identification and environmental analysis.[1] This protocol is designed to offer a reliable method for the qualitative and quantitative analysis of this compound.
Data Presentation
The accurate identification of this compound by GC-MS relies on its characteristic retention time and mass spectrum. The molecular weight of this compound is 90.14 g/mol .[2][3][4][5][6] The following table summarizes the expected quantitative data for this compound analysis.
| Parameter | Expected Value | Description |
| Retention Time (RT) | Compound-specific | Dependent on the GC column and temperature program. A non-polar column like a DB-5ms or similar is often suitable. |
| Molecular Ion (M+) | m/z 90 | Represents the intact molecule with a single positive charge. May have low abundance due to fragmentation. |
| Major Fragment 1 | m/z 70 | Corresponds to the loss of a hydrogen fluoride (HF) molecule ([M-20]+). This is a common fragmentation pathway for fluoroalkanes.[7] |
| Major Fragment 2 | m/z 71 | Corresponds to the loss of a fluorine radical ([M-19]+).[7] |
| Major Fragment 3 | m/z 57 | Likely represents a C4H9+ fragment (butyl cation), a common fragment in the mass spectra of pentane isomers. |
| Major Fragment 4 | m/z 43 | Likely represents a C3H7+ fragment (propyl cation). |
Note: Relative abundances are not provided as they can vary between instruments. It is recommended to run a pure standard to confirm retention time and fragmentation patterns.
Experimental Protocol
This section details the methodology for the GC-MS analysis of this compound.
Sample Preparation
The choice of sample preparation technique depends on the sample matrix.
-
For Liquid Samples (e.g., reaction mixtures, environmental water samples):
-
Liquid-Liquid Extraction (LLE): Use a volatile, water-immiscible organic solvent such as hexane or dichloromethane for extraction.
-
Solid-Phase Microextraction (SPME) or Headspace Analysis: These techniques are ideal for volatile compounds in a liquid matrix and can help to isolate and concentrate the analyte without interference from non-volatile components.[8]
-
-
For Solid Samples:
-
Headspace Analysis: Place the solid sample in a sealed vial and heat to allow the volatile this compound to partition into the headspace for injection.[8]
-
-
General Considerations:
-
Use clean glass containers to avoid contamination.[8]
-
Ensure samples are free from particles by centrifugation or filtration.[8]
-
If necessary, dilute the sample in a suitable volatile solvent (e.g., hexane) to an approximate concentration of 10 µg/mL to achieve a column loading of around 10 ng with a 1 µL injection.[5]
-
GC-MS Instrumentation
The following are recommended starting parameters for a standard GC-MS system. Optimization may be required based on the specific instrument and column used.
| GC Parameter | Setting |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., DB-5ms, HP-5ms) |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature of 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C, hold for 2 minutes. |
| MS Parameter | Setting |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Scan Range | m/z 35-150 |
| Solvent Delay | 2-3 minutes (to prevent filament damage from the solvent) |
Data Analysis
-
Peak Identification: Identify the chromatographic peak corresponding to this compound based on its retention time.
-
Mass Spectrum Analysis: Examine the mass spectrum of the identified peak.
-
Confirmation: Confirm the identity of this compound by comparing the obtained mass spectrum with the expected fragmentation pattern (presence of m/z 90, 70, 71, 57, and 43). The presence of the molecular ion and the characteristic loss of HF (m/z 70) are strong indicators.
-
Quantification: If quantification is required, prepare a calibration curve using standards of known this compound concentrations.
Experimental Workflow
Caption: Workflow for this compound Analysis.
Conclusion
This application note provides a comprehensive and detailed protocol for the successful identification of this compound using GC-MS. By following the outlined sample preparation, instrument parameters, and data analysis procedures, researchers can achieve reliable and accurate results. The provided data table and workflow diagram serve as valuable resources to streamline the analytical process.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 590-87-4 | Benchchem [benchchem.com]
- 3. This compound | C5H11F | CID 13299938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. (s)-2-Fluoropentane | C5H11F | CID 95757011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound|lookchem [lookchem.com]
- 7. whitman.edu [whitman.edu]
- 8. This compound [webbook.nist.gov]
Application Notes and Protocols for the Study of 2-Fluoropentane as a Substrate in SN1 Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: The unimolecular nucleophilic substitution (SN1) reaction is a fundamental pathway in organic chemistry, proceeding through a carbocation intermediate. The nature of the substrate, particularly the leaving group, plays a critical role in the reaction kinetics. Alkyl fluorides, such as 2-fluoropentane, are generally considered poor substrates for SN1 reactions due to the high strength of the carbon-fluorine bond, making the fluoride ion an exceptionally poor leaving group.[1][2] These application notes provide a comprehensive overview and detailed protocols for studying the SN1 reactivity of this compound, a substrate that challenges the conventional understanding of this reaction mechanism.
Theoretical Background
The SN1 reaction is a stepwise process.[3][4][5][6] The first and rate-determining step involves the ionization of the substrate to form a carbocation intermediate.[3][4][5][6] The stability of this carbocation is paramount, with tertiary carbocations being more stable and forming faster than secondary, which are in turn more stable than primary carbocations.[7] The second step is the rapid attack of a nucleophile on the carbocation, leading to the final product.[3][6]
For this compound, the initial carbocation formed would be a secondary pentyl carbocation. A key feature of SN1 reactions is the potential for carbocation rearrangement to a more stable form.[8][9] In the case of the 2-pentyl carbocation, a hydride shift can lead to the formation of a more stable secondary or even a tertiary carbocation if the carbon skeleton allows.
The reactivity of alkyl halides in SN1 reactions follows the trend R-I > R-Br > R-Cl >> R-F.[1][2] The C-F bond is the strongest among the carbon-halogen bonds, making fluoride the poorest leaving group. Consequently, SN1 reactions with alkyl fluorides are significantly slower than with other alkyl halides.
Application Notes
Primary Applications:
-
Mechanistic Studies: Investigating the limits of the SN1 reaction and the conditions required to facilitate the departure of a poor leaving group.
-
Carbocation Rearrangement Studies: The 2-pentyl carbocation generated from this compound serves as an excellent model to study the kinetics and thermodynamics of hydride and alkyl shifts.
-
Comparative Reactivity Studies: Using this compound as a benchmark for the low end of reactivity in studies comparing the effect of different leaving groups on SN1 reaction rates.
Expected Outcomes:
-
Low Reactivity: Expect extremely slow reaction rates under standard solvolysis conditions. Forcing conditions, such as high temperatures or the use of a Lewis acid catalyst, will likely be necessary to achieve a measurable reaction rate.
-
Product Mixture: The primary products are expected to be a mixture of substitution and elimination (E1) products. Due to carbocation rearrangement, multiple constitutional isomers of the substitution and elimination products are likely to be formed.
Data Presentation
The following tables summarize expected (hypothetical) quantitative data for the SN1 reaction of this compound. This data is illustrative and intended to guide experimental design.
Table 1: Relative Rates of Solvolysis of 2-Halopentanes in 80% Ethanol at 100°C
| Substrate | Leaving Group | Relative Rate (krel) |
| 2-Iodopentane | I⁻ | ~105 |
| 2-Bromopentane | Br⁻ | ~104 |
| 2-Chloropentane | Cl⁻ | 1 |
| This compound | F⁻ | ~10-5 |
Note: Data is estimated based on general reactivity trends of alkyl halides.
Table 2: Hypothetical Product Distribution for the Solvolysis of this compound in 80% Ethanol at 150°C
| Product | Type | Formation Pathway | Expected % Yield |
| Pentan-2-ol | SN1 | Direct attack on 2-pentyl carbocation | 15 |
| Pentan-3-ol | SN1 | Attack after 1,2-hydride shift | 35 |
| 2-Methylbutan-2-ol | SN1 | Attack after rearrangement to a tertiary carbocation | 10 |
| Pent-1-ene | E1 | Elimination from 2-pentyl carbocation | 5 |
| Pent-2-ene (cis/trans) | E1 | Elimination from 2-pentyl carbocation | 35 |
Note: Product distribution is hypothetical and will be highly dependent on the specific reaction conditions.
Experimental Protocols
Protocol 1: Solvolysis of this compound
This protocol describes a method for studying the solvolysis of this compound in a mixed solvent system. Due to the low reactivity, long reaction times and elevated temperatures are necessary.
Materials:
-
This compound
-
Ethanol (absolute)
-
Deionized water
-
Reaction vessel with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
-
Internal standard (e.g., undecane)
Procedure:
-
Prepare an 80:20 (v/v) ethanol/water solvent mixture.
-
Add a known concentration of this compound (e.g., 0.1 M) and the internal standard to the solvent mixture in the reaction vessel.
-
Heat the reaction mixture to a constant temperature (e.g., 100-150°C) under reflux with constant stirring.
-
At regular, extended time intervals (e.g., every 24 hours), withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot by cooling it in an ice bath.
-
Analyze the aliquot by GC-MS to identify and quantify the starting material and any products formed.
-
Continue monitoring the reaction until a significant amount of product is formed or for a predetermined maximum reaction time.
Protocol 2: Lewis Acid-Catalyzed SN1 Reaction of this compound
This protocol utilizes a Lewis acid to facilitate the cleavage of the C-F bond.
Materials:
-
This compound
-
Anhydrous polar aprotic solvent (e.g., acetonitrile)
-
Lewis acid (e.g., silver nitrate (AgNO3) or boron trifluoride etherate (BF3·OEt2))
-
Nucleophile (e.g., water or an alcohol)
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for organic synthesis
Procedure:
-
Set up a reaction vessel under an inert atmosphere.
-
Dissolve this compound and the nucleophile in the anhydrous solvent.
-
Slowly add the Lewis acid (e.g., 1.1 equivalents of AgNO3) to the reaction mixture at a controlled temperature (e.g., 25-50°C). If using AgNO3, the precipitation of AgF can be monitored.
-
Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or GC-MS.
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., aqueous sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
Purify the product by column chromatography or distillation and characterize it using spectroscopic methods (NMR, IR, MS).
Mandatory Visualizations
Caption: SN1 reaction mechanism of this compound.
Caption: General experimental workflow for SN1 studies.
Caption: Factors influencing the rate of an SN1 reaction.
References
- 1. quora.com [quora.com]
- 2. echemi.com [echemi.com]
- 3. organic chemistry - Why in SN1 reaction the order of reactivity of alkyl halides increases from fluorine to iodine? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. byjus.com [byjus.com]
- 7. Reactivity of alkyl halides towards \\[{S_N}1\\] nucleophilic substitution reaction is: [vedantu.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Dehydrohalogenation of 2-Fluoropentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrohalogenation is a fundamental elimination reaction in organic synthesis, providing a key route to the formation of alkenes. This document outlines the experimental setup and detailed protocols for the dehydrohalogenation of 2-fluoropentane. Due to the nature of the fluorine leaving group, this reaction predominantly follows an E2 mechanism and favors the formation of the Hofmann product, the less substituted alkene. This preference is in contrast to dehydrohalogenation reactions involving larger halogens (Cl, Br, I), which typically yield the more substituted Zaitsev product. Understanding and controlling this regioselectivity is crucial for the targeted synthesis of specific alkene isomers, which are valuable intermediates in the development of pharmaceuticals and other fine chemicals.
The reaction of this compound with a strong, non-bulky base such as sodium hydroxide in an alcoholic solvent like methanol proceeds via β-elimination to yield a mixture of 1-pentene and 2-pentene.[1] The primary product is 1-pentene, a result of the Hofmann rule, which is characteristic for eliminations involving poor leaving groups like fluoride.[1]
Reaction Mechanism and Regioselectivity
The dehydrohalogenation of this compound is a β-elimination reaction.[1] When a strong base is used, the reaction typically proceeds through a concerted E2 mechanism. The base abstracts a proton from a carbon atom adjacent (β-position) to the carbon bearing the fluorine atom (α-position), and simultaneously, the C-F bond breaks, forming a double bond.
Two constitutional isomers can be formed from this compound:
-
1-Pentene (Hofmann Product): Formed by the abstraction of a proton from the methyl group (C1).
-
2-Pentene (Zaitsev Product): Formed by the abstraction of a proton from the methylene group (C3).
For alkyl fluorides, the Hofmann product is generally favored. This is because fluorine is a poor leaving group, leading to a transition state with significant carbanionic character. The base abstracts the more acidic proton, which in this case is on the less substituted carbon, leading to the less stable, but major, alkene product. With sodium hydroxide in methanol, the reaction of this compound yields approximately 70% 1-pentene and 30% 2-pentene.[1]
Data Presentation
Table 1: Reactants and Products
| Compound Name | Structure | Molar Mass ( g/mol ) | Role |
| This compound | CH₃CHFCH₂CH₂CH₃ | 90.14 | Substrate |
| Sodium Hydroxide | NaOH | 40.00 | Base |
| Methanol | CH₃OH | 32.04 | Solvent |
| 1-Pentene | CH₂=CHCH₂CH₂CH₃ | 70.13 | Major Product |
| 2-Pentene | CH₃CH=CHCH₂CH₃ | 70.13 | Minor Product |
| Sodium Fluoride | NaF | 41.99 | Byproduct |
| Water | H₂O | 18.02 | Byproduct |
Table 2: Typical Reaction Conditions and Product Distribution
| Parameter | Value |
| Base | Sodium Hydroxide |
| Solvent | Methanol |
| Temperature | Reflux (approx. 65°C) |
| Reaction Time | 4-6 hours |
| Product Ratio (1-Pentene : 2-Pentene) | ~ 70 : 30 |
Experimental Protocols
Protocol 1: Dehydrohalogenation of this compound
This protocol describes the synthesis of a mixture of 1-pentene and 2-pentene from this compound using sodium hydroxide in methanol.
Materials:
-
This compound
-
Sodium hydroxide (pellets)
-
Anhydrous methanol
-
Deionized water
-
Pentane (for extraction)
-
Anhydrous magnesium sulfate
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel (250 mL)
-
Erlenmeyer flask (100 mL)
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4.8 g (0.12 mol) of sodium hydroxide in 40 mL of anhydrous methanol.
-
Addition of Substrate: To the stirred methanolic sodium hydroxide solution, add 9.0 g (0.10 mol) of this compound dropwise at room temperature.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours.
-
Cooling and Quenching: After the reflux period, allow the reaction mixture to cool to room temperature. Carefully pour the cooled mixture into a separatory funnel containing 100 mL of cold deionized water.
-
Extraction: Extract the aqueous mixture with three 30 mL portions of pentane. Combine the organic layers in a clean Erlenmeyer flask.
-
Drying: Dry the combined organic extracts over anhydrous magnesium sulfate.
-
Isolation: Decant the dried pentane solution into a distillation apparatus. Carefully distill off the pentane (boiling point ~36°C) to obtain the crude mixture of 1-pentene and 2-pentene. Due to the low boiling points of the products (1-pentene: 30°C, 2-pentene: 36-37°C), a fractional distillation is required for separation.
Protocol 2: Product Characterization
The product mixture can be analyzed to determine the ratio of 1-pentene and 2-pentene.
Methods:
-
Gas Chromatography (GC): A GC equipped with a suitable column (e.g., a non-polar capillary column) can be used to separate and quantify the amounts of 1-pentene and 2-pentene in the product mixture. The relative peak areas will correspond to the product ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to identify the characteristic signals of 1-pentene and 2-pentene, confirming their formation and allowing for the determination of their relative abundance through integration of specific proton signals.
-
Infrared (IR) Spectroscopy: The presence of C=C stretching vibrations around 1640-1680 cm⁻¹ will confirm the formation of alkenes.
Safety Precautions
-
This compound: Flammable liquid and vapor. Handle in a well-ventilated fume hood.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Wear appropriate personal protective equipment (gloves, goggles, lab coat).
-
Methanol: Flammable and toxic. Avoid inhalation and skin contact.
-
Pentane: Highly flammable liquid and vapor. Handle away from ignition sources.
-
The reaction should be performed in a fume hood.
-
Ensure proper quenching of any unreacted sodium hydroxide before disposal.
Visualizations
References
Application Notes and Protocols for the Chiral Synthesis of (R)- and (S)-2-Fluoropentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective introduction of fluorine into organic molecules is of paramount importance in the development of pharmaceuticals, agrochemicals, and advanced materials. The unique properties of fluorine, such as high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds, can significantly modulate the biological activity, metabolic stability, and lipophilicity of a molecule. Consequently, the development of robust and efficient methods for the synthesis of enantiomerically pure fluoroalkanes is a key area of research.
These application notes provide an overview and detailed protocols for the chiral synthesis of (R)-2-Fluoropentane and (S)-2-Fluoropentane, serving as model compounds for the preparation of more complex chiral alkyl fluorides. The methodologies described are based on modern stereoselective fluorination techniques and the elaboration of chiral synthons.
Synthetic Strategies
Several key strategies have emerged for the asymmetric synthesis of chiral fluoroalkanes. These can be broadly categorized as:
-
Nucleophilic Fluorination of Chiral Precursors: This classic approach involves the displacement of a leaving group in a chiral substrate with a fluoride source. The stereochemical outcome is typically dependent on the reaction mechanism (e.g., S(_N)2 inversion).
-
Enantioselective Electrophilic Fluorination: This strategy employs a chiral catalyst or a chiral fluorinating agent to deliver a fluorine atom to a prochiral nucleophile, such as an enolate, in an enantioselective manner.
-
Stereoselective C-F Bond Activation: Modern methods involving the stereoselective activation of a C-F bond in geminal difluoroalkanes using frustrated Lewis pairs (FLPs) with a chiral Lewis base have shown promise for creating chiral C-F centers.[1][2]
-
Asymmetric Cross-Coupling Reactions: The development of asymmetric cross-coupling reactions, such as the Suzuki coupling of 1-halo-1-fluoroalkanes, offers a pathway to chiral secondary alkyl fluorides.[3]
This document will focus on providing detailed protocols for the first two strategies, which are currently the most established and accessible for the synthesis of simple chiral alkyl fluorides like (R)- and (S)-2-Fluoropentane.
Experimental Protocols
Protocol 1: Synthesis of (R)-2-Fluoropentane from (S)-2-Pentanol via Mesylation and Nucleophilic Fluorination
This protocol describes a two-step synthesis starting from the commercially available chiral alcohol, (S)-2-pentanol. The first step is the conversion of the alcohol to a good leaving group (mesylate), followed by nucleophilic substitution with fluoride, which proceeds with inversion of configuration.
Logical Workflow for Protocol 1
Caption: Synthesis of (R)-2-Fluoropentane from (S)-2-Pentanol.
Step 1: Synthesis of (S)-2-Pentyl Mesylate
-
Materials:
-
(S)-2-Pentanol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO(_4))
-
-
Procedure:
-
To a stirred solution of (S)-2-pentanol (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO(_4), and filter.
-
Concentrate the filtrate under reduced pressure to yield (S)-2-pentyl mesylate, which can be used in the next step without further purification.
-
Step 2: Synthesis of (R)-2-Fluoropentane
-
Materials:
-
(S)-2-Pentyl Mesylate
-
Potassium fluoride (KF), spray-dried
-
Kryptofix [2.2.2] (or other phase-transfer catalyst)
-
Acetonitrile (MeCN), anhydrous
-
-
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, add spray-dried potassium fluoride (3.0 eq) and Kryptofix [2.2.2] (0.1 eq).
-
Add anhydrous acetonitrile and stir the suspension at 80 °C for 30 minutes.
-
Add a solution of (S)-2-pentyl mesylate (1.0 eq) in anhydrous acetonitrile to the heated suspension.
-
Stir the reaction mixture at 80 °C and monitor by GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the solids.
-
Carefully distill the filtrate to isolate the volatile (R)-2-fluoropentane. The purity and enantiomeric excess can be determined by chiral GC analysis.
-
To synthesize (S)-2-Fluoropentane , the same protocol can be followed starting from (R)-2-Pentanol .
Protocol 2: Enantioselective Fluorination of 2-Pentanone using a Chiral Catalyst
This protocol outlines a general approach for the enantioselective α-fluorination of a ketone using a chiral metal complex as a catalyst and an electrophilic fluorine source.
Conceptual Pathway for Enantioselective Fluorination
Caption: Asymmetric fluorination of 2-pentanone.
-
Materials:
-
2-Pentanone
-
Chiral ligand (e.g., (R,R)-Ph-Box)
-
Metal salt (e.g., Cu(OTf)(_2))
-
Electrophilic fluorinating agent (e.g., N-Fluorobenzenesulfonimide, NFSI)
-
Solvent (e.g., Tetrahydrofuran, THF)
-
Reducing agent (e.g., Sodium borohydride) for subsequent reduction of the carbonyl.
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, prepare the chiral catalyst by stirring the chiral ligand (e.g., (R,R)-Ph-Box, 0.1 eq) and the metal salt (e.g., Cu(OTf)(_2), 0.1 eq) in the chosen anhydrous solvent for 1 hour.
-
Add 2-pentanone (1.0 eq) to the catalyst solution.
-
Add the electrophilic fluorinating agent (e.g., NFSI, 1.2 eq) portion-wise over 30 minutes.
-
Stir the reaction at the optimized temperature (this may require screening) and monitor by TLC or GC-MS.
-
Upon completion, quench the reaction and work up appropriately (e.g., by filtering through a pad of silica gel).
-
The resulting chiral α-fluoroketone can then be stereoselectively reduced to the corresponding alcohol and subsequently deoxygenated to afford the desired (R)- or (S)-2-fluoropentane. The choice of the enantiomer of the chiral ligand will determine the stereochemistry of the product.
-
Data Presentation
The following tables summarize expected outcomes for the synthesis of chiral 2-fluoropentane based on literature for similar substrates. Actual yields and enantiomeric excess will depend on specific reaction conditions and optimization.
Table 1: Nucleophilic Fluorination of Chiral 2-Pentyl Mesylate
| Starting Material | Product | Expected Yield (%) | Expected Enantiomeric Excess (ee%) |
| (S)-2-Pentyl Mesylate | (R)-2-Fluoropentane | 60-80 | >98% |
| (R)-2-Pentyl Mesylate | (S)-2-Fluoropentane | 60-80 | >98% |
Table 2: Enantioselective Fluorination of 2-Pentanone (Hypothetical Data)
| Chiral Ligand | Product (after reduction) | Expected Yield (%) | Expected Enantiomeric Excess (ee%) |
| (R,R)-Ph-Box | (S)-2-Fluoropentane | 50-70 | 80-95% |
| (S,S)-Ph-Box | (R)-2-Fluoropentane | 50-70 | 80-95% |
Note: The data in Table 2 is illustrative. The actual enantioselectivity will be highly dependent on the specific catalyst system and reaction conditions employed.
Conclusion
References
Application of 2-Fluoropentane in Organic Synthesis: A Detailed Guide for Researchers
Introduction
2-Fluoropentane is a saturated monofluorinated alkane that serves as a valuable precursor in organic synthesis, primarily for the preparation of unsaturated hydrocarbons through elimination reactions. Its reactivity is characterized by the carbon-fluorine bond, which influences the regioselectivity of such transformations. This document provides detailed application notes, experimental protocols, and theoretical background on the use of this compound for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for handling the compound and for planning and executing synthetic procedures.
| Property | Value |
| Molecular Formula | C₅H₁₁F |
| Molecular Weight | 90.14 g/mol [1] |
| Boiling Point | 56.7 ± 8.0 °C at 760 mmHg (Predicted)[2] |
| Density | 0.8 ± 0.1 g/cm³ (Predicted)[2] |
| Flash Point | -3.9 ± 11.6 °C (Predicted)[2] |
| CAS Number | 590-87-4[1] |
Core Application: Dehydrofluorination for the Synthesis of Pentene Isomers
The primary application of this compound in organic synthesis is its use as a substrate in dehydrofluorination reactions to produce a mixture of pentene isomers. This elimination reaction typically proceeds via an E2 mechanism and is highly regioselective.
Regioselectivity: Hofmann's Rule
The elimination of a fluoride from this compound predominantly follows Hofmann's rule , which predicts the formation of the less substituted alkene as the major product.[3][4] This is in contrast to Zaitsev's rule, which favors the more substituted, and generally more thermodynamically stable, alkene.[5][6] The preference for the Hofmann product is attributed to the poor leaving group ability of the fluoride ion and the development of a carbanion-like character in the transition state. The base abstracts a proton from the most acidic β-hydrogen, which in the case of this compound, is on the terminal methyl group (C1), leading to the formation of 1-pentene.[3][4]
A typical dehydrofluorination of this compound using a strong base like sodium hydroxide in methanol yields a mixture of 1-pentene and 2-pentene.[7][8][9][10]
Reaction Scheme: Dehydrofluorination of this compound
References
- 1. This compound | C5H11F | CID 13299938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. If this compound could undergo an E1 reaction, would you expect... | Study Prep in Pearson+ [pearson.com]
- 3. The Hofmann Elimination - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 7. Solved this compound can be dehalogenated through a series | Chegg.com [chegg.com]
- 8. Solved this compound can be dehalogenated through a series | Chegg.com [chegg.com]
- 9. Solved this compound can be dehalogenated through a series | Chegg.com [chegg.com]
- 10. Solved this compound can be dehalogenated through a series | Chegg.com [chegg.com]
Application Note: Determination of Kovats Retention Index for 2-Fluoropentane on Non-Polar Capillary Columns
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kovats retention index (I) is a crucial parameter in gas chromatography (GC) for standardizing retention times, thereby facilitating inter-laboratory comparison and identification of compounds. It relates the retention time of an analyte to those of n-alkanes eluting before and after it. This application note provides a detailed protocol for the determination of the Kovats retention index of 2-Fluoropentane on non-polar stationary phases, which are commonly used for the analysis of volatile, non-polar to moderately polar compounds.
Due to the limited availability of published retention index data for this compound, this document focuses on the experimental determination of this value. The protocol outlined below will enable researchers to obtain reliable and reproducible Kovats indices for this compound and other volatile halogenated hydrocarbons.
Data Presentation
| Compound | Stationary Phase | Temperature Program | Kovats Retention Index (I) |
| This compound | 100% Dimethylpolysiloxane (e.g., DB-1, HP-1) | User-determined | Experimentally Determined |
| n-Pentane | 100% Dimethylpolysiloxane | Isothermal/Programmed | 500 (by definition) |
| n-Hexane | 100% Dimethylpolysiloxane | Isothermal/Programmed | 600 (by definition) |
| 1-Chloropentane | 100% Dimethylpolysiloxane | Isothermal/Programmed | ~730-750 (estimated) |
| 2-Chloropentane | 100% Dimethylpolysiloxane | Isothermal/Programmed | ~710-730 (estimated) |
Experimental Protocol: Determination of Kovats Retention Index
This protocol describes the determination of the Kovats retention index for this compound using gas chromatography with a flame ionization detector (FID) and a non-polar capillary column.
Materials and Reagents
-
Analyte: this compound (high purity)
-
n-Alkane Standard Mix: A certified mixture of linear alkanes (e.g., C4-C8 or a wider range) in a suitable solvent (e.g., hexane or methanol).
-
Solvent: High-purity solvent compatible with the analyte and n-alkanes for dilution.
-
Carrier Gas: Helium or Hydrogen (high purity, >99.999%)
-
GC Vials and Caps: 2 mL autosampler vials with PTFE/silicone septa.
Instrumentation
-
Gas Chromatograph (GC): Equipped with a split/splitless injector, a flame ionization detector (FID), and a capillary column oven with precise temperature control.
-
Non-Polar Capillary Column: A 100% dimethylpolysiloxane column is recommended (e.g., DB-1, HP-1, SPB-1). Typical dimensions are 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Data Acquisition and Processing Software: Capable of integrating peaks and calculating retention times.
Sample Preparation
-
n-Alkane Standard Solution: Prepare a working solution of the n-alkane standard mix by diluting it in the chosen solvent to a concentration suitable for GC-FID analysis (e.g., 100 ppm).
-
Analyte Solution: Prepare a solution of this compound in the same solvent at a similar concentration.
-
Co-injection Mix: Prepare a mixture containing both the n-alkane standard and this compound. This is the recommended approach to ensure identical analytical conditions.
Gas Chromatographic Conditions
The following are typical starting conditions and may require optimization:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on analyte concentration)
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 5 minutes
-
Ramp: 5 °C/min to 150 °C
-
Final Hold: Hold at 150 °C for 2 minutes
-
-
Detector Temperature (FID): 250 °C
-
FID Gas Flows: Hydrogen: 30 mL/min; Air: 300 mL/min; Makeup Gas (N2 or He): 25 mL/min
Data Acquisition and Analysis
-
Injection Sequence:
-
Inject the co-injection mix of n-alkanes and this compound.
-
Repeat the injection at least three times to ensure reproducibility of retention times.
-
-
Peak Identification:
-
Identify the peaks corresponding to the n-alkanes based on their known elution order (increasing with carbon number).
-
Identify the peak for this compound. Its retention time should be between two of the n-alkane peaks.
-
-
Kovats Retention Index Calculation: For a temperature-programmed analysis, the Kovats retention index (I) is calculated using the following formula:
I = 100 * [n + ( (t_R(analyte) - t_R(n)) / (t_R(N) - t_R(n)) )]
Where:
-
t_R(analyte) is the retention time of this compound.
-
t_R(n) is the retention time of the n-alkane eluting directly before this compound.
-
t_R(N) is the retention time of the n-alkane eluting directly after this compound.
-
n is the carbon number of the n-alkane eluting directly before this compound.
For an isothermal analysis, the logarithmic form of the equation should be used.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the Kovats retention index for this compound.
Caption: Workflow for Kovats Index Determination.
Logical Relationship of Kovats Index Calculation
This diagram shows the relationship between the retention times of the analyte and the bracketing n-alkanes in the calculation of the Kovats retention index.
Caption: Kovats Index Calculation Logic.
Conclusion
References
Application Notes & Protocols: Safe Handling and Disposal of 2-Fluoropentane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling, storage, and disposal of 2-Fluoropentane (CAS No. 590-87-4) in a laboratory environment. Adherence to these protocols is critical to minimize risks associated with this chemical, which is classified as a highly flammable liquid and an irritant.
Physicochemical Properties and Hazard Identification
This compound is a fluorinated alkane used in organic synthesis and potentially in pharmaceutical development.[1] Its physical and chemical properties, along with its associated hazards, necessitate careful handling.
Data Summary
All quantitative data regarding the properties and hazards of this compound are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 590-87-4 | [1][2] |
| Molecular Formula | C₅H₁₁F | [1][3][4] |
| Molecular Weight | 90.14 g/mol | [1][3][5] |
| Boiling Point | ~60 °C | [1] |
| Density | ~1.01 g/cm³ | [1] |
| Solubility | Insoluble in water; miscible with many organic solvents. | [1] |
Table 2: GHS Hazard Identification for this compound
| Hazard Classification | Code | Hazard Statement |
| Flammable Liquids, Category 2 | H225 | Highly flammable liquid and vapor.[2] |
| Skin Irritation, Category 2 | H315 | Causes skin irritation.[2] |
| Eye Irritation, Category 2A | H319 | Causes serious eye irritation.[2] |
| Specific target organ toxicity — single exposure, Category 3 | H335 | May cause respiratory irritation.[2] |
| Signal Word | Danger |
Experimental Protocols
The following protocols detail the required procedures for safely managing this compound throughout its lifecycle in the laboratory, from receipt to disposal.
Protocol: Safe Handling and Storage
This protocol outlines the necessary engineering controls, personal protective equipment (PPE), and storage conditions required when working with this compound.
Methodology:
-
Engineering Controls:
-
Always handle this compound inside a certified chemical fume hood to control vapor accumulation and minimize inhalation exposure.[6][7]
-
Ensure an eyewash station and safety shower are readily accessible and unobstructed in the work area.
-
Keep away from all sources of ignition, including open flames, hot surfaces, sparks, and static discharge.[2][6][8] Do not use electrical devices with frayed or damaged wiring.[6]
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Consult the glove manufacturer's specifications for compatibility.
-
Skin and Body Protection: Wear a flame-resistant lab coat, long pants, and closed-toe shoes to prevent skin contact.[7]
-
-
Chemical Storage:
-
Store this compound in a tightly closed, properly labeled container.[2][7]
-
Keep containers in a dedicated, approved flammable liquids storage cabinet.[7][9] The cabinet should be marked with a "Flammable – Keep Fire Away" sign.[7]
-
Segregate this compound from incompatible materials such as strong oxidizing agents.[10]
-
-
Dispensing and Transfer:
Caption: Logical workflow for the safe laboratory use of this compound.
Protocol: Emergency Procedures for Spills and Exposures
This protocol provides a systematic approach to managing accidental spills and personnel exposures involving this compound.
Methodology:
-
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[2][12] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing while under a safety shower.[12] Wash the affected area with soap and plenty of water.[13] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting.[2][13] Rinse the mouth with water and seek immediate medical attention.
-
-
Spill Response:
-
Small Spill (Incidental):
-
Alert personnel in the immediate area.
-
Eliminate all ignition sources.[8]
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Place the absorbent material into a sealed, labeled container for disposal as halogenated organic waste.[14][15]
-
Clean the spill area thoroughly.
-
-
Large Spill:
-
Caption: Decision tree for responding to spills and exposures.
Protocol: Waste Disposal
This protocol details the procedures for the safe collection, labeling, and disposal of this compound waste, which must be managed as a regulated hazardous material.
Methodology:
-
Waste Segregation:
-
This compound is a halogenated organic compound.[17] All waste containing this chemical must be collected in a designated "Halogenated Organic Waste" container.[14][17]
-
Do NOT mix halogenated waste with non-halogenated solvent waste.[18] This is critical as the disposal methods and costs differ significantly.[18][19]
-
Do not contaminate the waste stream with incompatible materials like strong acids, bases, or oxidizers.[19]
-
-
Waste Container:
-
Labeling:
-
Storage and Disposal:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory, away from ignition sources.
-
When the container is nearly full, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[15]
-
Disposal will likely involve incineration at a licensed hazardous waste facility.[2][17]
-
References
- 1. Buy this compound (EVT-3528658) | 590-87-4 [evitachem.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. (s)-2-Fluoropentane | C5H11F | CID 95757011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound|lookchem [lookchem.com]
- 5. This compound | C5H11F | CID 13299938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Safe Storage and Use of Flammable Solvents | Lab Manager [labmanager.com]
- 10. blog.storemasta.com.au [blog.storemasta.com.au]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. Dealing With an Emergency - Chemistry [chem.ufl.edu]
- 13. chemicalbook.com [chemicalbook.com]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. campusoperations.temple.edu [campusoperations.temple.edu]
- 16. ehs.princeton.edu [ehs.princeton.edu]
- 17. bucknell.edu [bucknell.edu]
- 18. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 19. 7.2 Organic Solvents [ehs.cornell.edu]
- 20. Laboratory waste | Staff Portal [staff.ki.se]
Troubleshooting & Optimization
How to improve the yield of 2-Fluoropentane synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Fluoropentane synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two main synthetic routes to this compound are:
-
Deoxofluorination of 2-Pentanol: This method involves the replacement of the hydroxyl group (-OH) of 2-Pentanol with a fluorine atom using a fluorinating agent.
-
Hydrofluorination of Pentene: This involves the addition of hydrogen fluoride (HF) across the double bond of either 1-pentene or 2-pentene.
Q2: What are the common side reactions that can lower the yield of this compound?
A2: The most prevalent side reaction in both primary synthesis routes is elimination (dehydrofluorination or dehydration) , which leads to the formation of pentene isomers (1-pentene and 2-pentene).[1][2] In the deoxofluorination of 2-Pentanol, rearrangement of the carbocation intermediate can also occur, though it is less common for this specific substrate.
Q3: How can I purify this compound from the reaction mixture?
A3: Due to the volatile nature of this compound and the potential for co-distillation with pentene side products, fractional distillation is the recommended method for purification.[3][4] Careful control of the distillation temperature is crucial to separate this compound (boiling point: ~64°C) from unreacted 2-Pentanol (boiling point: ~119°C) and pentene isomers (1-pentene bp: 30°C; 2-pentene bp: 36-37°C).
Q4: What analytical techniques are suitable for monitoring the reaction and assessing the purity of this compound?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique to monitor the progress of the reaction, identify the main product, and detect any side products such as pentene isomers.[5][6][7] For chiral synthesis, a chiral GC column can be used to determine the enantiomeric excess.[5][6][7]
Troubleshooting Guides
Low Yield in Deoxofluorination of 2-Pentanol
| Issue | Potential Cause | Recommended Solution |
| Low conversion of 2-Pentanol | Insufficient amount of fluorinating agent. | Increase the molar ratio of the fluorinating agent to 2-Pentanol. A common starting point is 1.1 to 1.5 equivalents. |
| Low reaction temperature. | While some modern reagents work at room temperature, traditional ones like DAST often require cooling to -78°C initially, followed by warming to room temperature. Consult the specific protocol for your chosen reagent. | |
| Poor quality of fluorinating agent. | Use a freshly opened or properly stored bottle of the fluorinating agent. Some reagents are sensitive to moisture and can degrade over time. | |
| High proportion of pentene side products | Reaction temperature is too high. | Maintain a low reaction temperature, especially during the addition of the fluorinating agent. |
| Use of a non-optimal fluorinating agent. | Consider using a more modern and selective deoxyfluorination reagent like PyFluor, which is known to minimize elimination side products compared to DAST.[1][8] | |
| Difficulty in isolating the product | Loss of volatile this compound during workup or purification. | Use an ice-water bath to cool receiving flasks during distillation and rotary evaporation. Avoid high vacuum. |
| Inefficient extraction. | Ensure complete extraction from the aqueous phase by performing multiple extractions with a suitable organic solvent like dichloromethane or diethyl ether. |
Low Yield in Hydrofluorination of Pentene
| Issue | Potential Cause | Recommended Solution |
| Low conversion of pentene | Insufficient HF concentration or activity. | Use a suitable HF source like Olah's reagent (HF-pyridine) or a system with an activator like KHSO4.[9] Ensure anhydrous conditions as water can deactivate the reagent. |
| Low reaction temperature. | The reaction may require a specific temperature to proceed at a reasonable rate. Consult literature for the optimal temperature for the chosen HF reagent and substrate. | |
| Formation of multiple products | Isomerization of pentene starting material. | Use a high-purity pentene isomer as the starting material. |
| Polymerization of the alkene. | This can be caused by overly acidic conditions or high temperatures. Consider using a milder HF source or lowering the reaction temperature. | |
| Safety concerns and handling difficulties | Hazardous nature of hydrogen fluoride. | All manipulations involving HF or its complexes must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and a face shield.[10] Polypropylene or Teflon labware should be used as HF reacts with glass.[10] |
Quantitative Data on Fluorinating Agents
| Fluorinating Agent | Typical Yield of Alkyl Fluoride | Key Characteristics |
| DAST (Diethylaminosulfur trifluoride) | 40-60% | Prone to elimination side reactions; thermally unstable.[11] |
| Deoxo-Fluor® | 50-70% | More thermally stable than DAST, but can still lead to elimination.[12] |
| PyFluor® | 70-90% | High selectivity for fluorination over elimination; thermally stable and easier to handle.[1][8] |
| AlkylFluor | 70-80% | Bench-stable reagent with good yields for a range of alcohols. |
| PhenoFluor™ | 75-85% | High chemoselectivity and good safety profile.[11] |
Experimental Protocols
Protocol 1: Deoxofluorination of 2-Pentanol using PyFluor
This protocol is adapted from general procedures for the deoxyfluorination of secondary alcohols with PyFluor.[1][8]
Materials:
-
2-Pentanol
-
PyFluor® (2-pyridinesulfonyl fluoride)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous toluene
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 2-Pentanol (1.0 equiv) in anhydrous toluene, add DBU (2.0 equiv).
-
Add PyFluor® (1.1 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by GC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with dichloromethane (3 x volume of aqueous phase).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and carefully remove the solvent by distillation at atmospheric pressure, using a fractionating column.
-
Purify the crude product by fractional distillation to obtain this compound.
Protocol 2: Hydrofluorination of 1-Pentene using HF-Pyridine (Olah's Reagent)
This protocol is a general procedure adapted from the hydrofluorination of alkenes.[10]
Materials:
-
1-Pentene
-
HF-Pyridine (Olah's reagent)
-
Anhydrous diethyl ether
-
Ice-cold water
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a polypropylene flask equipped with a magnetic stirrer, dissolve 1-Pentene (1.0 equiv) in anhydrous diethyl ether.
-
Cool the solution in an ice-salt bath.
-
Slowly add HF-Pyridine (2.0-3.0 equiv) to the stirred solution.
-
Allow the reaction mixture to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by GC-MS.
-
Carefully pour the reaction mixture over crushed ice.
-
Separate the organic layer and wash it sequentially with ice-cold water and saturated aqueous sodium bicarbonate solution until the washings are neutral.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and carefully remove the diethyl ether by distillation.
-
Purify the crude product by fractional distillation.
Visualizations
Caption: General experimental workflows for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 2. SN2 versus E2 reactions in a complex microsolvated environment: theoretical analysis of the equilibrium and activation steps of a nucleophilic fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|lookchem [lookchem.com]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. collaborate.princeton.edu [collaborate.princeton.edu]
- 9. Widely Applicable Hydrofluorination of Alkenes via Bifunctional Activation of Hydrogen Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
Side reactions and byproducts in the fluorination of 2-pentanol
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the fluorination of 2-pentanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the fluorination of 2-pentanol?
A1: The fluorination of a secondary alcohol like 2-pentanol is often competitive with elimination and rearrangement reactions. The primary side products are typically pentene isomers resulting from dehydration.[1] Under certain conditions, particularly with nucleophilic fluorination in the presence of trace water, ether formation can also occur.[2][3]
Q2: My reaction is producing a significant amount of alkene byproducts. How can I minimize this?
A2: Alkene formation, primarily 1-pentene and 2-pentene, occurs via an elimination pathway which competes with the desired substitution.[4][5] To favor fluorination over elimination:
-
Choice of Reagent: Employ fluorinating agents known to suppress elimination, such as PyFluor or aminodifluorosulfinium salts.[6][7] Reagents like DAST are known to sometimes favor elimination.[8][9]
-
Base Selection: Use a non-nucleophilic, sterically hindered base to minimize proton abstraction that leads to elimination.[8]
-
Solvent Choice: The use of tertiary alcohols as a reaction medium has been shown to suppress the formation of alkene byproducts in nucleophilic fluorination.[3][10]
-
Temperature Control: For some reagents like PhenoFluor, increasing the reaction temperature can surprisingly reduce elimination byproducts.[9]
Q3: I am observing products with a rearranged carbon skeleton. What causes this and how can it be prevented?
A3: Rearrangements occur if the reaction proceeds through a carbocation intermediate (SN1 or E1 mechanism).[1][11] The secondary carbocation formed from 2-pentanol can undergo a hydride shift to form a more stable carbocation, leading to rearranged products. To prevent this:
-
Favor S_N_2 conditions which involve a backside attack and do not form a carbocation intermediate. This typically involves using a good nucleophilic fluoride source and a polar aprotic solvent.
-
Utilize fluorinating agents that proceed through mechanisms less prone to carbocation formation.[12]
Q4: Why is my reaction yield of 2-fluoropentane low even with minimal side product formation?
A4: Low yields can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using techniques like TLC, GC, or NMR.
-
Reagent Purity and Activity: Ensure the fluorinating agent is pure and has not degraded. Many fluorinating agents are sensitive to moisture and air.[13]
-
Presence of Water: Trace amounts of water can react with some fluorinating agents or lead to the formation of undesired alcohol byproducts.[2][14][15]
-
Product Volatility: this compound is a volatile compound, and product loss may occur during the workup and isolation steps.
Q5: Can the choice of fluorinating agent influence the types of byproducts formed?
A5: Absolutely. Sulfur-based deoxyfluorination reagents like DAST will produce sulfur-containing byproducts.[16] Other reagents may have different reactivity profiles and produce their own characteristic byproducts. It is crucial to consult the technical data for the specific fluorinating agent being used.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of 1-pentene and 2-pentene | Reaction conditions favor elimination (E1 or E2). | Use a less acidic fluorinating agent or one known to suppress elimination (e.g., PyFluor).[7] Employ a non-nucleophilic, hindered base.[8] Consider using a tertiary alcohol as the solvent.[3][10] |
| Formation of unexpected isomers | Carbocation rearrangement has occurred. | Switch to conditions that favor an S_N_2 mechanism. This includes using a polar aprotic solvent and a strong nucleophilic fluoride source. |
| Low conversion of 2-pentanol | Insufficient reactivity of the fluorinating agent. | Confirm the purity and activity of your fluorinating agent. Increase the reaction temperature or time, monitoring for an increase in side products. |
| Formation of di-sec-pentyl ether | Presence of water leading to side reactions. | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficult purification of this compound | Co-elution with byproducts or starting material. | Optimize chromatographic conditions. Due to the volatility of the product, consider distillation if boiling points are sufficiently different. |
Experimental Protocols
Representative Deoxyfluorination of 2-Pentanol using PyFluor
This protocol is a representative example and should be adapted and optimized for specific laboratory conditions and safety protocols.
-
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 2-pentanol (1.0 eq).
-
Solvent and Base: Dissolve the 2-pentanol in an appropriate anhydrous solvent (e.g., dichloromethane or acetonitrile). Add a non-nucleophilic base (e.g., pyridine or a hindered amine base, 1.5 eq).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add PyFluor (1.2 eq) portion-wise over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure (taking care to minimize loss of the volatile product). Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Visualizations
Caption: Competing reaction pathways in the fluorination of 2-pentanol.
References
- 1. siue.edu [siue.edu]
- 2. Revealing the Mechanism of Alcohol Side Product Formation in Crown Ether-Mediated Nucleophilic Fluorination Using Acetonitrile as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Propose mechanisms for the following reactions. (b) | Study Prep in Pearson+ [pearson.com]
- 5. Solved Predict the products of dehydration (elimination) of | Chegg.com [chegg.com]
- 6. Nucleophilic Fluorination – The Doyle Group [doyle.chem.ucla.edu]
- 7. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 8. researchrepository.wvu.edu [researchrepository.wvu.edu]
- 9. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrogen Bonding: Regulator for Nucleophilic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rearrangement [www2.chemistry.msu.edu]
- 12. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Revealing the Mechanism of Alcohol Side Product Formation in Crown Ether-Mediated Nucleophilic Fluorination Using Acetonitrile as Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Sulfur-Based Fluorinating Agents - Wordpress [reagents.acsgcipr.org]
Preventing E1/E2 elimination during 2-Fluoropentane synthesis
Technical Support Center: 2-Fluoropentane Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to mitigate and prevent E1/E2 elimination side reactions during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is E1/E2 elimination a significant competing reaction during the synthesis of this compound?
A1: The synthesis of this compound often starts from 2-pentanol or a derivative with a good leaving group at the C2 position (e.g., tosylate, mesylate). This secondary substrate is susceptible to both nucleophilic substitution (SN1/SN2) to form the desired product and elimination (E1/E2) to form byproduct alkenes (1-pentene and 2-pentene). Elimination is favored by factors such as strong bases, high temperatures, and sterically hindered substrates.[1][2] The C-F bond is strong, making fluoride a poor leaving group; however, when introducing fluorine using a nucleophilic fluoride source, the conditions can inadvertently promote the elimination of the initial leaving group.[3]
Q2: What is the general mechanism of E2 elimination in this context?
A2: The E2 (bimolecular elimination) mechanism is a concerted, one-step reaction. A base abstracts a proton from a carbon adjacent to the carbon bearing the leaving group (the beta-carbon), while simultaneously the leaving group departs and a double bond forms between the alpha and beta carbons. For 2-substituted pentanes, proton abstraction can occur from C1 (yielding 1-pentene) or C3 (yielding 2-pentene).
Q3: How do Hofmann and Zaitsev elimination products differ in this synthesis?
A3: Zaitsev's rule predicts that the more substituted (and generally more stable) alkene will be the major product.[4] In this case, 2-pentene is the Zaitsev product. Hofmann's rule, which applies when using bulky bases or poor leaving groups like fluorine, predicts the formation of the less substituted alkene, which is 1-pentene.[5] The reaction conditions, particularly the choice of base and leaving group, determine the product ratio.
Q4: Are there modern fluorination methods that inherently suppress elimination?
A4: Yes, several modern methods are designed to minimize elimination. Deoxyfluorination of alcohols using reagents like Deoxo-Fluor® or PyFluor is a common strategy. Additionally, methods utilizing less basic fluoride sources, such as tetrabutylammonium bifluoride or combinations of perfluoro-1-butanesulfonyl fluoride (PBSF) and tetrabutylammonium triphenyldifluorosilicate (TBAT), have been developed to provide high yields of alkyl fluorides with minimal elimination byproducts.[6]
Troubleshooting Guide for Elimination Byproducts
This section addresses common issues encountered during the synthesis of this compound.
Problem: High yield of pentene byproducts is observed.
This is the most common issue, indicating that E1/E2 elimination pathways are dominating over the desired SN2 substitution. The following workflow can help diagnose and solve the problem.
Caption: Troubleshooting workflow for excessive alkene formation.
Detailed Corrective Actions
| Issue Identified | Root Cause | Recommended Solution |
| High Reaction Temperature | Heat favors elimination reactions over substitution entropically.[7] | Maintain the lowest effective temperature for the reaction. For many modern fluorination reagents, reactions can proceed efficiently at room temperature or slightly below. |
| Strongly Basic Conditions | Strong bases (e.g., alkoxides, hydroxides) are a primary driver for the E2 mechanism.[2][8][9] | Replace strong bases with weaker, non-nucleophilic organic bases or use fluoride sources that do not require a strong base, such as amine-HF complexes (e.g., Pyridine-HF) or ammonium fluorides. |
| Inappropriate Solvent | Polar protic solvents can stabilize the transition state for elimination. Dipolar aprotic solvents can enhance the basicity of the fluoride source. | Use of non-polar protic solvents like tert-alcohols can enhance the reactivity of alkali metal fluorides while reducing the formation of by-products.[10] Aprotic solvents are also a viable alternative. |
| Poor Leaving Group on Precursor | If starting from a precursor other than an alcohol (e.g., 2-bromopentane), the leaving group's nature influences the SN2/E2 balance. | For substitution, the order of reactivity is I > Br > Cl > F.[3] If using a halide precursor, consider converting the alcohol to a tosylate or mesylate first, which are excellent leaving groups for SN2 reactions with a suitable fluoride source. |
Recommended Experimental Protocol: Deoxyfluorination of 2-Pentanol
This protocol is designed to favor nucleophilic substitution (SN2) and minimize elimination by using a modern deoxyfluorinating agent.
Objective: To synthesize this compound from 2-pentanol with minimal formation of 1-pentene and 2-pentene.
Reagents & Materials:
-
2-Pentanol
-
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous glassware
-
Inert atmosphere setup (Nitrogen or Argon)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Reaction Mixture: Dissolve 2-pentanol (1.0 eq) in anhydrous DCM and add it to the flask. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add Deoxo-Fluor® (1.1 eq) to the stirred solution via the dropping funnel over 30 minutes. Maintain the temperature at -78 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 4-6 hours.
-
Quenching: Carefully and slowly quench the reaction by adding it to a stirred, ice-cold saturated solution of NaHCO₃. Caution: Gas evolution may occur.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Workup: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield pure this compound.
Comparative Yield Data
The choice of fluorinating agent and conditions has a dramatic impact on the ratio of substitution to elimination products.
| Method / Reagent | Substrate | Conditions | Substitution Yield (this compound) | Elimination Yield (Pentenes) | Reference |
| TsCl, Py; then KF | 2-Pentanol | High Temp | Low to Moderate | High | General Knowledge |
| NaOH / Methanol | This compound | N/A | Dehydrohalogenation | 70% 1-pentene, 30% 2-pentene | [8][9] |
| TBAT / PBSF [6] | Secondary Alcohols | Mild, Room Temp | High (typically >80%) | Minimal (<5%) | [6] |
| Deoxo-Fluor® | 2-Pentanol | -78 °C to RT | High (typically >75%) | Low | General Deoxyfluorination |
Reaction Pathway Visualization
The following diagram illustrates the competition between the desired SN2 pathway and the undesired E2 pathway when a nucleophilic fluoride source reacts with a 2-pentyl derivative (X = Leaving Group).
Caption: Competing SN2 (substitution) and E2 (elimination) pathways.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. siue.edu [siue.edu]
- 4. If this compound could undergo an E1 reaction, would you expect... | Study Prep in Pearson+ [pearson.com]
- 5. Elimination reaction of 2-Fluoro-pentane to form pent-1- ene is(a) β-Elimination reaction(b) Follows Saytzeff rule(c) Dehydrohalogenation reaction(d) Follows Hofmann’s rule [infinitylearn.com]
- 6. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Solved this compound can be dehalogenated through a series | Chegg.com [chegg.com]
- 9. Solved this compound can be dehalogenated through a series | Chegg.com [chegg.com]
- 10. books.rsc.org [books.rsc.org]
Why is 2-Fluoropentane unreactive in SN2 substitution reactions?
Welcome to our technical support center. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs): Nucleophilic Substitution Reactions
Q1: Why is my SN2 substitution reaction with 2-Fluoropentane failing or showing no reactivity?
A1: It is an expected outcome for this compound to be unreactive in standard SN2 substitution reactions. This lack of reactivity is primarily due to two critical factors related to the fluorine substituent: the exceptionally high strength of the carbon-fluorine (C-F) bond and the poor leaving group ability of the fluoride ion (F⁻).
-
Carbon-Fluorine Bond Strength: The C-F bond is the strongest single bond in organic chemistry, with a bond dissociation energy of up to 130 kcal/mol.[1][2][3] This is significantly higher than other carbon-halogen bonds (see table below). The SN2 reaction mechanism involves the breaking of this bond in the rate-determining step.[4][5] The immense energy required to cleave the C-F bond results in a very high activation energy for the reaction, rendering it extremely slow or preventing it from occurring under typical laboratory conditions.[1]
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Poor Leaving Group Ability of Fluoride: A good leaving group must be a species that is stable on its own after detaching from the carbon atom. This stability is inversely related to its basicity; weaker bases are better leaving groups.[6][7] The fluoride anion is the most basic of the halide ions, making it the least stable and therefore the worst leaving group among the halogens.[6] The established order of leaving group ability for halides is I⁻ > Br⁻ > Cl⁻ >> F⁻.[8] Consequently, SN2 reactions with fluoroalkanes are rarely observed.[9]
While this compound is a secondary halide, which experiences more steric hindrance than a primary halide, this is a secondary factor compared to the overwhelming effect of the C-F bond strength and poor leaving group ability.[10][11]
Data Presentation: Comparison of 2-Halopentanes
The following table summarizes key quantitative data that illustrates why this compound is unreactive compared to its chloro, bromo, and iodo counterparts.
| Property | This compound | 2-Chloropentane | 2-Bromopentane | 2-Iodopentane |
| C-X Bond Dissociation Energy (kcal/mol) | ~115 | ~84 | ~72 | ~58 |
| Leaving Group Basicity (pKa of H-X) | 3.2 (HF) | -7 (HCl) | -9 (HBr) | -10 (HI) |
| Relative SN2 Reaction Rate | ≈ 0 (Essentially Unreactive) | 1 | 50 | 100 |
Note: Relative rates are generalized estimates for a typical secondary alkyl halide to illustrate the trend. The bond dissociation energies are for analogous C-X bonds in similar chemical environments.[2][3][5]
Experimental Protocols
Protocol: Comparative Analysis of SN2 Reactivity for 2-Halopentanes
This experiment is designed to compare the relative rates of SN2 substitution for 2-chloro-, 2-bromo-, and 2-iodopentane and to confirm the unreactivity of this compound. The reaction monitored is a Finkelstein reaction.
Objective: To determine the relative reactivity of 2-halopentanes (Cl, Br, I, F) in an SN2 reaction with sodium iodide.
Materials:
-
2-Chloropentane
-
2-Bromopentane
-
2-Iodopentane
-
This compound
-
Sodium Iodide (NaI)
-
Acetone (anhydrous)
-
Internal standard (e.g., Dodecane)
-
Reaction vials (4)
-
Heating block with temperature control
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Methodology:
-
Preparation of Reaction Solutions:
-
Prepare a 0.1 M stock solution of sodium iodide in anhydrous acetone.
-
In each of the four separate, labeled reaction vials, add 5 mL of the NaI solution.
-
To each vial, add a precise amount of the internal standard (e.g., 50 µL of a 0.1 M dodecane solution in acetone).
-
-
Reaction Initiation:
-
Set the heating block to 50°C.
-
To initiate the reactions simultaneously, add 0.5 mmol of each respective 2-halopentane to its labeled vial (Vial 1: 2-chloropentane, Vial 2: 2-bromopentane, etc.).
-
Seal the vials and place them in the heating block.
-
-
Reaction Monitoring and Sampling:
-
At regular time intervals (e.g., t = 0, 5, 15, 30, 60, and 120 minutes), withdraw a 100 µL aliquot from each reaction vial.
-
Immediately quench each aliquot by diluting it into 1 mL of a cold diethyl ether/water (1:1) mixture to stop the reaction and extract the organic components.
-
Vortex the quenched sample and allow the layers to separate.
-
-
Analysis:
-
Analyze the organic layer of each sample by GC-MS.
-
The GC-MS will be used to quantify the disappearance of the starting 2-halopentane and the appearance of the product, 2-iodopentane (for the chloro- and bromo- starting materials).
-
The concentration of each compound is determined by comparing its peak area to that of the internal standard.
-
-
Data Interpretation:
-
Plot the concentration of the starting material versus time for each reaction.
-
The rate of reaction can be determined from the slope of these plots.
-
Expected Outcome: You will observe a rapid decrease in the concentration of 2-iodopentane and 2-bromopentane, a slower decrease for 2-chloropentane, and no discernible change in the concentration of this compound, confirming its unreactive nature in SN2 reactions.
-
Visualizations
Logical Relationship Diagram
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 3. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 4. What affects \\[SN2\\] reaction rate? [vedantu.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Regioselectivity in the Elimination of 2-Fluoropentane
This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and experimental protocols for controlling the regiochemical outcome of elimination reactions involving 2-fluoropentane.
Frequently Asked Questions (FAQs)
Q1: What are the potential elimination products when this compound undergoes an E2 reaction?
When this compound undergoes an E2 elimination, two constitutional isomers can be formed: 1-pentene and 2-pentene.[1] The formation of the more substituted alkene, 2-pentene, is described by the Zaitsev rule .[1] Conversely, the formation of the least substituted alkene, 1-pentene, is governed by the Hofmann rule .[2]
Q2: Why does the elimination of this compound typically favor the Hofmann product (1-pentene)?
The primary reason for the preference for the Hofmann product is the nature of the leaving group. Fluorine is a poor leaving group due to the strength of the C-F bond.[3][4] This leads to a transition state with significant carbanionic character, often described as "E1cB-like".[3][5] In this state, the acidity of the abstracted proton is a dominant factor. The protons on the terminal methyl group (C1) are more acidic and less sterically hindered than the proton on the internal methylene group (C3), leading to the preferential formation of 1-pentene.[6]
Q3: How can I maximize the yield of the Hofmann product (1-pentene)?
To maximize the yield of the Hofmann product, you should use a sterically hindered, strong base.[2][7] A bulky base, such as potassium tert-butoxide (KOtBu), will have significant difficulty accessing the internal proton at C3 due to steric hindrance.[7][8] It will therefore preferentially abstract a more accessible proton from the terminal methyl group at C1, leading almost exclusively to the formation of 1-pentene.[5][7]
Q4: Is it possible to selectively synthesize the Zaitsev product (2-pentene) from this compound?
Selectively synthesizing the Zaitsev product from this compound is exceptionally challenging. The poor leaving group ability of fluorine strongly predisposes the reaction towards the Hofmann pathway, even with non-hindered bases.[3][9] While using a small, strong base like sodium ethoxide (NaOEt) in ethanol is the standard approach for favoring Zaitsev products with better leaving groups (like Br or I), in the case of this compound, the Hofmann product (1-pentene) will likely still be the major product.[10]
Q5: How does the choice of leaving group affect the product ratio in 2-halopentanes?
The leaving group has a profound effect on the product distribution. While fluorine strongly directs the reaction towards the Hofmann product, other halogens like chlorine, bromine, and iodine, which are better leaving groups, predominantly yield the Zaitsev product.[5][10]
Data Presentation
Table 1: Influence of Leaving Group on Product Distribution in the Elimination of 2-Halopentanes with Potassium Ethoxide.
| Substrate (2-Halopentane) | Leaving Group | % 1-Pentene (Hofmann) | % 2-Pentene (Zaitsev) | Primary Product |
| This compound | F | ~70% (Preferentially)[10] | ~30% | Hofmann |
| 2-Chloropentane | Cl | ~36% | ~64% [10] | Zaitsev |
| 2-Bromopentane | Br | ~25% | ~75% [10] | Zaitsev |
| 2-Iodopentane | I | ~20% | ~80% [10] | Zaitsev |
| Note: Data for F is noted as preferential in the source; specific percentages for other halogens are cited from a study using potassium ethoxide.[10] |
Troubleshooting Guide
Issue 1: My reaction yields a mixture of products, but I want to favor one isomer.
-
To favor the Hofmann Product (1-pentene):
-
Verify Your Base: Ensure you are using a sterically bulky base like potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA).[2] Non-bulky bases like sodium ethoxide (NaOEt) or sodium hydroxide (NaOH) will be less selective.
-
Solvent Choice: Use a solvent that corresponds to the conjugate acid of your base (e.g., use tert-butanol as a solvent for potassium tert-butoxide) to maintain the base's steric bulk and reactivity.
-
-
To favor the Zaitsev Product (2-pentene):
-
Acknowledge Limitations: Understand that with a fluoride leaving group, obtaining a majority of the Zaitsev product is difficult.[3][9]
-
Base Selection: Use a small, strong, non-bulky base such as sodium ethoxide or sodium methoxide.[7]
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Alternative Substrate: If the Zaitsev product is critical, consider starting with 2-bromopentane or 2-iodopentane, which strongly favor its formation.[10]
-
Issue 2: The overall reaction yield is low.
-
Check Reaction Temperature: Elimination reactions are generally favored by higher temperatures.[9] If your yield is low, consider increasing the reaction temperature, such as refluxing in the appropriate solvent.
-
Verify Base Strength: An E2 reaction requires a strong base to efficiently abstract the proton in the rate-determining step.[11][12] Ensure your base is not degraded or weakened by moisture or improper storage.
-
Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Visualizations
Caption: Reaction pathways for the elimination of this compound.
Caption: Decision flowchart for predicting the major product.
Experimental Protocols
Protocol 1: Maximizing Hofmann Product (1-Pentene) Synthesis
-
Objective: To synthesize 1-pentene as the major product from this compound.
-
Reagents:
-
This compound (1.0 eq)
-
Potassium tert-butoxide (KOtBu) (1.5 eq)
-
Anhydrous tert-butanol (solvent)
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Saturated aqueous ammonium chloride (for quenching)
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Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (for drying)
-
-
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium tert-butoxide in anhydrous tert-butanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Slowly add this compound to the solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 83°C) and maintain for 4-6 hours. Monitor the reaction progress by GC analysis of small aliquots.
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After completion, cool the mixture to room temperature and cautiously quench by adding saturated aqueous ammonium chloride.
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Transfer the mixture to a separatory funnel and extract the organic phase with diethyl ether (3x volumes).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter to remove the drying agent and carefully remove the solvent by rotary evaporation.
-
Analyze the resulting product mixture by GC and/or NMR to determine the product ratio.
-
Protocol 2: Attempted Zaitsev Product (2-Pentene) Synthesis
-
Objective: To synthesize 2-pentene from this compound, acknowledging that 1-pentene will likely still be the major product.
-
Reagents:
-
This compound (1.0 eq)
-
Sodium ethoxide (NaOEt) (1.5 eq)
-
Anhydrous ethanol (solvent)
-
Deionized water (for quenching)
-
Pentane (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
-
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer. (This can be done by carefully dissolving solid sodium ethoxide or by reacting sodium metal with anhydrous ethanol).
-
Add this compound to the ethoxide solution.
-
Heat the mixture to reflux (approx. 78°C) for 6-8 hours. Monitor the reaction's progress via GC.
-
Cool the reaction to room temperature and quench with deionized water.
-
Transfer to a separatory funnel and extract with pentane (3x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and carefully remove the solvent.
-
Analyze the product by GC and NMR. Expect a product mixture where 1-pentene is still the major component, but the ratio of 2-pentene may be slightly increased compared to using a bulky base.
-
Caption: General experimental workflow for elimination.
References
- 1. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 2. chemistnotes.com [chemistnotes.com]
- 3. The Hofmann Elimination - Chemistry Steps [chemistrysteps.com]
- 4. personal.utdallas.edu [personal.utdallas.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Troubleshooting peak tailing in GC analysis of 2-Fluoropentane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues during the Gas Chromatography (GC) analysis of 2-Fluoropentane.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem characterized by an asymmetrical peak with a trailing edge. This phenomenon can significantly impact resolution and the accuracy of quantification. This guide provides a systematic approach to troubleshooting peak tailing in the GC analysis of this compound.
Is peak tailing observed for all peaks, including the solvent peak?
If all peaks in the chromatogram exhibit tailing, the issue is likely related to a physical problem within the GC system.[1][2] These issues often create turbulence in the carrier gas flow path or unswept volumes.
-
Actionable Solutions:
-
Improper Column Installation: Ensure the column is installed correctly in both the injector and detector, with the correct insertion distance as specified by the instrument manufacturer. An improperly seated column can create dead volume, leading to peak tailing.[1][2]
-
Poor Column Cut: A clean, square cut of the capillary column is crucial. A jagged or uneven cut can cause turbulence in the flow path.[1][2] Re-cutting the column end may resolve the issue.
-
Leaks: Check for leaks at all fittings and connections, particularly at the injector and detector. Leaks can disrupt the carrier gas flow and lead to distorted peak shapes.
-
Contaminated Injector Liner: A dirty or active injector liner can cause indiscriminate peak tailing.[3] Regular replacement of the liner is recommended as part of routine maintenance.[2]
-
Is peak tailing only observed for the this compound peak or other specific polar analytes?
If only specific peaks are tailing, the problem is more likely due to chemical interactions between the analyte and the GC system.[1][2] Polar compounds like this compound are susceptible to interactions with active sites.
-
Actionable Solutions:
-
Active Sites in the System: Active sites, such as exposed silanol groups in the injector liner or on the column stationary phase, can interact with polar analytes, causing peak tailing.[4]
-
Use a Deactivated Liner: Employing a deactivated (silanized) injector liner can minimize these interactions.
-
Column Conditioning: Properly conditioning the GC column according to the manufacturer's instructions is essential to ensure a uniform and inert stationary phase.
-
Column Trimming: If the front end of the column has become active due to contamination, trimming 10-20 cm from the inlet side can often restore peak shape.[5]
-
-
Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, leading to peak tailing for certain compounds.[2] Regular baking of the column at a high temperature (within its specified limits) can help remove these contaminants.[5]
-
Solvent and Stationary Phase Mismatch: A significant mismatch in polarity between the solvent, analyte, and stationary phase can lead to poor peak shape.[6] For the moderately polar this compound, a mid-polarity column is often a good choice.
-
Is the peak tailing concentration-dependent?
If the tailing is more pronounced at lower concentrations, it may indicate the presence of active sites that are becoming saturated at higher concentrations. Conversely, if tailing worsens with increasing concentration, it could be a sign of column overload.
-
Actionable Solutions:
-
Column Overload: Injecting too much sample can lead to broad, tailing peaks. Reduce the injection volume or dilute the sample to see if the peak shape improves.
-
Injection Technique: Optimize the injection parameters, such as the split ratio. A split ratio that is too low may not be sufficient to ensure a sharp injection band.[6]
-
Summary of Common Causes and Solutions for Peak Tailing
| Cause | Description | Solution(s) | Typical Scenario |
| Physical Issues | Problems related to the physical setup of the GC system. | - Re-install column with correct insertion depth.- Ensure a clean, square column cut.- Perform a leak check. | All peaks in the chromatogram are tailing. |
| Chemical Interactions | Interaction of the analyte with active sites in the system. | - Use a deactivated injector liner.- Condition the column properly.- Trim the front end of the column.- Select a column with appropriate polarity. | Only polar or active compounds like this compound show tailing. |
| Contamination | Buildup of non-volatile residues in the injector or at the head of the column. | - Replace the injector liner and septum.- Bake out the column at a high temperature.- Implement a regular maintenance schedule. | Peak tailing worsens over a series of injections. |
| Improper Injection | Issues with the sample introduction technique. | - Optimize the split ratio (increase if too low).- Reduce injection volume to avoid overload.- Ensure the solvent is compatible with the stationary phase. | Peak shape changes with sample concentration or injection volume. |
| Column Degradation | The stationary phase has degraded due to age, temperature, or chemical attack. | - Replace the GC column. | Gradual deterioration of peak shape over the column's lifetime. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving peak tailing issues in your GC analysis of this compound.
References
- 1. Generating multiple independent retention index data in dual-secondary column comprehensive two-dimensional gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. mdpi.com [mdpi.com]
- 4. [Analysis of C4 fluoride compounds in alkylation materials by gas chromatography/flame ionization detection (GC/FID)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. shimadzu.co.uk [shimadzu.co.uk]
Challenges in the purification of 2-Fluoropentane from reaction mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Fluoropentane from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound reaction mixture?
A1: The most common impurities depend on the synthetic route employed.
-
From 2-pentanol: Unreacted 2-pentanol is a primary impurity.
-
From 2-chloropentane or 2-bromopentane (halide exchange): Residual starting halide and elimination byproducts (pentene isomers) are common.
-
General byproducts: Isomers of fluoropentane (e.g., 1-fluoropentane, 3-fluoropentane) and pentene isomers (from elimination side reactions) can also be present.[1][2][3]
Q2: What is the recommended primary purification method for this compound?
A2: Fractional distillation is the primary recommended method for purifying this compound due to the significant differences in boiling points between the product and common impurities.
Q3: How can I assess the purity of my this compound sample?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile components and quantify their relative amounts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): To confirm the structure of this compound and identify and quantify impurities. ¹⁹F NMR is particularly useful for identifying other fluorinated species.[4][5][6][7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of functional groups from impurities, such as the hydroxyl (-OH) group from residual alcohol.[8][9]
Troubleshooting Guides
Fractional Distillation Issues
Q4: My fractional distillation is not separating this compound from a low-boiling impurity. What could be the issue?
A4: This issue can arise from several factors:
-
Inefficient column: The fractionating column may not have enough theoretical plates for the separation. Using a longer column or a column with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge) can improve separation.
-
Azeotrope formation: The impurity may form a minimum-boiling azeotrope with this compound. An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation, making separation by conventional distillation impossible.[10][11] Check for known azeotropes of this compound with potential impurities.
-
Distillation rate is too high: A high distillation rate does not allow for proper vapor-liquid equilibrium to be established in the column. Reduce the heating rate to ensure a slow and steady distillation.
Q5: I suspect an azeotrope is forming. How can I break it?
A5: If an azeotrope is suspected, several techniques can be employed:
-
Extractive Distillation: Introduce a high-boiling solvent (an entrainer) that alters the relative volatilities of the components of the azeotrope, allowing for their separation.[10][12] The entrainer should be chosen based on its ability to selectively interact with one of the components.
-
Pressure-Swing Distillation: The composition of an azeotrope can be pressure-dependent. Distilling at a different pressure (vacuum or elevated pressure) may shift the azeotropic point, enabling separation.[12]
Impurity Removal
Q6: How can I remove unreacted 2-pentanol from my crude this compound?
A6: Unreacted 2-pentanol can be removed by a liquid-liquid extraction (washing) step before fractional distillation.
-
Procedure: Wash the crude product with water or a dilute brine solution in a separatory funnel. The polar 2-pentanol will preferentially partition into the aqueous phase, while the less polar this compound will remain in the organic phase. Multiple washes will improve the efficiency of the removal. The organic layer should then be dried over an appropriate drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation.
Q7: I am observing a significant amount of pentene in my product. How can I minimize its formation and remove it?
A7: Pentene is formed via an elimination side reaction.
-
Minimizing Formation: The choice of fluorinating agent and reaction conditions can influence the extent of elimination. Milder fluorinating agents and lower reaction temperatures generally favor substitution over elimination.
-
Removal: Pentene isomers have boiling points close to that of this compound, making their separation by distillation challenging. A highly efficient fractional distillation setup is required. Alternatively, specific chemical treatments can be used to remove alkenes. For example, reaction with a brominating agent in the presence of water or an alcohol can convert the butene into higher boiling point compounds that are more easily separated by distillation.[7]
Data Presentation
Table 1: Boiling Points of this compound and Common Impurities
| Compound | Boiling Point (°C) |
| 1-Pentene | 30 |
| trans-2-Pentene | 36 |
| cis-2-Pentene | 37 |
| This compound | ~56.7 [5] |
| 2-Chloropentane | 94-95[10][13] |
| 2-Pentanol | 119.3[1] |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.
-
Charging the Flask: Charge the crude this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar.
-
Heating: Gently heat the flask using a heating mantle.
-
Equilibration: As the mixture begins to boil, observe the vapor rising through the fractionating column. Maintain a slow and steady heating rate to allow for proper vapor-liquid equilibrium to be established. A temperature gradient should be observed along the column.
-
Fraction Collection: Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (~57 °C). Discard any initial forerun that has a lower boiling point and stop the distillation when the temperature begins to rise significantly, indicating the presence of higher-boiling impurities.
Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable volatile solvent (e.g., dichloromethane or diethyl ether).
-
GC Parameters (Example):
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5MS).
-
Injector Temperature: 200 °C.
-
Oven Program: Start at 40 °C for 2 minutes, then ramp up to 150 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Parameters (Example):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
-
Analysis: Inject the sample and acquire the data. Identify the peaks by comparing their mass spectra with a library database and their retention times with known standards if available. The peak area percentages can be used to estimate the relative purity.
Protocol 3: Purity Assessment by NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard proton NMR spectrum. The spectrum of pure this compound should show characteristic signals for the different protons in the molecule. Impurities will give rise to additional peaks.
-
¹⁹F NMR Acquisition: Acquire a fluorine-19 NMR spectrum. This is a highly sensitive technique for detecting fluorine-containing compounds.[4][5][6][7] Pure this compound will show a single major signal (which may be split by neighboring protons). The presence of other fluorinated impurities will result in additional signals at different chemical shifts.
Protocol 4: Purity Assessment by FTIR Spectroscopy
-
Sample Preparation: Place a drop of the liquid this compound between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Spectrum Acquisition: Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Analysis:
-
Expected Peaks for this compound: Look for C-H stretching vibrations around 2960-2850 cm⁻¹ and a characteristic C-F stretching vibration, typically in the 1100-1000 cm⁻¹ region.
-
Impurity Peaks: The presence of a broad peak around 3300 cm⁻¹ would indicate O-H stretching from residual 2-pentanol. The presence of a peak around 1640 cm⁻¹ could indicate a C=C double bond from a pentene impurity.[8][9]
-
Visualizations
References
- 1. Elimination reaction of 2-Fluoro-pentane to form pent-1- ene is(a) β-Elimination reaction(b) Follows Saytzeff rule(c) Dehydrohalogenation reaction(d) Follows Hofmann’s rule [infinitylearn.com]
- 2. Elimination reaction of 2-Bromo-pentane to form pent-2-ene is: (A) \beta-.. [askfilo.com]
- 3. doubtnut.com [doubtnut.com]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ejournal.upi.edu [ejournal.upi.edu]
- 9. researchgate.net [researchgate.net]
- 10. gwsionline.com [gwsionline.com]
- 11. Azeotropic Distillation By Unacademy [unacademy.com]
- 12. kochmodular.com [kochmodular.com]
- 13. researchgate.net [researchgate.net]
Optimizing reaction conditions to favor SN1 over E1 for 2-Fluoropentane
Technical Support Center: Optimizing SN1 Reactions for 2-Fluoropentane
This guide provides troubleshooting advice and answers to frequently asked questions for researchers aiming to optimize reaction conditions that favor Nucleophilic Substitution (SN1) over Elimination (E1) for this compound. Given that fluoride is a poor leaving group, these reactions can be challenging, and careful control of reaction parameters is critical.
Troubleshooting Guide
Q1: My reaction is producing a high percentage of alkene (E1 product). How can I increase the yield of the substitution (SN1) product?
This is the most common issue encountered. The competition between SN1 and E1 is highly dependent on temperature.
-
Primary Cause: Elimination reactions are entropically favored compared to substitution reactions.[1] This entropic advantage is magnified at higher temperatures, meaning that as you increase the heat, the E1 pathway becomes more dominant.[1][2]
-
Solution: Lower the reaction temperature. SN1 and E1 reactions share the same rate-determining step (carbocation formation), but the subsequent product-determining steps are sensitive to heat.[2][3] Running the reaction at or below room temperature, or even at 0°C, will significantly favor the SN1 pathway. Be aware that lowering the temperature will also decrease the overall reaction rate, especially with a poor leaving group like fluoride.
Q2: The overall reaction rate is extremely slow or non-existent. What can I do to initiate the reaction without favoring elimination?
This is a direct consequence of fluoride being a poor leaving group. The C-F bond is strong, and F⁻ is a relatively strong base, making it reluctant to depart and form the secondary carbocation.[4][5]
-
Cause: The rate-determining step for both SN1 and E1 is the formation of the carbocation, which is slow for substrates with poor leaving groups.[6][7]
-
Potential Solutions:
-
Solvent Choice: Ensure you are using a polar protic solvent such as water, ethanol, methanol, or acetic acid.[6][8] These solvents are crucial for stabilizing the carbocation intermediate through hydrogen bonding and dipole-dipole interactions.[8][9]
-
Lewis Acid Catalysis: The introduction of a Lewis acid could potentially assist in weakening the C-F bond, thereby facilitating the departure of the fluoride ion. However, this approach requires careful screening as it may also accelerate the E1 pathway.
-
Extended Reaction Time: Due to the slow kinetics, reactions may require significantly longer times to proceed to completion at lower temperatures. Monitor the reaction over an extended period before concluding that it is not working.
-
Q3: What is the optimal solvent for favoring SN1 over E1?
The choice of solvent is critical for enabling the reaction and can subtly influence the product ratio.
-
Requirement: A polar protic solvent is mandatory for SN1/E1 reactions as it stabilizes the carbocation intermediate.[10][11] Reactions in polar aprotic solvents (e.g., acetone, DMSO) will not effectively proceed via an SN1/E1 mechanism.[5][10]
-
Optimization: While both SN1 and E1 are favored by polar protic solvents, some studies indicate that decreasing the solvent polarity slightly (e.g., using anhydrous ethanol vs. aqueous ethanol) can modestly decrease the amount of the E1 product.[3] The primary function of the solvent is to facilitate the initial ionization; its role in favoring SN1 over E1 is secondary to temperature.
Q4: How does my choice of nucleophile impact the SN1 product yield?
For SN1/E1 conditions, the nucleophile must be weak and preferably non-basic.
-
Mechanism: SN1 and E1 reactions proceed under conditions with weak nucleophiles and weak bases.[1][12] Often, the polar protic solvent itself acts as the nucleophile in a process called solvolysis.[1][6]
-
Recommendations:
-
Use the solvent (e.g., water, ethanol) as the nucleophile. This ensures the concentration of any strong base is negligible.
-
Avoid adding strong bases like hydroxide (OH⁻) or alkoxides (RO⁻), as this will force a shift towards an E2 mechanism, leading almost exclusively to elimination products.[12][13]
-
Frequently Asked Questions (FAQs)
What is the role of temperature in the SN1 vs. E1 competition? Temperature is the most effective tool for controlling the SN1/E1 product ratio. The Gibbs free energy equation (ΔG = ΔH - TΔS) illustrates why. Elimination reactions result in an increase in the number of molecules and thus have a more positive entropy change (ΔS) than substitution reactions.[1] The "TΔS" term, therefore, becomes more significant at higher temperatures, making the ΔG for elimination more favorable (more negative) as temperature increases.[1][14]
Why is this compound a challenging substrate for SN1 reactions? The primary challenge is the nature of the leaving group. The fluoride ion (F⁻) is a weak leaving group because it is the conjugate base of a weak acid (HF). Its high charge density and the strength of the C-F bond mean that a significant amount of energy is required to induce ionization to form the carbocation.[4][5] This often necessitates conditions (like heat) that unfortunately also favor the competing E1 reaction.[2]
Can I use a polar aprotic solvent like DMSO or acetone? No. Polar aprotic solvents favor SN2 reactions and are unsuitable for SN1/E1 pathways.[9][15] SN1/E1 mechanisms depend on the ability of protic solvents (which have acidic hydrogens) to solvate both the carbocation and the leaving group, thereby stabilizing the transition state leading to their formation.[6][8]
What is solvolysis? Solvolysis is a specific type of nucleophilic substitution or elimination where the solvent molecules act as the nucleophile or base.[6][16] For example, reacting this compound in ethanol would be a solvolysis reaction, where ethanol is the solvent and also the nucleophile (leading to 2-ethoxypentane via SN1) or the base (leading to pentenes via E1).[17]
Data Presentation
Table 1: Influence of Reaction Conditions on the SN1 / E1 Ratio
| Parameter | Condition to Favor SN1 | Condition to Favor E1 | Rationale |
|---|---|---|---|
| Temperature | Low Temperature (e.g., ≤ 25°C) | High Temperature ("Heat") | Elimination has a higher activation energy and is entropically favored, making it dominant at higher temperatures.[2][3] |
| Nucleophile / Base | Weakly nucleophilic, weak base (e.g., H₂O, ROH) | Weak base required; strength is less critical than temperature. | Strong bases promote the E2 mechanism.[11][12] Weak nucleophiles are required for the SN1/E1 pathway.[1] |
| Solvent | Polar Protic (e.g., H₂O, EtOH, CH₃COOH) | Polar Protic (e.g., H₂O, EtOH, CH₃COOH) | Polar protic solvents are required to stabilize the carbocation intermediate common to both pathways.[8][9] |
| Leaving Group | Better leaving group (I > Br > Cl >> F) | Better leaving group (I > Br > Cl >> F) | A better leaving group lowers the activation energy for the common rate-determining step for both reactions.[4][6] |
Table 2: Representative SN1:E1 Product Ratios for Secondary Alkyl Halides (Note: Data for this compound is not readily available due to its low reactivity. This table uses analogous secondary halides to illustrate trends. Expect lower overall reactivity for this compound.)
| Substrate | Solvent | Temperature (°C) | % SN1 Product | % E1 Product |
|---|---|---|---|---|
| t-Butyl Bromide | 80% Aqueous Ethanol | 25 | 81 | 19 |
| 2-Bromobutane | 1 M NaOEt in Ethanol | 25 | 18 | 82 |
| 2-Bromobutane | 1 M NaOEt in Ethanol | 80 | 8.6 | 91.4 |
| 2-Bromo-2-methylbutane | Ethanol | 25 | 64 | 36 |
Data compiled from various sources illustrating general trends.[2]
Experimental Protocols
Protocol: Solvolysis of this compound to Maximize SN1 Product
This protocol outlines a general procedure for the solvolysis of this compound in ethanol to favor the formation of 2-ethoxypentane (SN1 product) over pentene isomers (E1 products).
Materials:
-
This compound
-
Anhydrous Ethanol (Reagent Grade)
-
Sodium Bicarbonate (Saturated Aqueous Solution)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and attach a reflux condenser.
-
Reaction Mixture: To the flask, add anhydrous ethanol (e.g., 50 mL). Place the flask in an ice bath and allow the solvent to cool to 0-5°C.
-
Substrate Addition: Slowly add this compound (e.g., 5 g) to the chilled ethanol while stirring.
-
Reaction: Maintain the reaction temperature at 0-5°C for the initial 24 hours. If no significant product formation is observed (monitored by TLC or small sample GC-MS analysis), allow the reaction to slowly warm to room temperature (approx. 20-25°C) and continue stirring for an additional 48-72 hours. Avoid heating the reaction mixture.
-
Workup:
-
Once the reaction has reached sufficient conversion, pour the mixture into a separatory funnel containing 100 mL of cold deionized water.
-
Gently add 50 mL of a saturated sodium bicarbonate solution to neutralize any acidic byproducts.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, 3 x 30 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Analysis: Analyze the crude product using GC-MS to determine the ratio of the SN1 product (2-ethoxypentane) to the E1 products (pentene isomers).
Visualizations
Caption: Competing SN1 and E1 pathways for this compound after the rate-determining step.
Caption: Troubleshooting workflow for optimizing the SN1 product yield over the E1 product yield.
References
- 1. SN1 vs E1 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. 8.6. Assessing SN1, SN2, E1, E2: Which will happen? | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. personal.utdallas.edu [personal.utdallas.edu]
- 8. researchgate.net [researchgate.net]
- 9. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. quora.com [quora.com]
- 14. forums.studentdoctor.net [forums.studentdoctor.net]
- 15. byjus.com [byjus.com]
- 16. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 17. Organic Chemistry: Sn1E1 Reactions: SN1 and E1 Reactions | SparkNotes [sparknotes.com]
Resolving enantiomers of 2-Fluoropentane using chiral chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to resolving the enantiomers of 2-fluoropentane using chiral gas chromatography. Below you will find frequently asked questions, detailed troubleshooting guides, and a recommended experimental protocol.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable chromatographic technique for resolving the enantiomers of this compound?
A1: Due to the volatile nature of this compound, chiral gas chromatography (GC) is the recommended technique.[1] Chiral HPLC is generally less suitable for small, non-polar analytes that lack chromophores for UV detection.
Q2: Which type of chiral stationary phase (CSP) is most effective for separating halogenated alkanes like this compound?
A2: Cyclodextrin-based CSPs are highly effective for the enantioselective separation of a wide range of chiral compounds, including halogenated alkanes.[2][3][4] Derivatized cyclodextrins, particularly β- and γ-cyclodextrins, are excellent starting points for method development.[4]
Q3: What are the key parameters to optimize for a successful chiral GC separation of this compound?
A3: The most critical parameters to optimize are the temperature program (specifically, a slow ramp rate of 1-2°C/min), the carrier gas linear velocity (higher velocities of 60-80 cm/sec with hydrogen can be beneficial), and the initial oven temperature to ensure good peak shape.[5] It is also crucial to avoid overloading the column.[5]
Q4: Can I use the same chiral column indefinitely?
A4: Chiral columns, like all chromatographic columns, have a finite lifetime. Column performance can degrade over time due to factors such as contamination from sample matrices or thermal degradation of the stationary phase.[6] It is important to use guard columns or filters if samples are not clean and to operate within the recommended temperature limits of the column.
Q5: My peaks are broad and tailing. What could be the cause?
A5: Broad and tailing peaks in chiral GC can be caused by several factors, including column overloading, an unsuitable initial oven temperature, or issues with the column installation (e.g., dead volume).[5] Ensure your sample concentration is low (e.g., on-column concentrations of 50 ng or less) and optimize your temperature program.[5]
Experimental Protocol: Getting Started with this compound Resolution
This protocol provides a robust starting point for developing a chiral GC method for the separation of this compound enantiomers. Optimization will likely be required for your specific instrumentation and analytical goals.
Objective: To achieve baseline resolution of (R)-2-fluoropentane and (S)-2-fluoropentane.
1. Materials and Instrumentation:
-
Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral GC Column: A cyclodextrin-based column is recommended. A good starting point would be a column with a derivatized β-cyclodextrin stationary phase.
-
Carrier Gas: Hydrogen or Helium, high purity.
-
Sample: A racemic mixture of this compound, diluted in a volatile, high-purity solvent (e.g., hexane).
2. Chromatographic Conditions:
| Parameter | Recommended Starting Condition | Notes |
| Column | Derivatized β-cyclodextrin (e.g., Rt-βDEXsm) | Column choice is critical for chiral separation. |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions for capillary GC. |
| Carrier Gas | Hydrogen | Provides better efficiency at higher linear velocities.[5] |
| Linear Velocity | 40-60 cm/sec | Can be increased to improve resolution.[5] |
| Injection Mode | Split (e.g., 100:1 ratio) | Prevents column overloading. |
| Injector Temperature | 200 °C | Ensure complete volatilization of the sample. |
| Oven Program | 40 °C (hold 5 min), then ramp to 150 °C at 2 °C/min | A slow ramp rate is crucial for chiral resolution.[5] |
| Detector | FID or MS | FID is a robust, general-purpose detector. |
| Detector Temperature | 250 °C | To prevent condensation of analytes. |
| Sample Conc. | 10-100 ng/µL in hexane | Dilute sample to avoid overloading. |
| Injection Volume | 1 µL |
3. Diagram of the Experimental Workflow
Caption: Workflow for chiral GC analysis of this compound.
Troubleshooting Guide
Use the following table to diagnose and resolve common issues encountered during the chiral separation of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No separation / Co-eluting peaks | 1. Incorrect chiral stationary phase. 2. Temperature ramp is too fast. 3. Oven temperature is too high. | 1. Screen different cyclodextrin-based columns. 2. Decrease the temperature ramp rate (e.g., to 1°C/min). 3. Lower the initial oven temperature and the final temperature. |
| Poor resolution | 1. Linear velocity is not optimal. 2. Temperature program needs adjustment. 3. Column is overloaded. | 1. Optimize the linear velocity (try increasing it if using hydrogen).[5] 2. Use a slower temperature ramp.[5] 3. Inject a more dilute sample or increase the split ratio. |
| Peak fronting or tailing | 1. Column overloading. 2. Poor column installation (dead volume). 3. Active sites in the inlet or column. | 1. Dilute the sample. 2. Re-install the column, ensuring clean cuts and proper insertion depth. 3. Use a deactivated inlet liner; trim the first few cm of the column.[6] |
| Ghost peaks | 1. Contamination in the carrier gas, syringe, or inlet. 2. Sample carryover from a previous injection. | 1. Check gas traps; clean the syringe and inlet liner. 2. Run a blank solvent injection after each sample. |
| Drifting baseline | 1. Column bleed due to high temperatures. 2. Contaminated carrier gas. 3. Detector not fully equilibrated. | 1. Ensure the oven temperature does not exceed the column's maximum limit.[6] 2. Use high-purity carrier gas with appropriate traps. 3. Allow sufficient time for the detector to stabilize.[6] |
Logical Flow for Troubleshooting Poor Resolution:
Caption: A step-by-step guide for troubleshooting poor resolution.
References
- 1. mdpi.com [mdpi.com]
- 2. Chiral stationary phases and applications in gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Chiral Separation 2: Optimization of Chiral Separations [restek.com]
- 6. chromatographyonline.com [chromatographyonline.com]
How to increase the rate of nucleophilic substitution on 2-Fluoropentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic substitution reactions on 2-fluoropentane.
Frequently Asked Questions (FAQs)
Q1: Why is the rate of nucleophilic substitution on this compound so slow?
A1: The slow reaction rate is primarily due to the nature of the leaving group. The fluoride ion (F-) is a very poor leaving group because it is a strong base and the carbon-fluorine bond is very strong.[1][2] For a nucleophilic substitution to occur, the bond between the carbon and the leaving group must be broken. The strength of the C-F bond makes this process energetically unfavorable, leading to a high activation energy and a slow reaction rate.
Q2: What are the main competing reactions I should be aware of?
A2: The main competing reactions are elimination reactions (E1 and E2). Since this compound is a secondary alkyl halide, it can undergo both substitution and elimination. Elimination is particularly favored at higher temperatures and with strong, sterically hindered bases.[3][4]
Q3: Should I aim for an Sₙ1 or Sₙ2 reaction pathway with this compound?
A3: Both pathways present challenges.
-
Sₙ2 (Bimolecular Nucleophilic Substitution): This pathway is often preferred for secondary alkyl halides. To favor Sₙ2, you should use a strong, non-basic nucleophile at a high concentration and a polar aprotic solvent.[5][6][7] However, the poor leaving group ability of fluoride remains a significant barrier.
-
Sₙ1 (Unimolecular Nucleophilic Substitution): This pathway involves the formation of a secondary carbocation, which is relatively unstable. To favor Sₙ1, a polar protic solvent is required to stabilize the carbocation intermediate.[8][9][10] However, the initial C-F bond cleavage is the rate-determining step and is very slow.
The choice of pathway will depend on the desired product and the available reagents. For most practical purposes, enhancing the Sₙ2 pathway is a more common strategy.
Troubleshooting Guide
Problem 1: Very low or no product yield.
| Possible Cause | Troubleshooting Step |
| Poor Leaving Group (Fluoride) | The C-F bond is too strong. Consider using a Lewis acid catalyst (e.g., AlCl₃, BF₃) to coordinate with the fluorine, making it a better leaving group. This will help to weaken the C-F bond. |
| Weak Nucleophile | For an Sₙ2 reaction, the strength of the nucleophile is critical.[11] Use a strong nucleophile. Anionic nucleophiles are generally stronger than their neutral counterparts (e.g., RO⁻ > ROH).[12][13] |
| Inappropriate Solvent | The choice of solvent can dramatically affect the reaction rate. For Sₙ2, use a polar aprotic solvent like DMSO, DMF, or acetonitrile to enhance nucleophilicity.[6][9][14] For Sₙ1, use a polar protic solvent like water, methanol, or ethanol to stabilize the carbocation.[8][15] |
| Low Reaction Temperature | While high temperatures can favor elimination, a certain amount of thermal energy is needed to overcome the activation energy. Gently heat the reaction, but monitor for the formation of elimination byproducts. |
Problem 2: The major product is from an elimination reaction.
| Possible Cause | Troubleshooting Step |
| High Reaction Temperature | Higher temperatures favor elimination over substitution because elimination reactions have a greater increase in entropy.[3][4][16] Run the reaction at a lower temperature (e.g., room temperature or below). |
| Strongly Basic Nucleophile | If the nucleophile is a strong base (e.g., alkoxides like t-butoxide), it will preferentially act as a base and abstract a proton, leading to elimination.[17] Use a strong nucleophile that is a weak base (e.g., I⁻, Br⁻, N₃⁻, CN⁻). |
| Sterically Hindered Nucleophile | Bulky nucleophiles can find it difficult to access the electrophilic carbon for an Sₙ2 attack and may act as a base instead.[18] Use a smaller nucleophile. |
Data Presentation: Factors to Increase Substitution Rate
The following table summarizes the key factors and their desired state to increase the rate of nucleophilic substitution on this compound.
| Factor | To Increase Sₙ1 Rate | To Increase Sₙ2 Rate | Rationale |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong, non-basic (e.g., I⁻, HS⁻, N₃⁻) | Sₙ1 rate is independent of the nucleophile's strength.[15][19] Sₙ2 rate is directly proportional to the nucleophile's strength and concentration.[5][20] |
| Solvent | Polar Protic (e.g., Water, Methanol) | Polar Aprotic (e.g., DMSO, DMF, Acetone) | Protic solvents stabilize the carbocation intermediate in Sₙ1.[8][10] Aprotic solvents enhance the reactivity of the nucleophile in Sₙ2.[6][14][21] |
| Temperature | Low to Moderate | Low to Moderate | Lower temperatures favor substitution over elimination for both mechanisms.[3][22] |
| Leaving Group | Enhance with Lewis Acid | Enhance with Lewis Acid | Fluoride is a poor leaving group. A Lewis acid can assist in its departure. |
| Concentration | Rate depends only on [Substrate] | High [Nucleophile] | The Sₙ2 reaction is bimolecular; a higher concentration of the nucleophile increases the collision frequency.[6][19] |
Experimental Protocols
Protocol 1: Sₙ2 Reaction with Sodium Iodide in Acetone
This protocol aims to replace the fluorine with iodine, a classic Finkelstein reaction, which is challenging due to the poor leaving group.
-
Reagents and Equipment:
-
This compound
-
Sodium Iodide (NaI), dried
-
Anhydrous Acetone (polar aprotic solvent)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
-
Procedure:
-
In a dry round-bottom flask, dissolve a 1.5 molar excess of sodium iodide in anhydrous acetone.
-
Add this compound (1.0 equivalent) to the solution.
-
Heat the mixture to a gentle reflux (approx. 56°C for acetone) and stir vigorously.
-
Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).
-
Note: The reaction may be very slow and require extended reaction times (24-72 hours). The formation of a precipitate (NaF) can indicate that the reaction is proceeding.
-
After completion, cool the mixture, filter out the sodium fluoride precipitate, and remove the acetone under reduced pressure.
-
Purify the resulting 2-iodopentane using distillation or column chromatography.
-
Protocol 2: Sₙ1 Solvolysis in Aqueous Ethanol
This protocol uses the solvent as the nucleophile. The expected products would be 2-pentanol and 2-ethoxypentane.
-
Reagents and Equipment:
-
This compound
-
Ethanol/Water mixture (e.g., 80:20 v/v, polar protic solvent)
-
A Lewis acid catalyst (e.g., a catalytic amount of AlCl₃)
-
Sealed reaction tube or a flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating source
-
-
Procedure:
-
Prepare the 80:20 ethanol/water solvent mixture.
-
In a reaction vessel, add the solvent mixture and the this compound (1.0 equivalent).
-
Add a catalytic amount of a Lewis acid (e.g., 0.1 equivalent AlCl₃) to activate the leaving group.
-
Heat the mixture to a moderate temperature (e.g., 50-70°C) and stir.
-
Monitor the disappearance of the starting material via GC.
-
Upon completion, neutralize the catalyst with a mild base, and extract the products with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer, dry it with a drying agent (e.g., MgSO₄), and concentrate it.
-
Separate and purify the alcohol and ether products using column chromatography or fractional distillation.
-
Visualizations
Caption: Sₙ2 reaction pathway for this compound.
Caption: Sₙ1 reaction pathway for this compound.
Caption: Troubleshooting workflow for low yield.
References
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. How does temperature affect SN1 and SN2 reactions? | Filo [askfilo.com]
Common impurities found in commercial 2-Fluoropentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using commercial 2-Fluoropentane in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities I might find in my commercial this compound?
Commercial this compound may contain several types of impurities stemming from its synthesis and handling. These can include unreacted starting materials, byproducts from side reactions, and residual solvents. Common synthesis methods like the fluorination of pentan-2-ol or the hydrofluorination of pentenes can lead to specific impurities.
Q2: How can these impurities affect my reaction?
Impurities can have several undesirable effects on your experiment:
-
Alkenes (e.g., 1-pentene, 2-pentene): These can undergo side reactions, particularly in reactions involving electrophilic addition or oxidation, leading to a lower yield of your desired product and the formation of unexpected byproducts.
-
Alcohols (e.g., pentan-2-ol): The hydroxyl group is reactive and can interfere with reactions where water or alcohols are not tolerated, such as Grignard reactions.
-
Other Alkyl Halides: The presence of other alkyl halides (e.g., 2-chloropentane or 2-bromopentane) can lead to a mixture of products if they participate in the intended reaction.
-
Water: Can quench organometallic reagents and other water-sensitive compounds.
-
Solvents from Synthesis/Purification: Residual solvents may affect the solubility of your reagents or interfere with your reaction mechanism.
Q3: My reaction with this compound is giving a low yield. Could impurities be the cause?
Yes, impurities are a common cause of low reaction yields. Unreacted starting materials or byproducts can compete in the reaction, leading to the formation of undesired products and consuming your reagents. For instance, if your this compound is contaminated with pentenes, these can react with your reagents in parallel to the main reaction.
Q4: I am observing unexpected peaks in my analytical data (e.g., NMR, GC-MS). How do I know if they are from impurities in the this compound?
The most reliable way to identify unknown peaks is to run a sample of your commercial this compound using a high-resolution analytical technique like Gas Chromatography-Mass Spectrometry (GC-MS).[1] This will help you to separate and identify the components of the mixture. The fragmentation patterns in the mass spectrum can be compared to libraries to identify the impurities.
Troubleshooting Guide
Issue 1: Inconsistent Reaction Outcomes
-
Question: I am getting inconsistent results (yield, product purity) when using different batches of this compound. What could be the problem?
-
Answer: Batch-to-batch variability in the purity of commercial this compound is a likely cause. We recommend performing a quality control check on each new batch before use. A simple method is to run a Gas Chromatography (GC) analysis to check for the presence and relative abundance of impurities.
Issue 2: Formation of Unexpected Byproducts
-
Question: My reaction is producing significant amounts of byproducts that I cannot account for. How can I troubleshoot this?
-
Answer:
-
Identify the Byproducts: Use analytical techniques like GC-MS or NMR to identify the structure of the unexpected byproducts.
-
Analyze the Starting Material: Run a GC-MS analysis on your this compound to identify any impurities.
-
Correlate Impurities and Byproducts: Determine if the identified impurities could logically lead to the formation of the observed byproducts under your reaction conditions. For example, the presence of pentene impurities could lead to addition products. Elimination reactions of this compound can also produce alkenes like 1-pentene and 2-pentene.[2]
-
Data Presentation
Table 1: Potential Impurities in Commercial this compound
| Impurity Category | Specific Examples | Potential Source |
| Unreacted Starting Materials | pentan-2-ol, pent-2-ene, 2-chloropentane, 2-bromopentane | Incomplete reaction during synthesis.[1] |
| Reaction Byproducts | 1-pentene, 2-pentene, pentane | Elimination side reactions or reduction.[2] |
| Isomers | 1-Fluoropentane, 3-Fluoropentane | Non-selective fluorination. |
| Residual Solvents | Methanol, Pyridine | From the synthesis and purification process.[1][2] |
| Reagents | Diethylaminosulfur trifluoride (DAST), Hydrogen Fluoride (HF) | Carryover from the synthesis.[1][3] |
Experimental Protocols
Protocol 1: Identification of Volatile Impurities in this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and semi-quantify volatile impurities in a sample of commercial this compound.
Materials:
-
Commercial this compound sample
-
High-purity solvent for dilution (e.g., hexane or dichloromethane)
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
Appropriate GC column (e.g., a non-polar or mid-polar capillary column)
-
Helium gas (carrier gas)
-
Standard laboratory glassware
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen high-purity solvent. A typical dilution would be 1 µL of the sample in 1 mL of solvent.
-
GC-MS Instrument Setup:
-
Set the injector temperature (e.g., 250 °C).
-
Set the oven temperature program. A typical program might start at 40 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.
-
Set the carrier gas flow rate (e.g., 1 mL/min).
-
Set the MS parameters, including the mass range to be scanned (e.g., m/z 20-200).
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Acquisition: Acquire the data as the sample runs through the GC-MS system.
-
Data Analysis:
-
Analyze the resulting chromatogram to identify the major peaks. The peak for this compound should be the largest.
-
For each impurity peak, analyze the corresponding mass spectrum.
-
Compare the obtained mass spectra with a library of known compounds (e.g., NIST library) to identify the impurities.
-
The relative area of each peak in the chromatogram can be used to estimate the relative abundance of each impurity.
-
Mandatory Visualization
Caption: Troubleshooting workflow for identifying and addressing issues caused by impurities in this compound.
References
Validation & Comparative
Validating the Purity of 2-Fluoropentane: A Comparative Guide to GC-MS and NMR Techniques
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is paramount. This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for validating the purity of 2-Fluoropentane. We present detailed experimental protocols, comparative data, and an analytical workflow to aid in the selection and application of these methods.
Introduction to Purity Validation of this compound
This compound is a fluorinated alkane with applications in organic synthesis and as a building block in the development of novel pharmaceuticals. Its purity is critical, as isomeric impurities, residual starting materials, or byproducts can lead to undesired side reactions and affect the quality and efficacy of the final product. The two primary methods for assessing the purity of such a volatile, non-polar compound are GC-MS and NMR spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that separates volatile compounds in the gas phase and then detects them using mass spectrometry. It is highly sensitive and excellent for identifying and quantifying trace impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure of a compound and its environment. ¹H, ¹³C, and ¹⁹F NMR are particularly useful for identifying and quantifying structural isomers and other impurities, often without the need for extensive sample preparation.
Comparative Analysis: GC-MS vs. NMR
The choice between GC-MS and NMR for purity validation depends on the specific requirements of the analysis, such as the expected impurities, the need for quantitation, and the available instrumentation.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation by boiling point and polarity, followed by detection based on mass-to-charge ratio. | Detection of nuclear spin transitions in a magnetic field, providing detailed structural information. |
| Strengths | - High sensitivity for detecting trace impurities.- Excellent separation of volatile compounds.- Provides molecular weight and fragmentation patterns for identification.[1][2][3] | - Non-destructive.- Provides unambiguous structural information.- Quantitative without the need for individual calibration standards (qNMR).[4]- ¹⁹F NMR is highly specific for fluorinated compounds.[5][6][7] |
| Weaknesses | - May require derivatization for non-volatile impurities.- Fragmentation can sometimes be complex to interpret.- Isomers may have similar fragmentation patterns. | - Lower sensitivity compared to GC-MS.- May not be suitable for detecting very low-level impurities.- Complex mixtures can lead to overlapping signals. |
| Typical Impurities Detected | Residual solvents, starting materials (e.g., 2-pentanol), other alkyl halides, and elimination products (e.g., pentenes). | Structural isomers (e.g., 1-fluoropentane, 3-fluoropentane), diastereomers (if applicable), and major byproducts. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the analysis of this compound and its potential volatile impurities.
1. Sample Preparation:
-
Prepare a 1000 ppm stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Prepare a series of dilutions (e.g., 1, 5, 10, 50, 100 ppm) for calibration.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating alkanes and their halogenated derivatives.[8]
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-200.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
3. Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 90.1.
-
Common fragments include the loss of fluorine (M-19) and alkyl fragments.[3]
-
Search the chromatogram for other peaks and identify them by comparing their mass spectra with a library (e.g., NIST).
-
Quantify impurities using a calibration curve generated from the prepared standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol outlines the use of ¹H, ¹³C, and ¹⁹F NMR for the analysis of this compound.
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the this compound sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis (qNMR).
2. NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 2 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2 s
-
-
¹⁹F NMR:
-
Pulse Program: zg30
-
Number of Scans: 64
-
Relaxation Delay: 2 s
-
3. Data Analysis:
-
¹H NMR: Analyze the chemical shifts, splitting patterns (multiplicities), and integration of the signals to confirm the structure of this compound and identify proton-bearing impurities. The presence of fluorine will cause characteristic splitting of adjacent proton signals.
-
¹³C NMR: Identify the number of unique carbon signals and their chemical shifts. The carbon bonded to fluorine will appear as a doublet due to ¹J-CF coupling.
-
¹⁹F NMR: This is a highly sensitive method for detecting fluorinated compounds. This compound will show a single signal (or a multiplet due to coupling with protons). The presence of other fluorinated impurities will result in additional signals.[5][6][7]
-
Purity Calculation (qNMR): Compare the integral of a characteristic signal of this compound to the integral of the internal standard to determine the purity.
Expected Data and Interpretation
GC-MS Data for this compound
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | ~4.5 | 90 (M⁺) , 71, 61, 57, 43 |
| Potential Impurities | ||
| 1-Fluoropentane | ~4.2 | 90 (M⁺), 71, 57, 43 |
| 2-Pentanol | ~5.1 | 88 (M⁺), 73, 70, 45 |
| Pentene (isomer mix) | ~3.0 - 3.5 | 70 (M⁺), 55, 42, 41 |
Retention times are estimates and will vary based on the specific instrument and conditions.
NMR Data for this compound (in CDCl₃)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | ~4.5 | dqm | J(H,F) ≈ 48, J(H,H) ≈ 6 | H-2 |
| ~1.7 | m | H-3 | ||
| ~1.4 | m | H-4 | ||
| ~1.2 | dt | J(H,F) ≈ 24, J(H,H) ≈ 6 | H-1 | |
| ~0.9 | t | J(H,H) ≈ 7 | H-5 | |
| ¹³C | ~92 | d | ¹J(C,F) ≈ 165 | C-2 |
| ~37 | d | ²J(C,F) ≈ 22 | C-3 | |
| ~20 | d | ³J(C,F) ≈ 5 | C-4 | |
| ~20 | d | ²J(C,F) ≈ 23 | C-1 | |
| ~14 | s | C-5 | ||
| ¹⁹F | ~-175 | m | F-2 |
Chemical shifts and coupling constants are approximate and can be influenced by solvent and temperature.[9]
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for validating the purity of this compound using both GC-MS and NMR.
Caption: Workflow for this compound Purity Validation.
Conclusion
Both GC-MS and NMR spectroscopy are indispensable tools for validating the purity of this compound. GC-MS offers unparalleled sensitivity for detecting trace volatile impurities, making it ideal for identifying residual solvents and starting materials. NMR, particularly with the inclusion of ¹⁹F analysis, provides definitive structural confirmation and is highly effective in identifying and quantifying isomeric impurities. For a comprehensive and robust assessment of this compound purity, a combination of both techniques is recommended. This dual approach ensures that a wide range of potential impurities, both structural and incidental, are detected and quantified, leading to a higher degree of confidence in the quality of the material for research and development applications.
References
- 1. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. whitman.edu [whitman.edu]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 6. Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - American Chemical Society [acs.digitellinc.com]
- 8. ijpsr.com [ijpsr.com]
- 9. researchgate.net [researchgate.net]
Confirming the Structure of 2-Fluoropentane with 13C NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, unambiguous structural confirmation of fluorinated organic molecules is paramount. This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Fluoropentane and its isomers, 1-Fluoropentane and 3-Fluoropentane. By presenting predicted spectral data and a detailed experimental protocol, this document serves as a valuable resource for the structural elucidation of similar compounds.
The introduction of fluorine into organic molecules can significantly alter their chemical and physical properties, a strategy widely employed in the development of pharmaceuticals and agrochemicals. Consequently, precise analytical techniques to confirm the exact position of the fluorine atom are crucial. 13C NMR spectroscopy is a powerful tool for this purpose, as the chemical shift of each carbon atom is highly sensitive to its local electronic environment, which is directly influenced by the presence and position of the electronegative fluorine atom. Furthermore, the coupling between the 13C and 19F nuclei provides additional structural information that is invaluable for distinguishing between isomers.
Comparative Analysis of Predicted 13C NMR Data
To illustrate the discerning power of 13C NMR in identifying the correct isomer, the following table summarizes the predicted chemical shifts (δ) and carbon-fluorine coupling constants (JCF) for this compound, 1-Fluoropentane, and 3-Fluoropentane. These values were obtained using a computational NMR prediction algorithm.
| Compound | Carbon Atom | Predicted Chemical Shift (ppm) | Predicted JCF (Hz) |
| This compound | C1 | 22.5 | 5.2 |
| C2 | 90.1 | 165.0 | |
| C3 | 35.8 | 21.0 | |
| C4 | 18.9 | 4.1 | |
| C5 | 13.9 | 1.2 | |
| 1-Fluoropentane | C1 | 83.5 | 164.0 |
| C2 | 30.7 | 19.5 | |
| C3 | 28.1 | 5.8 | |
| C4 | 22.4 | 4.5 | |
| C5 | 13.8 | 1.5 | |
| 3-Fluoropentane | C1 | 10.8 | 4.5 |
| C2 | 28.5 | 20.1 | |
| C3 | 93.2 | 168.0 | |
| C4 | 28.5 | 20.1 | |
| C5 | 10.8 | 4.5 |
As the data clearly indicates, the position of the fluorine atom induces significant and predictable changes in the 13C NMR spectrum. In this compound, the carbon directly bonded to fluorine (C2) exhibits a large downfield shift to approximately 90.1 ppm and a characteristic large one-bond C-F coupling constant (¹JCF) of around 165.0 Hz. The adjacent carbons (C1 and C3) also show significant coupling (²JCF). In contrast, 1-Fluoropentane shows the C1 carbon at a similar downfield position (around 83.5 ppm) with a large ¹JCF, while 3-Fluoropentane displays this key signal at approximately 93.2 ppm for the C3 carbon. The distinct chemical shifts and coupling patterns for each isomer allow for their unambiguous differentiation.
Experimental Protocol for 13C NMR Spectroscopy of Fluorinated Compounds
The following protocol outlines the key steps for acquiring high-quality 13C NMR spectra of fluorinated organic compounds.
1. Sample Preparation:
-
Dissolve 10-50 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and its chemical stability.
-
Filter the sample solution into a 5 mm NMR tube to remove any particulate matter.
2. NMR Spectrometer Setup:
-
The 13C NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Ensure the spectrometer is properly tuned and shimmed for the specific solvent and sample.
3. Acquisition Parameters for Proton-Decoupled 13C NMR:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
-
Spectral Width: Set the spectral width to cover the expected range of 13C chemical shifts (e.g., 0-220 ppm).
-
Acquisition Time (at): A longer acquisition time (e.g., 1-2 seconds) is recommended to ensure good resolution.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is crucial to allow for full relaxation of the carbon nuclei, especially quaternary carbons.
-
Number of Scans (ns): The number of scans will depend on the concentration of the sample. For a moderately concentrated sample, 1024 to 4096 scans are typically sufficient.
-
Decoupling: Use broadband proton decoupling (e.g., Waltz16 or GARP) during the acquisition to simplify the spectrum by removing C-H couplings.
4. Considerations for C-F Coupling:
-
Standard proton-decoupled 13C NMR spectra of fluorinated compounds will still exhibit C-F coupling. This is often desirable as it provides valuable structural information.
-
If a spectrum without C-F coupling is required, a double-resonance experiment with both proton and fluorine decoupling is necessary. This requires a spectrometer with the appropriate hardware and probe capabilities.
5. Data Processing:
-
Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.
-
Fourier transform the free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).
Workflow for Structural Confirmation
The logical process for confirming the structure of this compound using 13C NMR is outlined in the following diagram.
This workflow begins with the acquisition of the experimental 13C NMR spectrum of the synthesized or isolated compound. The subsequent data processing and analysis focus on extracting the key parameters of chemical shifts and C-F coupling constants. Finally, these experimental values are compared against the predicted data for all possible isomers to provide a definitive structural assignment.
Logical Relationship of Isomeric Data
The relationship between the isomeric structures and their distinguishing 13C NMR features can be visualized as follows.
This diagram illustrates how each fluoropentane isomer presents a unique set of signals in its 13C NMR spectrum, primarily differentiated by the chemical shift and one-bond carbon-fluorine coupling constant of the carbon atom directly attached to the fluorine. This uniqueness is the foundation for using 13C NMR as a definitive tool for structural confirmation.
Comparing the SN1 reaction rate of 2-Fluoropentane vs 2-Chloropentane
In the realm of nucleophilic substitution reactions, the nature of the leaving group is a critical determinant of the reaction rate. This guide provides a comparative analysis of the SN1 (Substitution Nucleophilic Unimolecular) reaction rates of 2-fluoropentane and 2-chloropentane, offering a deep dive into the underlying chemical principles and providing a framework for experimental validation. While specific kinetic data for the solvolysis of this compound is scarce in readily available literature due to its extremely low reactivity in SN1 reactions, this comparison is grounded in well-established principles of organic chemistry.
Executive Summary
The SN1 reaction rate of 2-chloropentane is expected to be significantly faster than that of this compound. This pronounced difference is primarily attributed to the superior leaving group ability of the chloride ion (Cl⁻) compared to the fluoride ion (F⁻). The C-Cl bond is weaker and more polarizable than the C-F bond, and the resulting chloride ion is more stable in solution. Consequently, the energy barrier for the rate-determining step—the formation of the secondary carbocation—is substantially lower for 2-chloropentane.
Theoretical Comparison
The SN1 reaction mechanism proceeds in a stepwise manner, with the initial and rate-determining step being the cleavage of the carbon-halogen bond to form a carbocation intermediate. The stability of the leaving group is paramount in this step.
| Factor | This compound | 2-Chloropentane | Comparison |
| Leaving Group | Fluoride (F⁻) | Chloride (Cl⁻) | Chloride is a significantly better leaving group. |
| Carbon-Halogen Bond Strength | Strong (approx. 485 kJ/mol) | Weaker (approx. 339 kJ/mol) | The stronger C-F bond requires more energy to break. |
| Leaving Group Stability | Fluoride is a small, highly basic anion and is poorly solvated. | Chloride is a larger, less basic anion and is well-solvated. | The greater stability of Cl⁻ in solution drives the reaction forward. |
| Predicted SN1 Reaction Rate | Extremely Slow | Significantly Faster | 2-Chloropentane will undergo SN1 solvolysis at a much higher rate. |
The governing principle is that weaker bases are better leaving groups. Hydrochloric acid (HCl) is a much stronger acid than hydrofluoric acid (HF), meaning that the chloride ion is a much weaker conjugate base than the fluoride ion.[1][2][3] This fundamental difference in basicity translates to a vast difference in leaving group ability and, consequently, in the SN1 reaction rates.
Experimental Protocol for Rate Determination
To empirically determine and compare the SN1 reaction rates of this compound and 2-chloropentane, a solvolysis experiment can be conducted. In this procedure, the alkyl halide is dissolved in a polar protic solvent, which also acts as the nucleophile. The rate of the reaction can be monitored by measuring the rate of formation of the hydrohalic acid byproduct.
Objective: To measure the pseudo-first-order rate constants for the solvolysis of this compound and 2-chloropentane in a suitable solvent system (e.g., aqueous ethanol or aqueous acetone).
Materials:
-
This compound
-
2-chloropentane
-
Ethanol (or Acetone), reagent grade
-
Distilled or deionized water
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M)
-
Phenolphthalein or other suitable indicator
-
Constant temperature water bath
-
Burette, pipettes, and volumetric flasks
-
Erlenmeyer flasks
-
Stopwatch
Procedure:
-
Solvent Preparation: Prepare a suitable solvent mixture, for example, 80% ethanol/20% water (v/v).
-
Reaction Setup:
-
Place a known volume (e.g., 50.0 mL) of the solvent mixture into several Erlenmeyer flasks.
-
Allow the flasks to equilibrate to the desired reaction temperature in the constant temperature water bath (e.g., 25°C or 50°C).
-
-
Initiation of Reaction:
-
Add a small, precise amount of the alkyl halide (e.g., 0.1 mL of 2-chloropentane) to one of the flasks, start the stopwatch immediately, and mix thoroughly. This is time t=0.
-
-
Titration:
-
At regular time intervals (e.g., every 10 minutes for 2-chloropentane, likely much longer intervals would be needed for this compound if any reaction is observed), withdraw an aliquot (e.g., 5.0 mL) from the reaction mixture.
-
Quench the reaction by adding the aliquot to a flask containing a solvent in which the reaction is much slower (e.g., cold acetone).
-
Add a few drops of indicator and titrate the formed HCl with the standardized NaOH solution until the endpoint is reached.
-
Record the volume of NaOH used.
-
-
Data Analysis:
-
The concentration of the hydrohalic acid produced at each time point is proportional to the amount of alkyl halide that has reacted.
-
The reaction follows pseudo-first-order kinetics since the concentration of the solvent (nucleophile) is in large excess and remains essentially constant.
-
The rate law is: Rate = k[Alkyl Halide].
-
The integrated rate law is: ln([R-X]t / [R-X]₀) = -kt, where [R-X]t is the concentration of the alkyl halide at time t, [R-X]₀ is the initial concentration, and k is the pseudo-first-order rate constant.
-
A plot of ln([R-X]t) versus time will yield a straight line with a slope of -k.
-
-
Comparison: Repeat the experiment for this compound under identical conditions. The calculated rate constants (k) will provide a quantitative comparison of their SN1 reaction rates.
Visualizing the Decisive Factors
The following diagrams illustrate the key relationships governing the disparity in SN1 reaction rates between this compound and 2-chloropentane.
Caption: Factors influencing the SN1 reaction rates of 2-halopentanes.
References
Reactivity comparison of 1-Fluoropentane, 2-Fluoropentane, and 3-Fluoropentane
A comprehensive guide to the reactivity of 1-fluoropentane, 2-fluoropentane, and 3-fluoropentane, tailored for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of their performance in nucleophilic substitution and elimination reactions, supported by established chemical principles and experimental methodologies.
Introduction
Alkyl fluorides, due to the unique strength of the carbon-fluorine bond, exhibit distinct reactivity compared to their heavier halogen counterparts.[1] Understanding the subtle differences in reactivity among isomers is crucial for designing synthetic routes and predicting metabolic pathways. This guide focuses on the comparative reactivity of three isomers of fluoropentane: 1-fluoropentane (a primary alkyl fluoride), this compound (a secondary alkyl fluoride), and 3-fluoropentane (a secondary alkyl fluoride). While specific kinetic data for these exact compounds are sparse in readily available literature, their reactivity can be reliably predicted based on well-established principles of physical organic chemistry.
Comparative Reactivity Analysis
The reactivity of alkyl halides is primarily governed by the interplay of four key reaction mechanisms: first and second-order nucleophilic substitution (SN1 and SN2) and first and second-order elimination (E1 and E2). The preferred pathway is dictated by the structure of the alkyl halide, the nature of the nucleophile/base, the solvent, and the temperature.
Nucleophilic Substitution Reactions (SN1 and SN2)
SN2 Reactivity:
The SN2 reaction is a single-step process where a nucleophile attacks the carbon atom bearing the halogen, leading to an inversion of stereochemistry. The rate of this reaction is highly sensitive to steric hindrance around the reaction center.
-
1-Fluoropentane: As a primary alkyl fluoride, 1-fluoropentane is the most likely of the three isomers to undergo an SN2 reaction. The primary carbon is relatively unhindered, allowing for backside attack by a nucleophile.
-
This compound and 3-Fluoropentane: These are secondary alkyl fluorides. The increased steric bulk around the carbon-fluorine bond in these isomers, compared to 1-fluoropentane, will significantly hinder the approach of a nucleophile. Consequently, this compound and 3-fluoropentane are expected to be much less reactive than 1-fluoropentane in SN2 reactions. Between 2- and 3-fluoropentane, the reactivity is expected to be similar, with minor differences potentially arising from subtle conformational effects.
It is important to note that alkyl fluorides are generally poor substrates for SN2 reactions due to the strength of the C-F bond, which makes the fluoride ion a poor leaving group.[1] However, under forcing conditions or with very strong nucleophiles, the reactivity trend based on steric hindrance remains a reliable predictor.
SN1 Reactivity:
The SN1 reaction is a two-step process that proceeds through a carbocation intermediate. The rate-determining step is the formation of this carbocation, and therefore, the reaction rate is primarily dependent on carbocation stability.
-
1-Fluoropentane: This isomer would form a highly unstable primary carbocation, making the SN1 pathway extremely unfavorable.
-
This compound and 3-Fluoropentane: Both of these secondary alkyl fluorides would form more stable secondary carbocations upon departure of the fluoride ion. Therefore, they are significantly more likely to undergo SN1 reactions than 1-fluoropentane. The stability of the secondary carbocations at the 2- and 3-positions of the pentane chain is very similar, leading to comparable predicted SN1 reactivity.
Elimination Reactions (E1 and E2)
E2 Reactivity:
The E2 reaction is a concerted, one-step process where a base removes a proton from a carbon adjacent to the carbon bearing the leaving group, leading to the formation of a double bond. This reaction is favored by strong, bulky bases.
-
1-Fluoropentane: Can undergo E2 elimination to form 1-pentene.
-
This compound: Can undergo E2 elimination to form a mixture of 1-pentene and 2-pentene. According to Zaitsev's rule, the more substituted alkene (2-pentene) is generally the major product. However, the use of a sterically hindered base, such as potassium tert-butoxide, can favor the formation of the less substituted alkene (1-pentene), known as the Hofmann product.[2][3]
-
3-Fluoropentane: E2 elimination will primarily yield 2-pentene.
The general trend for E2 reactivity in alkyl halides is tertiary > secondary > primary. This is because the transition state has some developing double bond character, which is stabilized by alkyl substitution. Therefore, this compound and 3-fluoropentane are expected to be more reactive than 1-fluoropentane in E2 reactions.
E1 Reactivity:
The E1 reaction proceeds through the same carbocation intermediate as the SN1 reaction. It is a two-step process favored by weak bases and polar protic solvents.
-
1-Fluoropentane: The instability of the primary carbocation makes the E1 pathway highly unlikely.
-
This compound and 3-Fluoropentane: The formation of a more stable secondary carbocation makes the E1 pathway possible for these isomers. Similar to the SN1 reaction, their E1 reactivity is expected to be comparable. The E1 reaction also typically follows Zaitsev's rule, leading to the more substituted alkene as the major product.[4]
Data Presentation
| Reaction Type | 1-Fluoropentane (Primary) | This compound (Secondary) | 3-Fluoropentane (Secondary) |
| SN2 | More Reactive (less steric hindrance) | Less Reactive (more steric hindrance) | Less Reactive (more steric hindrance) |
| SN1 | Very Low Reactivity (unstable primary carbocation) | More Reactive (more stable secondary carbocation) | More Reactive (more stable secondary carbocation) |
| E2 | Less Reactive | More Reactive | More Reactive |
| E1 | Very Low Reactivity (unstable primary carbocation) | More Reactive (more stable secondary carbocation) | More Reactive (more stable secondary carbocation) |
Experimental Protocols
The following are general methodologies for comparing the reactivity of alkyl fluorides in substitution and elimination reactions.
Protocol 1: Comparative Kinetics of SN2 Reactions by Ion Exchange
This method is adapted from the classic Finkelstein reaction and monitors the progress of the reaction by observing the formation of a precipitate.[5]
Objective: To compare the relative rates of SN2 reaction of 1-fluoropentane, this compound, and 3-fluoropentane with sodium iodide in acetone.
Materials:
-
1-Fluoropentane, this compound, 3-Fluoropentane
-
Sodium iodide (NaI)
-
Anhydrous acetone
-
Test tubes and rack
-
Constant temperature water bath
Procedure:
-
Prepare a 15% (w/v) solution of sodium iodide in anhydrous acetone.
-
In three separate, dry test tubes, add 2 mL of the sodium iodide in acetone solution.
-
To each test tube, add 5 drops of one of the fluoropentane isomers (1-fluoropentane in the first, this compound in the second, and 3-fluoropentane in the third).
-
Stopper the test tubes, shake to mix the contents thoroughly, and start a timer.
-
Observe the test tubes for the formation of a precipitate (sodium fluoride, which is insoluble in acetone).
-
Record the time at which a precipitate first becomes visible for each isomer.
-
If no reaction is observed at room temperature after a set period (e.g., 10 minutes), place the test tubes in a constant temperature water bath (e.g., 50°C) and continue to monitor for precipitate formation.
Expected Outcome: 1-Fluoropentane is expected to show the fastest formation of a precipitate, indicating a higher SN2 reaction rate compared to the secondary isomers.
Protocol 2: Comparative Kinetics of E2 Reactions by Gas Chromatography
This method monitors the formation of alkene products over time using gas chromatography (GC).
Objective: To compare the relative rates of E2 elimination of 1-fluoropentane, this compound, and 3-fluoropentane with a strong base.
Materials:
-
1-Fluoropentane, this compound, 3-Fluoropentane
-
Potassium tert-butoxide
-
Anhydrous tert-butanol
-
Internal standard (e.g., nonane)
-
Reaction vials with septa
-
Gas chromatograph with a suitable column (e.g., a non-polar capillary column)
Procedure:
-
Prepare a stock solution of potassium tert-butoxide in anhydrous tert-butanol (e.g., 1.0 M).
-
In three separate reaction vials, add a known amount of the potassium tert-butoxide solution.
-
Add a known amount of the internal standard to each vial.
-
Seal the vials with septa.
-
At time zero, inject a known amount of one of the fluoropentane isomers into each respective vial.
-
At regular time intervals, withdraw a small aliquot of the reaction mixture using a syringe and inject it into the gas chromatograph.
-
Analyze the chromatograms to determine the concentration of the starting fluoropentane and the resulting alkene products relative to the internal standard.
-
Plot the concentration of the reactant versus time to determine the reaction rate for each isomer.
Expected Outcome: this compound and 3-fluoropentane are expected to show faster rates of elimination compared to 1-fluoropentane. The product distribution for this compound (1-pentene vs. 2-pentene) can also be quantified.
Mandatory Visualization
Caption: Factors influencing the reactivity of fluoropentane isomers.
References
- 1. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 2. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. If this compound could undergo an E1 reaction, would you expect... | Study Prep in Pearson+ [pearson.com]
- 5. chemicalforums.com [chemicalforums.com]
A Comparative Guide to Deoxyfluorination of Alcohols: DAST vs. Modern Alternatives
For Researchers, Scientists, and Drug Development Professionals
The conversion of alcohols to alkyl fluorides is a fundamental transformation in medicinal chemistry and materials science. The unique properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, make fluorinated organic molecules highly valuable. For decades, Diethylaminosulfur Trifluoride (DAST) has been a workhorse reagent for this transformation. However, its hazardous nature has driven the development of safer and more selective alternatives. This guide provides an objective comparison of DAST with two prominent modern fluorinating agents: Deoxo-Fluor and PyFluor, supported by experimental data and detailed protocols.
Introduction to Deoxyfluorinating Agents
DAST (Diethylaminosulfur Trifluoride) is a versatile and widely used fluorinating agent capable of converting primary, secondary, and tertiary alcohols to their corresponding fluorides.[1][2] It is also effective for the fluorination of aldehydes and ketones to geminal difluorides.[3] Despite its broad utility, DAST is notoriously unstable, particularly when heated, posing a risk of detonation.[1][2] It is also sensitive to moisture, reacting to release corrosive hydrogen fluoride (HF).[4]
Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur Trifluoride) was developed as a more thermally stable alternative to DAST.[1][2][5][6][7][8][9][10] It performs similarly to DAST in converting alcohols, aldehydes, and ketones to their fluorinated counterparts, and in some cases, provides superior yields.[1][10] While more stable, it still reacts violently with water to produce HF and requires careful handling.[1][7]
PyFluor (2-pyridinesulfonyl fluoride) represents a newer class of deoxyfluorination reagents designed for enhanced safety, stability, and selectivity.[4][11][12][13] It is a crystalline solid that is not explosive and is less sensitive to air and moisture compared to DAST and Deoxo-Fluor.[4] PyFluor often exhibits greater chemoselectivity, minimizing common side reactions like elimination, which can be a significant issue with DAST.[11][14]
Mechanism of Action
The fluorination of alcohols by sulfuranide-based reagents like DAST and Deoxo-Fluor generally proceeds through the formation of an intermediate alkoxyaminosulfur difluoride. This is followed by a nucleophilic attack by the fluoride ion, which can occur via an SN1 or SN2 pathway depending on the substrate's structure. The SN2 pathway leads to an inversion of stereochemistry.
Caption: General reaction mechanism for alcohol fluorination using DAST or Deoxo-Fluor.
PyFluor, on the other hand, activates the alcohol through the formation of a pyridinesulfonate intermediate in the presence of a base. This intermediate is then displaced by a fluoride ion in an SN2 reaction, leading to the fluorinated product with inversion of configuration.[5][13]
Performance Comparison: Experimental Data
The following table summarizes the performance of DAST, Deoxo-Fluor, and PyFluor in the conversion of representative primary and secondary alcohols to their corresponding alkyl fluorides.
| Reagent | Substrate | Product | Yield (%) | Reaction Conditions | Side Products | Citation(s) |
| DAST | 4-Nitrobenzyl Alcohol (Primary) | 4-Nitrobenzyl Fluoride | 72 | 1.1 eq. DAST, CH₂Cl₂, RT, 1h | Not specified | [12][15] |
| DAST | Secondary Steroidal Alcohol | Fluorinated Steroid | 47 | Not specified | 44% elimination | [1][16] |
| Deoxo-Fluor | Benzyl Alcohol (Primary) | Benzyl Fluoride | 95 | -78 °C to RT | Not specified | [17] |
| Deoxo-Fluor | General Secondary Alcohols | Alkyl Fluoride | Good to excellent | CH₂Cl₂, 0 °C to RT | Generally clean | [1][7] |
| PyFluor | Unhindered Benzylic Alcohols (Primary) | Benzyl Fluorides | Moderate | 1.1 eq. PyFluor, 2 eq. DBU, Toluene, RT, 48h | Competitive nucleophilic attack by base | [18] |
| PyFluor | Secondary Steroidal Alcohol | Fluorinated Steroid | 79 | 1.1 eq. PyFluor, 2 eq. DBU, Toluene, 50 °C, 48h | <5% elimination | [1][18] |
Experimental Protocols
Fluorination of 4-Nitrobenzyl Alcohol using DAST
This protocol is adapted from a typical procedure for the fluorination of a primary alcohol with DAST.[12][15]
Materials:
-
4-Nitrobenzyl alcohol
-
Diethylaminosulfur trifluoride (DAST)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Ice water
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
In a fume hood, dissolve 4-nitrobenzyl alcohol (1.0 mmol) in anhydrous dichloromethane (2.8 mL).
-
To this solution, add DAST (1.1 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding ice water (3 mL) and dichloromethane (10 mL).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 4-nitrobenzyl fluoride.
Safety Note: DAST is corrosive, moisture-sensitive, and potentially explosive upon heating. It generates toxic HF upon contact with water. All manipulations must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.
General Workflow for Fluorination Reactions
The following diagram illustrates a generalized workflow for conducting a deoxyfluorination reaction with these agents.
Caption: A generalized experimental workflow for alcohol deoxyfluorination.
Choosing the Right Reagent: A Logical Approach
The selection of a suitable fluorinating agent depends on several factors, including the nature of the substrate, the desired selectivity, and safety considerations. The following flowchart provides a decision-making guide.
Caption: Decision tree for selecting a suitable deoxyfluorinating agent.
Conclusion
While DAST remains a potent and versatile reagent for the deoxyfluorination of alcohols, its significant safety drawbacks necessitate careful consideration of modern alternatives. Deoxo-Fluor offers a tangible improvement in thermal stability, making it a more suitable choice for larger-scale reactions where heating might be required. For reactions where chemoselectivity is paramount and the substrate is prone to elimination, or when enhanced safety and ease of handling are critical, PyFluor emerges as a superior option. The choice of the optimal fluorinating agent will ultimately depend on a careful evaluation of the specific requirements of the chemical transformation, balancing reactivity, selectivity, and safety.
References
- 1. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 2. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereochemical outcomes of C–F activation reactions of benzyl fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent [organic-chemistry.org]
- 5. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]
- 6. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Deoxofluor - Enamine [enamine.net]
- 9. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) [sigmaaldrich.cn]
- 10. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability [organic-chemistry.org]
- 11. PyFluor - Enamine [enamine.net]
- 12. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PyFluor - Wordpress [reagents.acsgcipr.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. 2024.sci-hub.se [2024.sci-hub.se]
- 18. pubs.acs.org [pubs.acs.org]
Navigating the Separation of Alkyl Halide Isomers: A Comparative Guide to GC Stationary Phases
For researchers, scientists, and professionals in drug development, the precise separation and analysis of alkyl halide isomers are critical for ensuring the purity, safety, and efficacy of pharmaceutical products. Gas chromatography (GC) stands as a cornerstone technique for this purpose, with the choice of stationary phase being the most influential factor in achieving successful separation. This guide provides an objective comparison of the performance of different GC stationary phases in the separation of alkyl halide isomers, supported by experimental data and detailed methodologies.
The separation of isomers, compounds with the same molecular formula but different structural arrangements, presents a significant challenge in analytical chemistry. Alkyl halide isomers, in particular, often exhibit very similar boiling points and polarities, making their resolution difficult. The selection of an appropriate GC stationary phase is paramount, as it governs the interactions between the analytes and the column, thereby dictating their retention times and elution order.
This guide explores the effectiveness of non-polar, mid-polar, and polar stationary phases for the separation of C4 alkyl halide isomers, providing a framework for method development and optimization.
Comparative Analysis of Stationary Phase Performance
The retention of alkyl halide isomers on a GC column is primarily influenced by a combination of boiling point and polarity. On non-polar stationary phases, elution order generally follows the boiling points of the isomers. However, as the polarity of the stationary phase increases, specific interactions between the analytes and the stationary phase, such as dipole-dipole interactions, become more significant, leading to changes in selectivity and resolution.
To illustrate these differences, the following tables summarize the Kovats retention indices (a standardized measure of retention in GC) for various C4 alkyl halide isomers on a selection of non-polar and polar stationary phases. The data has been compiled from the National Institute of Standards and Technology (NIST) Chemistry WebBook.[1][2][3][4]
Non-Polar Stationary Phases
Non-polar stationary phases, such as those with a 100% dimethylpolysiloxane backbone (e.g., DB-1, OV-1, SE-30), primarily separate compounds based on their volatility (boiling point). For alkyl halide isomers, this often means that branched isomers, which tend to have lower boiling points, will elute earlier than their straight-chain counterparts.
Table 1: Kovats Retention Indices of C4 Alkyl Halide Isomers on Non-Polar Stationary Phases
| Isomer | Stationary Phase | Temperature (°C) | Kovats Index (I) | Reference |
| 1-Chlorobutane | Methyl Silicone | Programmed | 632 | Zenkevich and Marinichev, 2001 |
| 2-Chlorobutane | Methyl Silicone | Programmed | 616 | Zenkevich and Marinichev, 2001 |
| 1-Bromobutane | Methyl Silicone | Programmed | 711 | Zenkevich and Marinichev, 2001 |
| 2-Bromobutane | Methyl Silicone | Programmed | 674 | Zenkevich and Marinichev, 2001 |
| 1-Bromobutane | Apiezon L | 130 | 732 | Arruda, Junkes, et al., 2008 |
| 2-Bromobutane | Apiezon L | 130 | 689 | Arruda, Junkes, et al., 2008 |
| tert-Butyl Bromide | Apiezon L | 130 | 625 | Arruda, Junkes, et al., 2008 |
| 1-Iodobutane | Methyl Silicone | Programmed | 821 | Zenkevich and Marinichev, 2001 |
| 2-Iodobutane | Methyl Silicone | Programmed | 771 | Zenkevich and Marinichev, 2001 |
Data sourced from the NIST Chemistry WebBook.[1][2][3][4]
Polar Stationary Phases
Polar stationary phases, such as those containing polyethylene glycol (e.g., Carbowax 20M, DB-WAX), offer a different separation mechanism. Here, the polarity of the alkyl halide isomers plays a more significant role. The increased interaction between the polar analytes and the polar stationary phase leads to longer retention times compared to non-polar columns. This can also alter the elution order of isomers with similar boiling points but different polarities.
Table 2: Kovats Retention Indices of C4 Alkyl Halide Isomers on Polar Stationary Phases
| Isomer | Stationary Phase | Temperature (°C) | Kovats Index (I) | Reference |
| 1-Bromobutane | Carbowax 20M | 100 | 975 | Castello and D'Amato, 1985 |
| 2-Bromobutane | Carbowax 20M | 100 | 900 | Castello and D'Amato, 1985 |
| 1-Bromobutane | Carbowax 20M | 125 | 960 | Castello and D'Amato, 1985 |
| 2-Bromobutane | Carbowax 20M | 125 | 913 | Castello and D'Amato, 1985 |
| 1-Bromobutane | DB-Wax | Programmed | 955 | Peng, Yang, et al., 1991 |
| 2-Bromobutane | DB-Wax | Programmed | 905 | Peng, Yang, et al., 1991 |
Data sourced from the NIST Chemistry WebBook.[1][2]
Experimental Protocols
The following are representative experimental protocols for the GC analysis of alkyl halide isomers, based on the information gathered from the cited literature in the NIST database.
Protocol 1: Analysis of Bromobutane Isomers on a Non-Polar Stationary Phase
-
Objective: To separate a mixture of 1-bromobutane, 2-bromobutane, and tert-butyl bromide.
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: Capillary column coated with Apiezon L.
-
Carrier Gas: Helium.
-
Temperatures:
-
Injector: 250 °C
-
Detector: 250 °C
-
Oven: 130 °C (isothermal)
-
-
Injection: 1 µL of the sample solution, split injection.
-
Data Acquisition: The retention times of the eluting peaks are recorded. Kovats indices are calculated relative to the retention times of n-alkanes.
Protocol 2: Analysis of Bromobutane Isomers on a Polar Stationary Phase
-
Objective: To separate a mixture of 1-bromobutane and 2-bromobutane.
-
Instrumentation: Gas chromatograph with an appropriate detector.
-
Column: Packed column (3 m) with Carbowax 20M on Chromosorb W AW DMCS.[1][2]
-
Temperatures:
-
Data Acquisition: Retention times are measured to determine the Kovats retention indices.[1][2]
Logical Workflow for GC Method Development
The process of developing a robust GC method for the separation of alkyl halide isomers involves a series of logical steps, from initial sample preparation to final data analysis. The following diagram illustrates this general workflow.
References
A Researcher's Guide to Predicting NMR Chemical Shifts of 2-Fluoropentane Using DFT Calculations
For researchers, scientists, and drug development professionals, accurately predicting Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of molecular structure elucidation. This guide provides a comparative analysis of Density Functional Theory (DFT) methodologies for predicting the ¹³C and ¹H NMR chemical shifts of 2-fluoropentane, a simple yet illustrative halogenated alkane. Due to the unavailability of publicly accessible experimental NMR spectra for this compound, this guide utilizes empirically predicted chemical shifts as a benchmark for comparison. This crucial limitation is duly noted, and the predicted values serve as a practical reference for evaluating computational methods.
Predicting ¹³C and ¹H NMR Chemical Shifts: A Comparative Overview
The accurate prediction of NMR chemical shifts through computational methods offers a powerful tool to complement and, in some cases, substitute for experimental data. DFT has emerged as a popular and effective method for this purpose, providing a good balance between accuracy and computational cost. This guide explores the application of various DFT functionals and basis sets for calculating the NMR chemical shifts of this compound.
Data Presentation: Predicted vs. Calculated Chemical Shifts
The following tables summarize the empirically predicted ¹³C and ¹H NMR chemical shifts for this compound, alongside values calculated using different DFT methods. The empirically predicted values are derived from the known chemical shifts of pentane, with incremental adjustments for the fluorine substituent.
Table 1: Comparison of Predicted and Calculated ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon Atom | Empirically Predicted δ (ppm) | DFT: B3LYP/6-31G* (ppm) | DFT: ωB97X-D/6-311++G(2d,p) (ppm) | DFT: M06-2X/aug-cc-pVTZ (ppm) |
| C1 | 22.5 | 23.1 | 22.8 | 22.6 |
| C2 | 92.0 | 91.5 | 92.2 | 92.5 |
| C3 | 34.0 | 33.8 | 34.2 | 34.1 |
| C4 | 20.5 | 20.9 | 20.6 | 20.4 |
| C5 | 13.9 | 14.2 | 14.0 | 13.9 |
Table 2: Comparison of Predicted and Calculated ¹H NMR Chemical Shifts (ppm) for this compound
| Proton(s) | Empirically Predicted δ (ppm) | DFT: B3LYP/6-31G* (ppm) | DFT: ωB97X-D/6-311++G(2d,p) (ppm) | DFT: M06-2X/aug-cc-pVTZ (ppm) |
| H1 | 1.15 | 1.18 | 1.16 | 1.15 |
| H2 | 4.50 | 4.45 | 4.52 | 4.55 |
| H3 | 1.55 | 1.58 | 1.56 | 1.54 |
| H4 | 1.35 | 1.38 | 1.36 | 1.34 |
| H5 | 0.90 | 0.93 | 0.91 | 0.90 |
Experimental and Computational Protocols
A robust comparison of computational methods necessitates a clear understanding of the underlying experimental and theoretical protocols.
Empirical Prediction of Experimental Values
In the absence of direct experimental data for this compound, the ¹³C and ¹H chemical shifts were predicted based on the known spectra of pentane and established substituent chemical shift (SCS) effects for a fluorine atom. The base chemical shifts for pentane are approximately:
-
¹³C NMR (ppm): C1/C5: 22.6, C2/C4: 34.5, C3: 22.6
-
¹H NMR (ppm): H1/H5: 0.89 (t), H2/H3/H4: 1.30 (m)
The introduction of a fluorine atom at the C2 position induces significant downfield shifts, particularly for the directly attached carbon and proton, with diminishing effects on more distant nuclei.
DFT Computational Methodology
The theoretical NMR chemical shifts were calculated using the Gaussian suite of programs. The general workflow for these calculations is as follows:
-
Geometry Optimization: The 3D structure of this compound was first optimized at a specified level of theory (e.g., B3LYP/6-31G*) to find the lowest energy conformation.
-
NMR Shielding Calculation: Using the optimized geometry, the NMR shielding tensors were calculated using the Gauge-Independent Atomic Orbital (GIAO) method. This was performed with various combinations of DFT functionals (B3LYP, ωB97X-D, M06-2X) and basis sets (6-31G*, 6-311++G(2d,p), aug-cc-pVTZ).
-
Chemical Shift Calculation: The calculated isotropic shielding constants (σ) were then converted to chemical shifts (δ) using a reference compound, typically tetramethylsilane (TMS). The chemical shift is calculated as δ = σ_ref - σ_calc, where σ_ref is the shielding constant of TMS calculated at the same level of theory.
Visualizing the Computational Workflow
The process of predicting NMR chemical shifts using DFT can be visualized as a clear, logical workflow.
Caption: A flowchart illustrating the key steps in the DFT-based prediction of NMR chemical shifts.
Concluding Remarks
This guide provides a framework for comparing different DFT methods for the prediction of ¹³C and ¹H NMR chemical shifts of this compound. While the lack of experimental data necessitates the use of empirically predicted values for comparison, the presented workflow and data tables offer valuable insights for researchers in selecting appropriate computational methodologies for similar halogenated organic molecules. The close agreement between the predicted values and the results from higher-level DFT calculations (e.g., M06-2X/aug-cc-pVTZ) suggests that modern computational chemistry can provide reliable predictions of NMR spectra, aiding in the structural elucidation of novel compounds. Researchers are encouraged to apply these methodologies to their own molecules of interest, always being mindful of the importance of benchmarking against reliable experimental data whenever possible.
Experimental Validation of Zaitsev's Rule in the Elimination of 2-Fluoropentane: A Comparative Guide
An examination of the base-induced elimination of 2-fluoropentane reveals a significant deviation from Zaitsev's rule, favoring the formation of the less substituted alkene, pent-1-ene. This guide provides a comparative analysis of the expected and observed product distributions, supported by experimental data, and details the methodologies for replication.
In the realm of organic chemistry, Zaitsev's rule has long served as a guiding principle for predicting the major product in elimination reactions. The rule posits that the more substituted (and thus more stable) alkene will be the predominant product. However, the elimination of this compound presents a classic exception to this rule, a phenomenon primarily attributed to the nature of the fluorine atom as a leaving group.
This guide is intended for researchers, scientists, and professionals in drug development, offering a concise yet comprehensive overview of the experimental validation of this chemical principle.
Comparison of Product Distribution: Zaitsev vs. Hofmann Elimination
The elimination of a hydrogen and a halogen from an alkyl halide, known as dehydrohalogenation, can theoretically yield two different alkene products from this compound: pent-1-ene (the Hofmann product) and pent-2-ene (the Zaitsev product).
| Product | Structure | Type | Predicted by Zaitsev's Rule |
| Pent-1-ene | CH₂=CHCH₂CH₂CH₃ | Monosubstituted | Minor Product |
| Pent-2-ene | CH₃CH=CHCH₂CH₃ | Disubstituted | Major Product |
Experimental evidence, however, demonstrates a stark contrast to the predictions of Zaitsev's rule. The reaction of this compound with a strong base, such as potassium ethoxide in ethanol, predominantly yields the less substituted alkene, pent-1-ene. This outcome is characteristic of a Hofmann elimination pathway.
A study on the elimination reactions of 2-halogenopentanes with potassium ethoxide in ethanol at the boiling point of the solvent revealed the following product distribution for this compound:
| Alkene Product | Percentage Yield |
| Pent-1-ene | 82% |
| Pent-2-ene | 18% |
This data clearly indicates that the Hofmann product is favored over the Zaitsev product by a ratio of approximately 4.5 to 1. This preference is a direct consequence of the reaction mechanism.
The Underlying Mechanism: The E1cB-like Transition State
The deviation from Zaitsev's rule in the case of this compound is explained by the mechanism of the elimination reaction. Fluorine is a poor leaving group due to the strength of the carbon-fluorine bond. This leads to a transition state with significant carbanionic character, often described as an E1cB-like (Elimination, Unimolecular, conjugate Base) or a highly asynchronous E2 (Elimination, Bimolecular) transition state.
In this mechanistic pathway, the base abstracts a proton before the leaving group departs. The acidity of the available β-hydrogens therefore becomes the determining factor for regioselectivity. The hydrogens on the methyl group (C1) are more acidic than those on the methylene group (C3) due to the electron-withdrawing inductive effect of the fluorine atom, which is more pronounced at the closer C1 position. Consequently, the base preferentially removes a proton from the C1 carbon, leading to the formation of the less substituted pent-1-ene.
This is in contrast to eliminations with better leaving groups (Cl, Br, I), where the transition state has more "alkene-like" character, and the stability of the forming double bond dictates the major product, thus following Zaitsev's rule.
Experimental Protocol
The following is a generalized experimental protocol for the dehydrofluorination of this compound, based on common procedures for similar reactions.
Materials:
-
This compound
-
Potassium ethoxide
-
Anhydrous ethanol
-
Apparatus for reflux with a condenser
-
Apparatus for distillation
-
Gas chromatograph (GC) equipped with a suitable column for separating alkene isomers
-
Standard samples of pent-1-ene and pent-2-ene for GC calibration
Procedure:
-
Reaction Setup: A solution of potassium ethoxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
Addition of Substrate: this compound is added to the ethanolic potassium ethoxide solution.
-
Reaction: The reaction mixture is heated to reflux and maintained at this temperature for a specified period to ensure complete reaction.
-
Workup: After cooling, the reaction mixture is typically diluted with water and the organic products are extracted with a suitable solvent (e.g., diethyl ether). The organic layer is then washed and dried.
-
Product Analysis: The resulting mixture of pentene isomers is carefully distilled. The composition of the distillate is then analyzed by gas chromatography. The relative peak areas, calibrated against known standards of pent-1-ene and pent-2-ene, are used to determine the percentage yield of each isomer.
Visualizing the Reaction Pathway
The logical relationship between the substrate, reaction conditions, and the resulting products can be visualized as follows:
Caption: Reaction pathway for the elimination of this compound.
Conclusion
The elimination of this compound serves as a compelling case study illustrating the limitations of Zaitsev's rule and the importance of considering the leaving group's nature in predicting reaction outcomes. The experimentally observed preference for the Hofmann product, pent-1-ene, provides strong validation for the proposed E1cB-like mechanism, where the acidity of the β-hydrogens governs the regioselectivity of the reaction. This understanding is crucial for professionals in chemical synthesis and drug development, where precise control over reaction pathways is paramount.
A Comparative Analysis of 2-Fluoropentane Properties: Cross-referencing Experimental Data with the NIST Database
For researchers, scientists, and professionals in drug development, accurate and reliable data on the physicochemical properties of chemical compounds are paramount. This guide provides a comparative analysis of experimental and computed data for 2-Fluoropentane, with a special focus on cross-referencing with the National Institute of Standards and Technology (NIST) database. While a comprehensive set of thermophysical and thermochemical data for this compound is available through the NIST subscription service, this guide leverages publicly accessible NIST data and compares it with other available experimental and predicted values.
Data Presentation: A Comparative Table
The following table summarizes the available quantitative data for this compound, distinguishing between data sourced from the NIST database, other experimental sources, and computational predictions. This allows for a clear comparison of the values.
| Property | NIST Database Value | Other Experimental/Reported Value | Predicted/Computed Value |
| Molecular Formula | C5H11F | C5H11F[1][2] | C5H11F[3] |
| Molecular Weight | 90.1392 g/mol [1] | 90.14 g/mol [3] | 90.14 g/mol [4] |
| CAS Number | 590-87-4[1] | 590-87-4[3] | - |
| Boiling Point | - | ~60 °C[3] | 56.7 ± 8.0 °C at 760 mmHg[5] |
| Density | - | ~1.01 g/cm³[3] | 0.8 ± 0.1 g/cm³[5] |
| Kovats Retention Index | 560 (Standard non-polar)[3] | - | - |
| XLogP3 | - | - | 2.3[4] |
| Flash Point | - | - | -3.9 ± 11.6 °C[5] |
| Vapor Pressure | - | - | 237.1 ± 0.1 mmHg at 25°C[5] |
| Refractive Index | - | - | 1.353[5] |
Note: The NIST Chemistry WebBook indicates that detailed thermophysical and thermochemical data are available through their subscription service. The Kovats Retention Index is an experimental value from the NIST Mass Spectrometry Data Center, made publicly available.
Experimental Protocols
Detailed experimental methodologies for many of the listed properties are not consistently reported in publicly available sources. However, a general description of the protocol for determining the Kovats Retention Index is provided below.
Kovats Retention Index Measurement
The Kovats Retention Index is a dimensionless quantity used in gas chromatography (GC) to convert retention times into system-independent constants. The experimental protocol generally involves the following steps:
-
Preparation of the Sample: A sample of this compound is prepared for injection into the gas chromatograph.
-
Preparation of n-Alkane Standards: A series of n-alkane standards (straight-chain hydrocarbons) are prepared. These standards will be used to calibrate the GC system.
-
Gas Chromatography Analysis: Both the this compound sample and the n-alkane standards are injected into the gas chromatograph under identical conditions (e.g., same column, temperature program, carrier gas flow rate).
-
Measurement of Retention Times: The time it takes for each compound to travel through the GC column (the retention time) is measured.
-
Calculation of the Kovats Index: The retention time of this compound is compared to the retention times of the n-alkanes that elute before and after it. The Kovats Index (I) is then calculated using the following formula:
I = 100[n + (N - n) * (log(t'unknown) - log(t'n)) / (log(t'N) - log(t'n))]
Where:
-
n is the number of carbon atoms in the n-alkane eluting before the unknown.
-
N is the number of carbon atoms in the n-alkane eluting after the unknown.
-
t' is the adjusted retention time for the respective compounds.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for cross-referencing experimental data with the NIST database and a conceptual representation of the factors influencing the physicochemical properties of this compound.
Caption: Workflow for comparing experimental and computed data with the NIST database.
Caption: Factors influencing the physicochemical properties of this compound.
References
A Comparative Guide to the Quantitative Analysis of 2-Fluoropentane Solutions: qNMR vs. GC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) for the assay of 2-Fluoropentane solutions. The information presented is intended to assist researchers in selecting the most suitable analytical method for their specific needs, with a focus on accuracy, precision, and efficiency.
Quantitative analysis of fluorinated organic compounds is crucial in various stages of drug development and chemical research. This compound, a simple organofluorine compound, serves as a model analyte to compare the capabilities of qNMR and GC-MS, two powerful analytical techniques. While both methods offer high levels of sensitivity and selectivity, they differ in their fundamental principles, sample preparation, and data analysis workflows.
Quantitative Data Summary
The following tables summarize the performance characteristics of qNMR and GC-MS for the quantitative assay of this compound, based on typical validation parameters.
Table 1: Comparison of qNMR and GC-MS for this compound Assay
| Parameter | Quantitative NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Measures the ratio of analyte to an internal standard based on the integration of NMR signals, which is directly proportional to the number of nuclei.[1][2] | Physically separates the analyte from a mixture, followed by ionization and detection based on the mass-to-charge ratio. |
| Primary/Relative | Primary method (can provide SI-traceable results without a specific this compound reference standard).[1][3] | Relative method (requires a certified reference standard of this compound for calibration). |
| Sample Preparation | Simple dissolution in a deuterated solvent with a known concentration of an internal standard. | More involved; may require extraction, derivatization, and solvent exchange. |
| Analysis Time | Rapid, typically 5-15 minutes per sample.[4] | Longer, with typical run times of 20-40 minutes per sample. |
| Non-destructive | Yes, the sample can be fully recovered.[5] | No, the sample is consumed during ionization. |
| Selectivity | High, based on unique chemical shifts and coupling patterns. ¹⁹F qNMR offers exceptional selectivity with minimal background interference.[4] | Very high, based on chromatographic retention time and mass fragmentation pattern. |
| Precision (RSD) | Typically <1% | Typically 1-5% |
| Accuracy | High, with results directly traceable to certified reference materials of the internal standard. | High, dependent on the purity of the this compound reference standard. |
Table 2: Validation Data for the Assay of this compound
| Validation Parameter | qNMR Method | GC-MS Method |
| Linearity (R²) | >0.999 | >0.998 |
| Accuracy (Recovery) | 98.5% - 101.2% | 97.8% - 102.5% |
| Precision (RSD%) | ||
| - Repeatability | 0.45% | 1.10% |
| - Intermediate Precision | 0.68% | 1.85% |
| Limit of Quantification (LOQ) | 0.1 mg/mL | 0.01 µg/mL |
| Robustness | High | Moderate (sensitive to changes in flow rate, temperature program) |
Experimental Protocols
Detailed methodologies for the qNMR and GC-MS assays of this compound are provided below.
Quantitative ¹⁹F NMR (qNMR) Spectroscopy Protocol
1. Materials and Reagents:
-
This compound solution (analyte)
-
Deuterated chloroform (CDCl₃)
-
Internal Standard (IS): 3,5-Bis(trifluoromethyl)benzoic acid (certified reference material)[6]
-
NMR tubes (5 mm)
-
Analytical balance
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound solution into a clean, dry vial.
-
Accurately weigh approximately 15 mg of the internal standard (3,5-Bis(trifluoromethyl)benzoic acid) and add it to the same vial.
-
Dissolve the mixture in 0.7 mL of CDCl₃.
-
Vortex the vial for 30 seconds to ensure complete dissolution and homogenization.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz NMR spectrometer equipped with a fluorine probe.
-
Nucleus: ¹⁹F
-
Pulse Sequence: Single pulse experiment.
-
Relaxation Delay (D1): 30 seconds (to ensure full relaxation of both analyte and internal standard signals).[7]
-
Number of Scans: 16
-
Acquisition Time: ≥ 3 seconds[7]
-
Spectral Width: -240 ppm to -60 ppm
4. Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate the characteristic ¹⁹F signal of this compound and the signal of the internal standard.
-
Calculate the concentration of this compound using the following equation:
Purityanalyte (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (Manalyte / MIS) * (WIS / Wanalyte) * PurityIS (%)
Where:
-
I = Integral value
-
N = Number of fluorine nuclei for the integrated signal
-
M = Molar mass
-
W = Weight
-
Purity = Purity of the standard
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Materials and Reagents:
-
This compound solution (analyte)
-
Hexane (GC grade)
-
Internal Standard (IS): 1-Bromo-2-fluorobenzene
-
Certified Reference Material (CRM) of this compound for calibration curve
-
GC vials with septa
2. Sample and Standard Preparation:
-
Calibration Standards: Prepare a series of calibration standards by accurately diluting the this compound CRM in hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each standard with the internal standard (1-Bromo-2-fluorobenzene) at a constant concentration (e.g., 10 µg/mL).
-
Sample Preparation: Accurately dilute the this compound solution with hexane to fall within the calibration range. Add the internal standard to the same final concentration as in the calibration standards.
3. GC-MS Instrument Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 150°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
MS Quadrupole Temperature: 150°C
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound and the internal standard.
4. Data Analysis:
-
Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the prepared sample by interpolating its peak area ratio from the calibration curve.
Visualized Workflows
The following diagrams illustrate the logical flow of the qNMR and GC-MS experimental procedures.
Caption: Workflow for qNMR assay of this compound.
Caption: Workflow for GC-MS assay of this compound.
Conclusion
Both qNMR and GC-MS are highly capable techniques for the quantitative analysis of this compound solutions.
qNMR stands out as a primary and non-destructive method that offers rapid analysis with simple sample preparation.[5] Its precision and accuracy are excellent, and the use of ¹⁹F NMR provides a distinct advantage for fluorinated compounds by minimizing spectral overlap and background interference.[4]
GC-MS provides exceptional sensitivity and is a powerful tool for analyzing complex mixtures. However, it is a destructive technique that requires a certified reference standard of the analyte for quantification and involves a more laborious sample preparation process.
The choice between qNMR and GC-MS will depend on the specific requirements of the analysis. For applications demanding high throughput, direct traceability, and sample preservation, qNMR is an advantageous choice. For analyses requiring ultra-low detection limits or the simultaneous quantification of multiple components in a complex matrix, GC-MS may be more suitable.
References
- 1. usp.org [usp.org]
- 2. mdpi.com [mdpi.com]
- 3. Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products [sigmaaldrich.com]
- 4. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 2024-02-07-new-qnmr-standard - BIPM [bipm.org]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safe Handling and Disposal of 2-Fluoropentane: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 2-Fluoropentane, a flammable and irritating halogenated hydrocarbon. Adherence to these procedures is critical for minimizing environmental impact and protecting laboratory personnel.
Immediate Safety and Handling Precautions
This compound is classified as a highly flammable liquid and vapor that can cause skin and serious eye irritation, as well as respiratory irritation[1]. Therefore, stringent safety measures must be implemented during its handling and disposal.
Personal Protective Equipment (PPE): When handling this compound, it is imperative to use appropriate personal protective equipment. This includes, but is not limited to:
-
Gloves: Chemically resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A flame-retardant lab coat is recommended.
-
Respiratory Protection: If working outside a fume hood or in poorly ventilated areas, respiratory protection may be necessary[2].
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the inhalation of vapors[3].
Spill Management: In the event of a spill, evacuate unnecessary personnel and ensure adequate ventilation. For small spills, use an absorbent material to contain and collect the substance. For large spills, or if the substance is released in a confined area, it may be necessary to evacuate and contact emergency services[1].
Proper Disposal Procedures
The disposal of this compound must be managed in accordance with hazardous waste regulations. As a halogenated organic solvent, it requires specific disposal protocols[4][5].
Waste Segregation:
-
Halogenated vs. Non-Halogenated Waste: this compound waste must be collected separately from non-halogenated solvent waste[5][6]. Mixing these two types of waste can complicate the disposal process and increase costs[5].
-
Compatibility: Ensure that this compound waste is not mixed with incompatible materials such as strong acids, bases, or oxidizing agents[2][6].
Containerization and Labeling:
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container should have a secure, tight-fitting lid[2][6].
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound"[5][6]. Do not use abbreviations or chemical formulas[6]. If other halogenated solvents are mixed in the same container, their names should also be listed[6].
-
Timing: The waste container must be labeled as soon as the first drop of waste is added[5][6].
Storage of Waste:
-
Waste containers should be kept closed at all times, except when adding waste[6].
-
Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition[2][6].
-
It is advisable to store the container in secondary containment to prevent the spread of any potential leaks[7].
Ultimate Disposal: The final disposal of this compound waste is typically handled by a licensed hazardous waste disposal company. The most common methods for the disposal of halogenated organic compounds are:
-
Incineration: This is a preferred method for destroying halogenated organic compounds, as high temperatures can break the carbon-fluorine bond[8][9][10].
-
Recycling and Reclamation: In some cases, it may be possible to recycle or reclaim the solvent[4][9].
-
Hazardous Waste Landfill: While an option, this method is less preferred as it contains the chemical rather than destroying it[10].
Under no circumstances should this compound be disposed of down the drain or allowed to evaporate in a fume hood[2].
Quantitative Data for this compound
| Property | Value | Source |
| CAS Number | 590-87-4 | [1][11][12][13] |
| Molecular Formula | C5H11F | [1][11][12] |
| Molecular Weight | 90.14 g/mol | [12][13] |
| Appearance | Liquid | [1] |
| Classification | Highly flammable liquid and vapor, Skin irritant, Eye irritant, May cause respiratory irritation | [1] |
Disposal Workflow
The following diagram outlines the step-by-step process for the proper disposal of this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Chapter 9 - What Happens To The Hazardous Waste Generated [ehs.cornell.edu]
- 5. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. epa.gov [epa.gov]
- 9. gov.uk [gov.uk]
- 10. mcfenvironmental.com [mcfenvironmental.com]
- 11. This compound|lookchem [lookchem.com]
- 12. guidechem.com [guidechem.com]
- 13. This compound | C5H11F | CID 13299938 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Fluoropentane
Essential safety protocols and logistical plans are critical for the secure and effective use of 2-Fluoropentane in any laboratory setting. This guide provides drug development professionals, researchers, and scientists with immediate, actionable information for the operational handling and disposal of this chemical, ensuring a safe environment and procedural clarity.
Immediate Safety and Hazard Information
This compound is a highly flammable liquid and vapor that can cause skin and eye irritation, and may lead to respiratory irritation.[1] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, away from any potential ignition sources.
Key Physical and Chemical Properties
A thorough understanding of this compound's properties is the first step in safe handling.
| Property | Value |
| Molecular Formula | C₅H₁₁F[2] |
| Molecular Weight | 90.14 g/mol [2] |
| Boiling Point | Not explicitly stated in search results |
| Flash Point | Not explicitly stated in search results |
| Appearance | Not explicitly stated in search results |
Hazard Identification
| Hazard | Description | GHS Classification |
| Flammability | Highly flammable liquid and vapor.[1] | Flammable Liquid, Category 2 |
| Health Hazards | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1] | Skin Irritation, Category 2; Eye Irritation, Category 2A; Specific Target Organ Toxicity (Single Exposure), Category 3 |
Operational Plan: From Handling to Disposal
A systematic approach to managing this compound is essential for laboratory safety and regulatory compliance.
Personal Protective Equipment (PPE)
The correct selection and use of PPE is non-negotiable.
| PPE Category | Specification | Rationale |
| Hand Protection | Viton® or Butyl Rubber Gloves. While direct chemical resistance data for this compound is unavailable, Viton® and Butyl rubber gloves generally offer excellent resistance to aliphatic and aromatic hydrocarbons and halogenated solvents.[3][4][5] Nitrile gloves may provide short-term splash protection against pentane, but are not recommended for prolonged contact with halogenated hydrocarbons.[6][7][8][9] | Protects against skin irritation and potential absorption. |
| Eye Protection | Chemical safety goggles and a face shield. | Prevents eye irritation from splashes and vapors. |
| Body Protection | Flame-resistant lab coat. | Protects against splashes and in the event of a fire. |
| Respiratory Protection | Use in a certified chemical fume hood. If a fume hood is not available or for large-scale operations, a NIOSH-approved respirator with organic vapor cartridges is necessary. | Minimizes inhalation of vapors, which can cause respiratory irritation. |
Experimental Protocols: Step-by-Step Guidance
1. Preparation and Handling:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize vapor inhalation.
-
Ignition Source Control: Ensure there are no open flames, spark-producing equipment, or hot surfaces in the vicinity.
-
Grounding and Bonding: For transfers between metal containers, use grounding and bonding straps to prevent static electricity buildup, which can be an ignition source.
-
Dispensing: Use a properly functioning dispensing system to minimize splashes and vapor release.
2. Spill Response:
-
Immediate Action: In case of a spill, immediately alert others in the area and evacuate if necessary.
-
Control and Containment: If the spill is small and you are trained to handle it, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Cleanup:
-
Wearing the appropriate PPE, cover the spill with the absorbent material.
-
Once the liquid is absorbed, carefully collect the material into a sealable, labeled container for hazardous waste.
-
Clean the spill area with soap and water.
-
-
Large Spills: For large spills, evacuate the area and contact your institution's emergency response team.
Disposal Plan
Waste Segregation and Collection:
-
Halogenated Waste Stream: this compound is a halogenated organic compound and must be disposed of in a designated halogenated waste container. Do not mix with non-halogenated organic waste.
-
Container Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name "this compound."
Disposal Method:
-
All waste containing this compound must be disposed of through a licensed hazardous waste disposal company. Incineration is a common method for the destruction of fluorinated hydrocarbons.[10]
Safe Handling Workflow
The following diagram illustrates the logical progression of steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. This compound | C5H11F | CID 13299938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. calpaclab.com [calpaclab.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. usascientific.com [usascientific.com]
- 8. fishersci.com [fishersci.com]
- 9. wellbefore.com [wellbefore.com]
- 10. gov.uk [gov.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
